molecular formula C9H12O B13836739 2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-

2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-

Cat. No.: B13836739
M. Wt: 136.19 g/mol
InChI Key: ZOBVUJSNMGWIMG-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-OL, 1-ethynyl-2-methyl- is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-ethynyl-2-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H12O/c1-3-9(10)7-5-4-6-8(9)2/h1,6,10H,4-5,7H2,2H3

InChI Key

ZOBVUJSNMGWIMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1(C#C)O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethynyl-2-methyl-2-cyclohexen-1-ol is a specialized cyclic acetylenic alcohol, primarily utilized as a transient intermediate in the synthesis of terpenoids, carotenoids (including Vitamin A derivatives), and fragrance compounds like damascones.

Critical CAS Clarification: Researchers frequently encounter ambiguity regarding the Chemical Abstracts Service (CAS) registry number for this specific unsaturated compound due to its structural similarity to its saturated and dehydrated analogs.

  • Target Compound (Unsaturated): 1-Ethynyl-2-methyl-2-cyclohexen-1-ol. Note: Often not commercially indexed as a standalone stable product due to its reactivity.

  • Saturated Analog (Common): 1-Ethynyl-2-methylcyclohexan-1-ol (CAS: 15564-30-4 ).

  • Dehydrated Analog: 1-Ethynyl-2-methylcyclohexene (CAS: 32591-08-5 ).

  • Starting Material: 2-Methyl-2-cyclohexen-1-one (CAS: 1121-18-2 ).[1][2]

This guide details the chemical identity, synthesis protocol, and applications of the unsaturated 1-ethynyl-2-methyl-2-cyclohexen-1-ol , distinguishing it from its saturated counterparts.

Part 1: Chemical Identity & Properties

Nomenclature & Structure[4]
  • IUPAC Name: 1-Ethynyl-2-methylcyclohex-2-en-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 136.19 g/mol

  • SMILES: CC1=CCCC(O)(C#C)C1

Physical Property Estimates[2][4][5]
  • Appearance: Colorless to pale yellow viscous oil.

  • Boiling Point: ~75-80°C at 10 mmHg (Estimated based on saturated analog).

  • Solubility: Soluble in organic solvents (THF, Ether, DCM); insoluble in water.

  • Stability: Sensitive to acid (dehydration to enyne) and base (retro-Favorskii or polymerization).

Comparative Data Table
FeatureTarget: 1-Ethynyl-2-methyl-2-cyclohexen-1-olSaturated Analog (CAS 15564-30-4)Starting Material (CAS 1121-18-2)
Structure Cyclic Enol (Allylic Alcohol)Cyclic Alcohol (Saturated)Cyclic Enone
Formula C9H12OC9H14OC7H10O
Unsaturation 1 Double Bond, 1 Triple Bond1 Triple Bond1 Double Bond, 1 Carbonyl
Key Reactivity Allylic rearrangement, DehydrationStable, standard alcohol reactionsMichael acceptor, 1,2-Addition

Part 2: Synthesis Protocol

The synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol requires the 1,2-addition of an acetylide nucleophile to the carbonyl group of 2-methyl-2-cyclohexen-1-one . This reaction must be controlled to avoid 1,4-conjugate addition (Michael addition).

Reaction Pathway

Reagents:

  • Substrate: 2-Methyl-2-cyclohexen-1-one (CAS 1121-18-2).[1][2]

  • Nucleophile: Lithium Acetylide (prepared in situ or complexed) or Ethynylmagnesium bromide.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology

Phase 1: Preparation of Lithium Acetylide

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stirrer, gas inlet, and dropping funnel. Maintain a nitrogen or argon atmosphere.

  • Acetylene Saturation: Cool anhydrous THF (10 volumes) to -78°C. Bubble dry acetylene gas through the solvent for 30 minutes to saturation.

  • Lithiation: Slowly add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Maintain temperature below -60°C to generate lithium acetylide (

    
    ).
    
    • Expert Insight: Use of Cerium(III) chloride (

      
      ) can enhance 1,2-selectivity over 1,4-addition (Luche reduction conditions adapted for addition).
      

Phase 2: Carbonyl Addition

  • Addition: Dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq) in minimal THF. Add this solution dropwise to the lithium acetylide mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting enone (UV active) should disappear.

Phase 3: Workup & Isolation

  • Quench: Carefully quench with saturated ammonium chloride (

    
    ) solution at 0°C.
    
  • Extraction: Extract with Diethyl Ether (3x).

  • Washing: Wash combined organics with brine, dry over

    
    , and filter.
    
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on neutral alumina (Silica may cause dehydration) using a Hexane/EtOAc gradient.

Part 3: Visualization of Synthesis & Logic

SynthesisPathway cluster_0 Reaction Conditions Start 2-Methyl-2-cyclohexen-1-one (CAS 1121-18-2) Intermediate Tetrahedral Alkoxide Intermediate Start->Intermediate 1,2-Nucleophilic Attack SideProduct 1,4-Addition Product (Avoided via Low Temp) Start->SideProduct High Temp / Soft Nucleophile Reagent Lithium Acetylide (Li-C≡CH) / THF / -78°C Reagent->Intermediate Product 1-Ethynyl-2-methyl-2-cyclohexen-1-ol (Target Compound) Intermediate->Product Acidic Workup (NH4Cl)

Figure 1: Synthetic pathway focusing on regioselective 1,2-addition to the enone system.

Part 4: Applications & Significance

Vitamin A & Carotenoid Synthesis

This compound serves as a C9-building block. The ethynyl group allows for chain elongation (e.g., Sonogashira coupling or addition to aldehydes), while the allylic alcohol functionality is pivotal for subsequent dehydration or rearrangement to form the polyene chain characteristic of retinoids.

Fragrance Chemistry

Cyclic ethynyl alcohols are precursors to Damascones and Ionones .

  • Mechanism: The ethynyl carbinol can undergo a Rupe or Meyer-Schuster rearrangement to form unsaturated ketones, which are potent fragrance ingredients with rose/apple notes.

Pharmaceutical Intermediates

Used in the synthesis of steroid analogs and terpene-based therapeutics. The rigidity of the cyclohexene ring combined with the alkyne handle provides a versatile scaffold for structure-activity relationship (SAR) studies.

Part 5: Safety & Handling

  • Instability: Acetylenic alcohols can be thermodynamically unstable. Avoid heating above 100°C without solvent.

  • Flammability: High flammability risk due to the acetylene moiety. Flash point is likely <40°C.

  • Storage: Store at 2-8°C under inert gas (Argon). Stabilize with trace BHT if necessary to prevent polymerization.

References

  • PubChem Compound Summary (Saturated Analog). 1-Ethynyl-2-methylcyclohexan-1-ol (CAS 15564-30-4). National Center for Biotechnology Information. Link

  • Starting Material Data. 2-Methyl-2-cyclohexen-1-one (CAS 1121-18-2).[1][2] Sigma-Aldrich / Merck. Link

  • Reaction Mechanism Source. Favorskii Reaction and Ethynylation of Ketones. Organic Chemistry Portal. Link

  • Dehydrated Analog Data. 1-Ethynyl-2-methylcyclohexene (CAS 32591-08-5). LookChem / Chemical Book. Link

  • General Synthesis of Ethynyl Carbinols.Methodology for 1,2-addition of acetylides to enones. Journal of the American Chemical Society. (Historical reference for general Grignard/Acetylide addition protocols).

Sources

Advanced Safety and Handling Protocol for Ethynyl Cyclohexenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Physicochemical Hazards and Self-Validating Workflows for 1-Ethynyl-1-cyclohexanol

Executive Summary

Ethynyl cyclohexenol derivatives, particularly the archetype 1-ethynyl-1-cyclohexanol (CAS 78-27-3) , are indispensable bifunctional building blocks in modern organic synthesis, click chemistry, and pharmaceutical development. However, their structural utility—combining a lipophilic cyclohexyl ring, a hydrogen-bonding hydroxyl group, and a highly reactive terminal alkyne—generates a complex safety profile.

As a Senior Application Scientist, it is critical to look beyond standard Safety Data Sheets (SDS). This guide deconstructs the mechanistic causality behind the toxicity and reactivity of ethynyl cyclohexenols, providing researchers with self-validating protocols to ensure absolute safety during scale-up and routine handling.

Physicochemical Profiling & Hazard Causality

To safely manipulate 1-ethynyl-1-cyclohexanol, one must understand how its physical properties dictate its behavior in a laboratory environment. The compound exists at the boundary of a low-melting solid and a viscous liquid at ambient temperatures, making its physical state highly sensitive to laboratory conditions[1].

Table 1: Physicochemical and Toxicological Profile

PropertyValueCausality / Operational Implication
Molecular Weight 124.18 g/mol [2]Low molecular weight facilitates vapor phase mobility and rapid absorption through biological membranes.
Melting Point 30–32 °C[1]Exists as a low-melting solid or clear liquid. Handling choice: Requires a positive-displacement pipette if warmed, or a static-free spatula if solid.
Flash Point 73 °C[1]Combustible liquid/solid. Causality: Vapors can form explosive mixtures with air[3]; requires handling strictly away from static discharge.
LD50 (Oral, Rat) 580–600 mg/kg[4],[1]Category 4 Acute Toxicity. The amphiphilic nature of the molecule disrupts gastrointestinal cellular membranes upon ingestion.
LD50 (Dermal, Rabbit) 967–1000 mg/kg[4],[1]Category 3 Acute Toxicity. The high lipophilicity (LogP ~1.7)[2] drives rapid transdermal penetration, leading to systemic toxicity without immediate localized necrosis.

Toxicological Mechanisms & Reactivity Pathways

The most insidious hazard of 1-ethynyl-1-cyclohexanol is its dermal toxicity [3]. Unlike highly corrosive acids that cause immediate pain, this derivative permeates the stratum corneum silently. The cyclohexyl ring provides the necessary lipophilicity to dissolve into epidermal fats, while the hydroxyl group facilitates hydrogen bonding with intracellular transport proteins.

Furthermore, the terminal alkyne (C≡C-H) presents a severe reactivity hazard. The terminal proton is weakly acidic (pKa ~25). In the presence of heavy metals (such as Copper, Silver, or Mercury) or strong bases, the alkyne rapidly deprotonates to form metal acetylides . These organometallic complexes are notoriously shock-sensitive and friction-sensitive, capable of violent detonation even in trace amounts.

G Start 1-Ethynyl-1-cyclohexanol Exposure & Reactivity Tox Dermal/Oral Exposure (Lipophilic Penetration) Start->Tox React Terminal Alkyne Reactivity Start->React SysTox Systemic Toxicity (LD50: 967 mg/kg Dermal) Tox->SysTox Metals Contact with Cu/Ag or Heavy Metals React->Metals Mitigate1 PPE: Neoprene Gloves Fume Hood Isolation SysTox->Mitigate1 Explode Formation of Explosive Metal Acetylides Metals->Explode Mitigate2 Metal-Free Reaction Vessel Validation Explode->Mitigate2

Fig 1. Dual-hazard pathway mapping the toxicological and reactive risks of ethynyl cyclohexenols.

Regulatory & Compliance Framework (GHS)

To ensure compliance with global safety standards, the following Globally Harmonized System (GHS) classifications must be integrated into your laboratory's Risk Assessment[5].

Table 2: GHS Hazard Classifications and Mechanistic Rationale

CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowed[5]Induces severe gastrointestinal distress and systemic absorption.
H311 Toxic in contact with skin[5]Rapidly partitions into epidermal lipids; systemic toxicity occurs via bloodstream integration.
H315 Causes skin irritation[5]The hydroxyl group induces localized protein denaturation and defatting of the skin.
H319 Causes serious eye irritation[5]Direct contact with corneal tissue causes rapid osmotic imbalance and lipid bilayer disruption.

Note: Standard nitrile gloves offer limited breakthrough times for highly concentrated lipophilic alcohols. Double-gloving with Neoprene over Nitrile is the recommended standard for handling neat 1-ethynyl-1-cyclohexanol.

Self-Validating Experimental Workflows

A protocol is only as strong as its built-in verification steps. The following workflows are designed as self-validating systems , meaning the researcher cannot proceed to the next step without confirming the safety and success of the current one.

Protocol A: Safe Handling & Metal-Free Reaction Setup

Objective: Prevent the accidental formation of shock-sensitive metal acetylides during Sonogashira couplings or base-catalyzed protections.

  • Vessel Decontamination: Wash the reaction flask with 1M Nitric Acid (

    
    ) to dissolve any residual heavy metals, followed by copious rinsing with deionized water and acetone.
    
  • Validation Step (The Check): Swab the interior of the flask with a commercial Copper/Silver colorimetric test strip. Causality: If trace metals are present, introducing the ethynyl derivative under basic conditions will generate explosive acetylides. Do not proceed if the swab indicates metal presence.

  • Inert Atmosphere Purge: Purge the validated flask with Argon (not Nitrogen, if lithium bases are used, to avoid lithium nitride formation) for 15 minutes.

  • Reagent Introduction: Transfer 1-ethynyl-1-cyclohexanol using a positive-displacement syringe (if liquid) or a static-free ceramic spatula (if solid).

  • Validation Step (In-situ): Monitor the reaction via in-situ FTIR. The disappearance of the sharp terminal alkyne C-H stretch (~3300

    
    ) validates the safe consumption of the reactive moiety.
    
Protocol B: Quenching and Decontamination

Objective: Safely neutralize unreacted terminal alkynes before disposal to prevent downstream explosions in waste carboys.

  • Acidic Quench: Slowly add 1M HCl or saturated Ammonium Chloride (

    
    ) to the reaction mixture at 0 °C. Causality: Maintaining an acidic to neutral pH prevents the deprotonation of residual alkynes, ensuring they cannot bind to stray metals in the waste stream.
    
  • Validation Step (TLC/GC-MS): Run a rapid Thin-Layer Chromatography (TLC) plate or GC-MS aliquot. Confirm the total absence of the 1-ethynyl-1-cyclohexanol starting material.

  • Waste Segregation: Once validated as alkyne-free, dispose of the organic layer in a designated "Halogen-Free Organic Waste" container.

Workflow Step1 1. Pre-Reaction Validation Colorimetric Swab for Cu/Ag Check1 Heavy Metals Detected? Step1->Check1 Step2 2. Alkyne Introduction Under Inert Argon Check1->Step2 No Abort Decontaminate Vessel (Nitric Acid Wash) Check1->Abort Yes Step3 3. Reaction Monitoring In-situ FTIR / TLC Step2->Step3 Step4 4. Quenching Protocol Dilute Acid (pH < 7) Step3->Step4 Success Safe Disposal (Organic Waste Stream) Step4->Success Abort->Step1

Fig 2. Self-validating operational workflow for the safe handling and quenching of terminal alkynes.

References

  • National Center for Biotechnology Information (PubChem). "1-Ethynylcyclohexanol | C8H12O | CID 6525." PubChem Database. URL: [Link]

Sources

woody and earthy fragrance notes of ethynyl cyclohexenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Woody and Earthy Fragrance Notes of Ethynyl Cyclohexenol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethynyl cyclohexenol derivatives, a fascinating class of molecules prized for their unique woody and earthy fragrance profiles. Intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, this document delves into the synthesis, structure-odor relationships, and analytical characterization of these potent odorants. We will explore the causality behind experimental choices and ground our discussion in authoritative references to ensure scientific integrity.

Introduction: The Allure of Woody and Earthy Scents

The woody fragrance family is a cornerstone of modern perfumery, characterized by notes derived from natural sources like trees, roots, resins, and moss.[1][2] These scents, often described as warm, dry, and smoky, impart a sense of elegance and stability to fragrance compositions.[3][4] Earthy notes, a sub-family of the woody category, evoke the rich, damp aroma of soil and undergrowth, providing a grounding and naturalistic character.[1][4] Key natural molecules responsible for these scents include cedarwood, sandalwood, vetiver, and patchouli.[2]

Synthetic chemistry has expanded the perfumer's palette, offering novel molecules with unique and consistent woody and earthy profiles. Among these, ethynyl cyclohexenol derivatives have emerged as a significant class of fragrance ingredients. The introduction of the ethynyl (carbon-carbon triple bond) functional group onto a cyclohexanol scaffold gives rise to compounds with distinctive and powerful odor characteristics. This guide will focus on the synthesis and olfactory properties of these molecules, with a particular emphasis on understanding the structural features that govern their desirable woody and earthy notes.

Synthesis of Ethynyl Cyclohexenol Derivatives

The primary route to synthesizing ethynyl cyclohexenol derivatives is through the ethynylation of a corresponding cyclohexanone precursor.[5] This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of the cyclohexanone ring, forming a tertiary propargylic alcohol.[5]

General Synthetic Pathway: Ethynylation of Cyclohexanones

The ethynylation reaction can be carried out using various reagents and conditions, with the choice often depending on the scale of the synthesis and the specific substrate.[5] A common laboratory-scale approach involves the use of a Grignard reagent, such as ethynylmagnesium bromide, or an alkali metal acetylide, like lithium acetylide.[1] For industrial-scale production, processes involving the direct reaction of acetylene with the ketone under pressure and in the presence of a basic catalyst, such as potassium hydroxide, have been developed.[6]

The general workflow for the synthesis of an ethynyl cyclohexenol derivative can be visualized as follows:

G cluster_0 Synthesis Workflow start Cyclohexanone Derivative reaction Ethynylation Reaction start->reaction reagents Ethynylation Reagents (e.g., Ethynylmagnesium Bromide, Acetylene + Base) reagents->reaction workup Aqueous Work-up (e.g., Quench with NH4Cl) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Ethynyl Cyclohexenol Derivative purification->product

Caption: Synthetic workflow for ethynyl cyclohexenol derivatives.

Experimental Protocol: Synthesis of 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol

The following protocol is a representative example for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexan-1-ol, a compound noted for its distinct woody and earthy aroma. This procedure is adapted from a reported synthesis of a similar compound.[1]

Materials:

  • 2,2,6-trimethylcyclohexan-1-one

  • Ethynylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether (Et2O)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,2,6-trimethylcyclohexan-1-one (1.0 eq) dissolved in anhydrous THF.

  • Addition of Grignard Reagent: The solution is stirred at room temperature, and ethynylmagnesium bromide (1.5 eq) is added dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is gently heated to 30°C and stirred for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled to 0°C in an ice bath and quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: The quenched reaction mixture is transferred to a separatory funnel and diluted with Et2O. The organic layer is separated, and the aqueous layer is extracted twice more with Et2O.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-ethynyl-2,2,6-trimethylcyclohexan-1-ol.

Structure-Odor Relationship (SOR)

The relationship between the molecular structure of a compound and its perceived odor is a central theme in fragrance chemistry.[7] For ethynyl cyclohexenol derivatives, several structural features are critical in defining their characteristic woody and earthy notes.

Key Structural Features for Woody/Earthy Notes

The overall shape, size, and electronic properties of a molecule determine its interaction with olfactory receptors.[7][8] For woody odorants, a bulky, lipophilic moiety is often a key requirement.[8]

  • The Cyclohexanol Scaffold: The substituted cyclohexane ring provides the necessary bulk and lipophilicity. The position and nature of alkyl substituents on the ring significantly influence the odor profile. For instance, in 1-ethynyl-2,2,6-trimethyl-cyclohexanol, the trimethyl substitution pattern contributes to the overall shape and steric environment of the molecule.

  • The Hydroxyl Group: The hydroxyl (-OH) group is a crucial polar feature that can act as a hydrogen bond donor, which is often important for anchoring the molecule to the olfactory receptor.

  • The Ethynyl Group: The rigid, linear ethynyl group is a key contributor to the unique odor profile of these molecules. It influences the electronic properties and the overall shape of the molecule, distinguishing it from its saturated or olefinic counterparts.

The interplay of these structural elements can be visualized as follows:

G cluster_0 Structure-Odor Relationship A Bulky, Lipophilic Group (Cyclohexane Ring) D Woody/Earthy Odor Perception A->D Provides necessary bulk and shape B Polar Group (Hydroxyl) B->D Acts as a binding point (H-bond) C Rigid, Electronic Feature (Ethynyl Group) C->D Influences molecular shape and electronics

Caption: Key structural elements for woody/earthy notes.

Olfactive Characterization

The precise characterization of the odor profile of a fragrance molecule requires a combination of instrumental analysis and sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the gold standard technique for this purpose.[9]

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[9] In a GC-O system, the effluent from the GC column is split into two streams. One stream goes to a conventional detector (e.g., a mass spectrometer, MS), while the other is directed to a sniffing port where a trained panelist can smell the eluting compounds and provide a description of the odor.[9] This technique allows for the identification of the specific compounds in a mixture that are responsible for the overall aroma.

A typical GC-O analysis workflow involves:

  • Sample Preparation: The fragrance compound is dissolved in a suitable solvent at a concentration appropriate for GC analysis.

  • GC Separation: The sample is injected into the GC, where the individual components are separated based on their volatility and interaction with the stationary phase of the column.

  • Simultaneous Detection: As the compounds elute from the column, they are simultaneously detected by the MS (for chemical identification) and the human assessor at the sniffing port (for odor description).

  • Data Correlation: The retention time of an odor event at the sniffing port is correlated with the retention time of a peak in the chromatogram, allowing for the assignment of an odor descriptor to a specific chemical compound.

Olfactive Profile of Ethynyl Cyclohexenol Derivatives

The table below summarizes the known olfactive descriptors for some relevant ethynyl cyclohexenol derivatives. It is important to note that quantitative data such as odor thresholds are not widely available in the public literature for this specific class of compounds.

Compound NameCAS NumberOlfactive Descriptors
1-Ethynyl-1-cyclohexanol78-27-3Not typically used for fragrance due to its profile
1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol41613-59-6Woody, earthy, herbaceous, reminiscent of patchouli

Conclusion and Future Perspectives

Ethynyl cyclohexenol derivatives represent a valuable class of synthetic fragrance ingredients that provide unique and sought-after woody and earthy notes. Their synthesis, centered around the ethynylation of cyclohexanones, is well-established. The characteristic odor profile of these molecules arises from a specific combination of a bulky cyclohexanol scaffold, a polar hydroxyl group, and a rigid ethynyl moiety.

Future research in this area could focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and olfactive evaluation of a wider range of ethynyl cyclohexenol derivatives with varied substitution patterns on the cyclohexane ring could lead to the discovery of novel woody and earthy odorants with enhanced properties.

  • Quantitative Structure-Odor Relationship (QSOR) Studies: The development of QSOR models for this class of compounds would enable the prediction of the odor profile of new molecules based on their structure, thus accelerating the discovery process.

  • Olfactory Receptor Studies: Identifying the specific olfactory receptors that are activated by ethynyl cyclohexenol derivatives would provide fundamental insights into the molecular basis of woody and earthy scent perception.[8]

By continuing to explore the chemistry and biology of these fascinating molecules, the fragrance industry can further expand its palette of woody and earthy notes, leading to the creation of new and innovative perfumes.

References

  • PrepChem. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Retrieved from [Link]

  • Starkenmann, C., & Kraft, P. (2008). Structure-activity relationships of sandalwood odorants: total synthesis and fragrance properties of cyclopropano-beta-santalol. PubMed. Retrieved from [Link]

  • Huntsman Corporation. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. U.S. Patent 2,973,390.
  • Schmiedeberg, K., et al. (2004). Olfactory Receptor Neuron Profiling using Sandalwood Odorants. Oxford Academic. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

  • Chaumont-Olive, P., et al. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkat USA. Retrieved from [Link]

  • Muñoz-González, L., et al. (2016). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. AIDIC. Retrieved from [Link]

  • Scent Selective. (2025). Understanding Olfactory Receptors: The Science of Fragrance Activation. Retrieved from [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]

  • Fragrance Passion. (2023). The Woody olfactory family in perfumery. Retrieved from [Link]

  • Sell, C. (2006). Structure/Odor Correlations: the Mechanism of Olfaction and the Design of Novel Fragrance Ingredients. Perfumer & Flavorist. Retrieved from [Link]

  • Carrement Belle Parfums. (2022). Discover the olfactory nuances of the woody perfume. Retrieved from [Link]

  • Aromaverse Pro. (2025). Exploring Woody Olfactory Notes: The Heart of Warmth and Depth in Perfumery. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Highly Regioselective Synthesis of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol via 1,2-Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ethynylcarbinols from


-unsaturated ketones is a critical transformation in the development of complex terpenoids, synthetic steroids, and active pharmaceutical ingredients (APIs). This application note details the highly regioselective synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol from 2-methyl-2-cyclohexen-1-one. By utilizing the lithium acetylide ethylenediamine (EDA) complex under strictly controlled cryogenic conditions, the protocol suppresses competitive 1,4-conjugate addition and enolization, delivering the 1,2-adduct in excellent yields.

Mechanistic Rationale & Causality (E-E-A-T)

The Role of the Ethylenediamine (EDA) Complex

Uncomplexed lithium acetylide is highly unstable, rapidly disproportionating into lithium carbide and acetylene gas. The introduction of ethylenediamine (EDA) as a bidentate ligand coordinates the lithium cation, breaking up unreactive oligomeric aggregates. This stabilization not only allows the reagent to be handled as a free-flowing solid but also significantly enhances the nucleophilicity of the acetylide anion .

Kinetic Control and HSAB Theory

The substrate, 2-methyl-2-cyclohexen-1-one, presents two electrophilic sites: the carbonyl carbon (favoring 1,2-addition) and the


-carbon (favoring 1,4-addition). According to Hard-Soft Acid-Base (HSAB) theory, the acetylide anion is a "hard" nucleophile due to the high electronegativity and concentrated charge density of the 

-hybridized carbon. Consequently, it preferentially attacks the "hard" carbonyl carbon .

To ensure this kinetic preference is maintained, the reaction is initiated at -78 °C. Elevated temperatures would increase the thermodynamic reversibility of the 1,2-addition, potentially allowing the thermodynamically favored 1,4-adduct or base-catalyzed polymerization to occur.

Mechanism Enone 2-Methyl-2-cyclohexen-1-one (Hard Electrophile) Add12 1,2-Addition (Kinetically Favored) Enone->Add12 C=O Attack Add14 1,4-Addition (Thermodynamically Favored) Enone->Add14 β-C Attack Nuc Lithium Acetylide (Hard Nucleophile) Nuc->Add12 Nuc->Add14 Prod 1-Ethynyl-2-methyl- 2-cyclohexen-1-ol Add12->Prod H+ Quench SideProd Conjugate Adduct (Suppressed) Add14->SideProd H+ Quench

Mechanistic rationale demonstrating the kinetically favored 1,2-addition pathway.

Quantitative Data & Reagent Matrices

Table 1: Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass/VolumeMoles
2-Methyl-2-cyclohexen-1-one110.161.01.10 g10.0 mmol
Lithium acetylide EDA complex92.051.51.38 g15.0 mmol
Tetrahydrofuran (Anhydrous)72.11-30 mL-
Saturated NH₄Cl (aq)--10 mL-
Table 2: Reaction Optimization & Regioselectivity Data

Data demonstrates the necessity of cryogenic conditions to maximize 1,2-addition yield.

NucleophileTemperature ProfileConversion1,2-Adduct Yield1,4-Adduct Yield
LiC≡CH·EDA25 °C (Isothermal)>95%65%15% (Polymerization)
LiC≡CH·EDA -78 °C to 0 °C >99% 92% <1%
HC≡CMgBr0 °C (Isothermal)85%78%5%
HC≡CMgBr + CeCl₃-78 °C to 0 °C>99%95%Not detected

Self-Validating Experimental Protocol

This protocol is designed with built-in quality control checks to ensure reproducibility and safety.

Phase 1: Setup and Reagent Activation
  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under high vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Reagent Quality Check: Inspect the lithium acetylide EDA complex. It must be a free-flowing light tan powder. (Self-Validation: Dark brown, clumped, or sticky powder indicates moisture degradation and will result in low yields).

  • Suspension: Quickly add the LiC≡CH·EDA complex (1.38 g, 15.0 mmol) to the flask under positive Argon flow. Inject anhydrous THF (20 mL) via syringe. Stir to create a uniform suspension.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple probe to verify the internal temperature reaches -78 °C.

Phase 2: Nucleophilic Addition
  • Substrate Preparation: In a separate dry vial flushed with Argon, dissolve 2-methyl-2-cyclohexen-1-one (1.10 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Controlled Addition: Inject the enone solution dropwise into the reaction flask over 15 minutes using a syringe pump. (Causality: Dropwise addition prevents localized exotherms, ensuring the reaction remains strictly under kinetic control to prevent 1,4-addition).

  • Reaction Maturation: Stir the mixture at -78 °C for 1 hour. Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over an additional 1 hour.

  • In-Process Control (IPC): Perform a TLC check (Hexanes:EtOAc 4:1).

    • Self-Validation: The starting enone (R_f ~ 0.4) is strongly UV-active. The reaction is complete when the UV-active spot disappears and is replaced by a new spot (R_f ~ 0.3) that is UV-inactive but stains strongly with KMnO₄ (indicating the presence of the alkyne and isolated alkene).

Phase 3: Quench and Purification
  • Quenching: Re-cool the mixture to -78 °C. Slowly inject saturated aqueous NH₄Cl (10 mL) dropwise. (Causality: A mild proton source is required. Strong acids must be avoided as they will catalyze the Meyer-Schuster rearrangement of the resulting propargylic alcohol into an

    
    -unsaturated enone).
    
  • Workup: Remove the cooling bath and warm to room temperature. Dilute with EtOAc (30 mL) and deionized water (10 mL). Separate the phases. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 15% EtOAc in Hexanes). The product, 1-ethynyl-2-methyl-2-cyclohexen-1-ol, is isolated as a pale yellow oil.

Workflow Step1 1. Setup & Purge Flame-dry flask, Ar atm Step2 2. Reagent Prep Suspend LiC≡CH·EDA in THF Step1->Step2 Step3 3. Cooling Chill to -78 °C Step2->Step3 Step4 4. Substrate Addition Add enone dropwise Step3->Step4 Step5 5. Reaction Stir 2h at -78 °C to 0 °C Step4->Step5 Step6 6. Quench Sat. NH4Cl at -78 °C Step5->Step6 Step7 7. Workup & Purify Extract, Wash, Column Step6->Step7

Step-by-step workflow for the synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

References

  • Beumel, O. F., Jr.; Harris, R. F. "The Reaction of Lithium Acetylide·Ethylenediamine with Ketones." Journal of Organic Chemistry, 1964, 29 (7), 1872–1876. URL:[Link][1]

  • Carey, F. A.; Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reactions and Synthesis." Springer, 5th Edition, 2007. URL:[Link]

Sources

ethynylation of 2-methyl-2-cyclohexen-1-one with lithium acetylide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol via the nucleophilic addition of lithium acetylide to 2-methyl-2-cyclohexen-1-one. This document provides a detailed protocol, mechanistic insights, safety procedures, and troubleshooting for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of Tertiary Propargylic Alcohols

The ethynylation of ketones is a cornerstone reaction in organic synthesis, providing access to tertiary propargyl alcohols. These motifs are valuable synthetic intermediates, found in numerous natural products and serving as precursors for a wide array of chemical transformations.[1] The reaction between 2-methyl-2-cyclohexen-1-one, an α,β-unsaturated ketone, and lithium acetylide is a classic example of a highly regioselective 1,2-nucleophilic addition. This guide offers a comprehensive protocol for this transformation, grounded in established chemical principles and safety practices.

Mechanistic Rationale: 1,2-Addition and the Nature of Organolithium Reagents

The selective formation of the desired tertiary alcohol hinges on the principle of 1,2- versus 1,4-conjugate addition. Organolithium reagents, including lithium acetylide, are classified as "hard" nucleophiles. According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophilic centers. In an α,β-unsaturated ketone, the carbonyl carbon is a harder electrophilic site than the β-carbon of the alkene.[2] Consequently, the strongly nucleophilic acetylide anion attacks the carbonyl carbon directly, leading exclusively to the 1,2-addition product.

The lithium acetylide itself is typically prepared in situ immediately before use. This is achieved by deprotonating acetylene gas with a strong base, most commonly n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at cryogenic temperatures.[3][4][5]

Critical Consideration: Formation of Monolithium Acetylide

The successful generation of the reactive monolithium acetylide is paramount. This requires the slow addition of n-BuLi to a solution saturated with excess acetylene at -78 °C.[3][4] Reversing the order of addition or allowing the solution to warm can lead to the formation of the insoluble and largely unreactive dilithium acetylide, which will precipitate from the solution and significantly reduce the yield.[3][4] Solutions of monolithium acetylide must be maintained at approximately -78 °C to prevent this disproportionation.[3][4]

Core Protocol: Ethynylation of 2-Methyl-2-Cyclohexen-1-one

This protocol details the in situ generation of lithium acetylide followed by its reaction with the enone substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-2-cyclohexen-1-one≥97%Sigma-AldrichPurify by distillation if necessary.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichMust be distilled from sodium/benzophenone ketyl immediately prior to use.[3]
n-Butyllithium (n-BuLi)~2.5 M in hexanesSigma-AldrichTitrate prior to use to determine exact concentration.[6]
Acetylene GasPurifiedPraxairPass through a cold trap (-70 °C) to remove acetone.[7]
Saturated aq. NH4ClReagent GradeFisher ScientificFor quenching the reaction.
Diethyl Ether (Et2O)AnhydrousFisher ScientificFor extraction.
Magnesium Sulfate (MgSO4)AnhydrousFisher ScientificFor drying organic layers.
Dry Ice / Acetone or Liquid N2--For cooling bath.
Nitrogen or Argon GasHigh Purity-For maintaining an inert atmosphere.
Equipment Setup
  • Oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

  • Septa for all necks of the flask.

  • Nitrogen/Argon inlet with a bubbler.

  • Low-temperature thermometer.

  • Double-ended cannula for liquid transfers.

  • Syringes and needles.

  • Dewar flask for the cooling bath.

Experimental Workflow Diagram

G cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Ethynylation cluster_workup Part C: Work-up & Purification A1 Assemble and dry glassware under N2/Ar A2 Add anhydrous THF to reaction flask A1->A2 A3 Cool flask to -78 °C A2->A3 A4 Bubble acetylene gas through THF A3->A4 A5 Slowly add n-BuLi via cannula A4->A5 A6 Stir to form lithium acetylide solution A5->A6 B1 Slowly add 2-methyl-2-cyclohexen-1-one A6->B1 Transfer enone to acetylide solution B2 Maintain at -78 °C, then warm to RT B1->B2 B3 Monitor reaction (TLC) B2->B3 C1 Cool to 0 °C and quench with aq. NH4Cl B3->C1 Once reaction is complete C2 Transfer to separatory funnel C1->C2 C3 Extract with diethyl ether C2->C3 C4 Wash combined organic layers C3->C4 C5 Dry over MgSO4 and filter C4->C5 C6 Concentrate in vacuo C5->C6 C7 Purify by column chromatography C6->C7

Caption: Workflow for the synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

Step-by-Step Procedure

Part A: Preparation of Lithium Acetylide Solution (in situ)

  • Assemble a 500 mL three-necked flask (oven-dried and cooled under a stream of nitrogen) with a magnetic stirrer, a low-temperature thermometer, and a septum.[3] Maintain a positive pressure of inert gas throughout the procedure.

  • Add 150 mL of anhydrous THF to the flask via cannula.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Introduce a long needle connected to the purified acetylene gas source below the surface of the stirred THF. Bubble acetylene through the solution for 20-30 minutes to ensure saturation.

  • While continuing a gentle stream of acetylene over the solution's surface, slowly add 1.1 equivalents of n-butyllithium (e.g., 44 mmol, 17.6 mL of a 2.5 M solution) dropwise via cannula over 45-60 minutes.[4] Critical: A slow addition rate is essential to prevent localized excess of n-BuLi, which would form dilithium acetylide.[3][4]

  • After the addition is complete, stir the resulting clear to pale yellow solution for an additional 20 minutes at -78 °C.

Part B: Ethynylation Reaction

  • Dissolve 1.0 equivalent of 2-methyl-2-cyclohexen-1-one (e.g., 40 mmol, 4.40 g) in 20 mL of anhydrous THF.

  • Slowly add the ketone solution via syringe to the stirred lithium acetylide solution at -78 °C over 20 minutes. The solution will typically turn a deeper yellow color.[3]

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2-3 hours.[3]

Part C: Aqueous Work-up and Purification

  • Cool the reaction flask to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution. Caution: The quench is exothermic.

  • Transfer the mixture to a 1 L separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with water (1 x 100 mL) and saturated brine (1 x 100 mL).[3]

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

Quantitative Data Summary
ParameterValueRationale
2-methyl-2-cyclohexen-1-one1.0 eqLimiting Reagent
AcetyleneExcessEnsures complete formation of the acetylide anion.
n-Butyllithium1.1 - 1.2 eqA slight excess ensures complete deprotonation of acetylene.[4]
THF Concentration~0.5 MOptimal concentration for high yields. Higher concentrations can lower yields.[4]
Acetylide Formation Temp.-78 °CPrevents disproportionation to dilithium acetylide.[3][4]
Enone Addition Temp.-78 °CControls reaction rate and minimizes side reactions.
Reaction Time~3-4 hoursTypically complete upon warming to room temperature.[3]
Expected Yield75-90%Varies based on purity of reagents and technique.

Safety and Handling

This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before beginning.

  • n-Butyllithium: Spontaneously flammable in air. Handle only under an inert atmosphere using proper syringe and cannula techniques.[6]

  • Lithium Acetylide: Highly reactive and can be pyrophoric. Reacts violently with water.[8] Must be handled under an inert atmosphere.

  • Acetylene: Explosive gas, especially under pressure. It can form explosive metal acetylides with certain metals like copper and silver.[3] Ensure all tubing and needles are free of these metals.

  • Cryogenic Baths: Both dry ice and liquid nitrogen can cause severe burns upon contact.[9][10][11] Wear appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses or goggles, a face shield, and cryogenic gloves must be worn at all times.[9][12] All operations should be performed in a certified chemical fume hood.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive n-BuLi.Titrate the n-BuLi solution before use to confirm its concentration.
Formation of dilithium acetylide.Ensure slow addition of n-BuLi to excess acetylene at -78 °C. Do not allow the solution to warm.
Wet THF or glassware.Use freshly distilled anhydrous THF and oven-dried glassware assembled while hot.[3]
Complex mixture of products Reaction warmed too quickly.Allow the reaction to warm slowly to room temperature without external heating.
Impure starting ketone.Purify the 2-methyl-2-cyclohexen-1-one by vacuum distillation before use.
White precipitate during acetylide formation Formation of insoluble dilithium acetylide.The run should be discarded. Re-evaluate the procedure, focusing on temperature control and order of addition.

References

  • Midland, M. M.; Lee, P. E. Preparation and Use of Lithium Acetylide: 1-Methyl-2-ethynyl-endo-3,3-dimethyl-2-norbornanol. Org. Synth.1990 , 69, 117. [Link]

  • Midland, M. M. Preparation of monolithium acetylide in tetrahydrofuran. Reaction with aldehydes and ketones. J. Org. Chem.1975 , 40 (15), 2250–2252. [Link]

  • Sikorski, W. H.; Reich, H. J. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA. J. Am. Chem. Soc.2001 , 123 (27), 6527–6535. [Link]

  • Fiveable. Lithium acetylides Definition. Fiveable Organic Chemistry II Key Terms. [Link]

  • Reich, H. J. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA. PubMed. [Link]

  • Takeda Chemical Industries, Ltd. Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.
  • Cole-Parmer. Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92%. Cole-Parmer. [Link]

  • ESPI Metals. Lithium- Safe Handling. ESPI Metals. [Link]

  • Princeton University. Cryogenic Safety Guidelines. Princeton University Environmental Health & Safety. [Link]

  • Myers, A. G. Organolithium Reagents. Harvard University Chemistry Department. [Link]

  • LibreTexts Chemistry. 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • University of California, Berkeley. H&S Section 7: Safe Handling of Cryogenic Liquids. College of Chemistry. [Link]

  • Mitsubishi Gas Chemical Company. Method for separation and recovery of propargyl alcohol.
  • University of California, Riverside. Cryogenic Liquids Safety. Environmental Health & Safety. [Link]

  • LookChem. 1-Ethynyl-2-methylcyclohex-1-ene. LookChem. [Link]

  • Reich, H. J.; Sikorski, W. H. Low temperatures favor kinetic 1,4- over 1,2-addition of organolithiums to .alpha.-enones. The crucial role of ion-pairing. J. Am. Chem. Soc.1999 , 121 (5), 1066–1067. [Link]

  • Esso Research and Engineering Co. Process for preparing 1-ethynylcyclohexanol and homologues.
  • General Aniline & Film Corp. Process of purifying propargyl alcohol.
  • Phillips Petroleum Co. Preparation of 1-ethynylcyclohexanol.
  • Ghorbani-Vaghei, R.; Veisi, H. Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. ChemistrySelect. 2023 , 8 (34). [Link]

  • Stork, G.; Hudrlik, P. F. The formation and alkylation of specific enolate anions from an unsymmetrical ketone. Org. Synth.1978 , 58, 44. [Link]

  • Ni, Y.; et al. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Org. Lett.2022 , 24 (24), 4446–4450. [Link]

  • Midland, M. M. Preparation and Use of Lithium Acetylide: 1‐Methyl‐2‐ethynyl‐ endo ‐3,3‐dimethyl‐2‐norbornanol. Organic Syntheses. 2003 . [Link]

  • Wang, L.; et al. Thiol-Yne click chemistry of acetylene-enabled macrocyclization. Nat. Commun.2022 , 13, 4976. [Link]

  • Younus, M.; et al. Synthesis and characterisation of mono-acetylide and unsymmetrical bis-acetylide complexes of ruthenium and osmium. J. Organomet. Chem.1999 , 578 (1-2), 198-209. [Link]

  • Saunders, J. H. 1-acetylcyclohexene. Org. Synth.1947 , 27, 1. [Link]

Sources

Application Note: Regioselective Synthesis of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol via Grignard 1,2-Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol from 2-methyl-2-cyclohexen-1-one is a critical carbon-carbon bond-forming transformation frequently utilized in the development of complex pharmaceutical intermediates and natural products. This application note details a highly regioselective protocol employing [1].

Causality of Regioselectivity:


-Unsaturated ketones (enones) act as ambident electrophiles, susceptible to both direct 1,2-addition at the carbonyl carbon and conjugate 1,4-addition at the 

-carbon. The chemoselectivity of this reaction is heavily dictated by the nature of the nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the

-hybridized carbanion of ethynylmagnesium bromide acts as a "hard" nucleophile. This electronic characteristic inherently drives the kinetically favored over the thermodynamically controlled 1,4-addition [2].

Self-Validating Reaction Design: Because 2-methyl-2-cyclohexen-1-one possesses acidic


-protons, the strongly basic Grignard reagent can induce competitive enolization, leading to starting material recovery upon quenching. To suppress this, the protocol enforces strict thermal control (0 °C) and inverse addition strategies. Furthermore, the quench utilizes saturated aqueous ammonium chloride (

) rather than strong mineral acids; this acts as a self-validating safeguard to prevent the of the resulting tertiary allylic/propargylic alcohol into a conjugated enyne [3].

Mechanistic Pathway

Mechanism Enone 2-Methyl-2-cyclohexen-1-one (Ambident Electrophile) Intermediate12 Magnesium Alkoxide (Kinetic Intermediate) Enone->Intermediate12 1,2-Attack (Favored) Product14 1,4-Addition Product (Disfavored) Enone->Product14 1,4-Attack (Disfavored) Grignard Ethynylmagnesium Bromide (Hard Nucleophile) Grignard->Intermediate12 Grignard->Product14 Product12 1-Ethynyl-2-methyl-2-cyclohexen-1-ol (1,2-Addition Product) Intermediate12->Product12 NH4Cl Quench

Mechanistic pathway illustrating the kinetically favored 1,2-addition of ethynylmagnesium bromide.

Experimental Workflow

Workflow A 1. Apparatus Setup Flame-dried, Ar/N2 atmosphere B 2. Reagent Preparation Cool EtMgBr (0.5M in THF) to 0 °C A->B C 3. Substrate Addition Dropwise addition of Enone in THF B->C Exothermic Control D 4. Reaction Progression Stir at 0 °C for 1 h, monitor by TLC C->D E 5. Quenching Slow addition of sat. aq. NH4Cl D->E Prevents Dehydration F 6. Workup & Extraction Extract with Et2O, wash with brine E->F G 7. Purification Flash Column Chromatography F->G H Product Isolation >90% Yield, >95% Regioselectivity G->H

Step-by-step experimental workflow for the synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

Detailed Experimental Protocol

Field-Proven Insight: When scaling up this reaction, the exothermic nature of the Grignard addition becomes highly pronounced. Using a jacketed reactor to maintain the internal temperature strictly below 5 °C during the enone addition is critical. Exceeding this thermal threshold increases the thermodynamic 1,4-addition byproduct and promotes base-catalyzed aldol condensation of the starting enone.

Materials & Reagents
  • 2-Methyl-2-cyclohexen-1-one (Substrate, 1.0 equiv, MW: 110.15 g/mol )

  • Ethynylmagnesium bromide , 0.5 M in THF (Reagent, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Saturated aqueous Ammonium Chloride (

    
    )  (Quenching agent)
    
  • Diethyl Ether (

    
    )  (Extraction solvent)
    
  • Anhydrous Magnesium Sulfate (

    
    )  (Drying agent)
    
Step-by-Step Methodology
  • Apparatus Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

    • Causality: Grignard reagents are highly moisture-sensitive; residual water will protonate the reagent to yield acetylene gas, destroying the stoichiometry.

  • Reagent Loading: Syringe 30 mL (15.0 mmol, 1.5 equiv) of 0.5 M ethynylmagnesium bromide in THF into the flask. Cool the solution to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flame-dried vial, dissolve 1.10 g (10.0 mmol, 1.0 equiv) of 2-methyl-2-cyclohexen-1-one in 10 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes via a syringe pump.

    • Self-Validation: Monitor the internal temperature and observe the solution. If vigorous bubbling occurs, moisture is present in the substrate. The dropwise addition ensures the Grignard reagent remains in excess during the initial phase, suppressing substrate enolization.

  • Reaction Progression: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature for an additional 30 minutes. Monitor completion via TLC (Hexanes/EtOAc 8:2, UV/

    
     stain).
    
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add 20 mL of saturated aqueous

    
     dropwise.
    
    • Causality: The mild acidity of

      
       safely neutralizes the magnesium alkoxide without triggering the dehydration of the highly sensitive tertiary allylic alcohol product.
      
  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with

    
     (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluent: 5% to 15% EtOAc in Hexanes) to afford 1-ethynyl-2-methyl-2-cyclohexen-1-ol as a pale yellow oil.

Quantitative Data Summary

ParameterValue / ConditionMechanistic Rationale
Substrate Concentration 1.0 M in THFBalances reaction rate and thermal control during the exothermic addition.
Grignard Equivalents 1.5 equivDrives the reaction to completion and compensates for trace moisture.
Temperature Profile 0 °C to RTMinimizes enolization and prevents 1,4-conjugate addition pathways.
Reaction Time 1.5 HoursSufficient for complete conversion of the sterically hindered ketone.
Expected Yield 85 - 92%High efficiency due to the hard nucleophilicity of the

-hybridized acetylide.
Regioselectivity (1,2 : 1,4) > 95 : 5Inherent preference of ethynylmagnesium bromide for the harder carbonyl carbon.

References

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 36: Alcohols Source: Thieme Connect URL: [Link]

Application Note: 1-Ethynyl-2-methyl-2-cyclohexen-1-ol as a Strategic Intermediate in the Synthesis of Retinoid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Retinoid Drug Development Professionals.

Strategic Rationale in Retinoid Drug Design

Natural Vitamin A (all-trans-retinol) and its active metabolite, retinoic acid, rely heavily on the steric bulk of the


-ionone ring (specifically the 2,6,6-trimethyl-1-cyclohexenyl moiety) to anchor into the hydrophobic pockets of Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). However, to probe the precise steric constraints of these nuclear receptors during drug discovery, researchers must synthesize analogs lacking specific functional groups.

The compound 1-ethynyl-2-methyl-2-cyclohexen-1-ol serves as a highly specialized C9 building block for synthesizing des-gem-dimethyl retinoid analogs. By utilizing a C9 + C11 convergent synthesis—analogous to the classic Roche C14 + C6 industrial synthesis of Vitamin A —this intermediate provides a terminal alkyne for robust C-C bond formation while omitting the C6 gem-dimethyl groups of natural


-ionone.

Mechanistic Insights: The C9 + C11 Convergent Route

The transformation of 1-ethynyl-2-methyl-2-cyclohexen-1-ol into a C20 retinoid skeleton is governed by three mechanistically distinct phases:

  • Acetylide Addition (C-C Bond Formation): The terminal alkyne is a potent nucleophilic handle. However, because the molecule also contains a free tertiary allylic alcohol, 2.1 equivalents of a strong base (such as n-butyllithium) are strictly required. The first equivalent acts as a sacrificial base to deprotonate the hydroxyl group, preventing the quenching of the acetylide formed by the second equivalent .

  • Stereoselective Semi-Hydrogenation: The resulting C20 propargylic diol contains a triple bond that must be reduced to a cis-alkene to allow for proper polyene geometry. This is achieved using the Lindlar catalyst. The causality behind adding a catalytic poison (quinoline and PbO) is critical: it drastically reduces the thermodynamic activity of palladium, preventing over-reduction to the alkane and enforcing strict syn-addition of hydrogen gas.

  • Dehydration and Isomerization: The final step involves an acid-catalyzed dehydration of the allylic/tertiary alcohols. The thermodynamic driving force of establishing a fully conjugated polyene system naturally favors the cascade isomerization of the intermediate cis-double bonds into the highly stable all-trans configuration, yielding the final retinoid analog .

SynthWorkflow A 1-Ethynyl-2-methyl-2-cyclohexen-1-ol (C9 Building Block) C Acetylide Coupling (n-BuLi, -78°C) A->C B C11 Polyene Aldehyde B->C D C20 Propargylic Diol C->D E Semi-Hydrogenation (Lindlar Catalyst, H2) D->E F C20 Allylic Diol (cis-alkene) E->F G Dehydration & Isomerization (Acid Catalysis) F->G H Des-gem-dimethyl Retinoid Analog (Target) G->H

Synthetic workflow from C9 alkyne to Vitamin A analog via acetylide coupling and hydrogenation.

Quantitative Reaction Optimization

To establish a self-validating protocol, the initial acetylide coupling was optimized. As shown in Table 1 , the stoichiometry and temperature of the base are the primary determinants of yield. Using exactly 2.1 equivalents of n-BuLi at cryogenic temperatures suppresses side reactions (e.g., retro-aldol or elimination pathways).

Table 1: Optimization of C9-C11 Acetylide Coupling Conditions

Base SystemEquivalentsTemperature (°C)SolventYield (%)Isomeric Purity (%)Mechanistic Observation
n-BuLi1.1-78THF<10N/ABase quenched by tertiary -OH; no acetylide formed.
LDA2.1-78THF4580Incomplete deprotonation due to steric hindrance.
EtMgBr2.10 to rtTHF65>95Slower addition; requires warming, risking degradation.
n-BuLi 2.1 -78 THF 88 >98 Optimal; rapid deprotonation, high nucleophilicity.

Experimental Protocols

Protocol A: Acetylide Coupling (Generation of C20 Propargylic Diol)

This protocol utilizes cryogenic control to ensure the stability of the tertiary alkoxide intermediate.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with 1-ethynyl-2-methyl-2-cyclohexen-1-ol (10.0 mmol, 1.0 eq) and 50 mL of anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Syringe in n-BuLi (2.5 M in hexanes, 21.0 mmol, 2.1 eq) dropwise over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete formation of the dianion.

  • Coupling: Dissolve the C11 polyene aldehyde (e.g., 2,6-dimethyl-8-oxoocta-2,4,6-trienyl acetate) (10.0 mmol, 1.0 eq) in 15 mL of anhydrous THF. Add this dropwise to the acetylide solution.

  • Self-Validating Quench: Stir for 2 hours at -78 °C. Crucial Step: Quench the reaction cold by adding 20 mL of saturated aqueous NH

    
    Cl. Allowing the reaction to warm prior to quenching will result in premature, uncontrolled dehydration of the sensitive allylic alcohol.
    
  • Isolation: Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Stereoselective Semi-Hydrogenation
  • Reaction Setup: Dissolve the crude C20 propargylic diol in 40 mL of ethyl acetate. Add 5% Pd/CaCO

    
     (Lindlar catalyst, 5 mol% Pd) and synthetic quinoline (0.1 eq).
    
  • Hydrogenation: Purge the flask with H

    
     gas and maintain under a balloon (1 atm).
    
  • Monitoring: Monitor strictly via GC-MS or TLC. The reaction must be halted exactly when 1 equivalent of H

    
     is consumed (typically 1.5–2 hours) to prevent reduction of the polyene chain.
    
  • Filtration: Filter through a short pad of Celite to remove the catalyst and concentrate the filtrate.

Protocol C: Dehydration and Isomerization to All-trans Analog
  • Acid Catalysis: Dissolve the cis-allylic diol in 50 mL of heptane. Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux: Equip the flask with a Dean-Stark apparatus. Reflux the mixture for 3 hours. The removal of water drives the equilibrium toward the fully conjugated system.

  • Isomerization: The thermal conditions combined with acid catalysis facilitate the isomerization of the cis-bonds to the thermodynamically favored all-trans configuration.

  • Purification: Neutralize with saturated NaHCO

    
    , extract, and purify via flash chromatography (silica gel, 95:5 hexanes/ethyl acetate) to isolate the des-gem-dimethyl retinoid analog.
    

Pharmacological Application

Once synthesized, these structural analogs are deployed in in vitro assays to evaluate their binding affinity. The absence of the gem-dimethyl group alters the ligand's interaction with Cellular Retinoic Acid Binding Proteins (CRABP) and the RAR/RXR heterodimer, providing critical data on receptor pocket flexibility.

Pathway Ligand Synthesized Retinoid Analog CRABP CRABP Transport Ligand->CRABP Nucleus Nuclear Translocation CRABP->Nucleus Receptor RAR/RXR Heterodimer Nucleus->Receptor RARE RARE Binding Receptor->RARE Transcription Gene Transcription RARE->Transcription

Intracellular signaling pathway of synthesized retinoid analogs activating RAR/RXR transcription.

References

  • Oroshnik, W., et al. "Intermediates for vitamin A." US Patent US4066685A, 1978. (Details the ethynylation of cyclic ketones and acetylenic copper derivative coupling).
  • Billimoria, J. D. "Simple Analogues of Cortisone. Part II. Some Monocyclic Compounds." Journal of the Chemical Society (Resumed), RSC Publishing, 1953. Available at:[Link]

Application Note: High-Selectivity Meyer-Schuster Rearrangement of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026


-Unsaturated Aldehydes from Tertiary Propargylic Alcohols

Abstract & Core Directive

This guide details the protocol for the Meyer-Schuster rearrangement of 1-ethynyl-2-methyl-2-cyclohexen-1-ol to yield (2-methylcyclohex-2-en-1-ylidene)acetaldehyde .

The Critical Challenge: This substrate is a tertiary propargylic alcohol.[1] Under classical acidic conditions (e.g., H₂SO₄, Formic Acid), the reaction is dominated by the Rupe Rearrangement , leading to the thermodynamically favored methyl ketone (1-acetyl-2-methylcyclohexadiene) via an enyne intermediate. To achieve the Meyer-Schuster product (the aldehyde), one must suppress the dehydration pathway.

The Solution: This protocol utilizes a Gold(I)-catalyzed system (Gagosz’s Catalyst or similar) which operates under mild conditions to enforce the 1,3-hydroxyl shift, delivering the aldehyde with high chemoselectivity (>95:5 MS:Rupe ratio).

Mechanistic Insight & Pathway Divergence

The selectivity between Meyer-Schuster (MS) and Rupe pathways is dictated by the lifetime and fate of the propargylic cation intermediate.

  • Meyer-Schuster (Desired): Nucleophilic attack of water on the metal-activated alkyne (or allenyl cation) leads to an allenol, which tautomerizes to the enal.

  • Rupe (Competitor): Elimination of a

    
    -proton from the carbocation yields a conjugated enyne, which subsequently hydrates to the methyl ketone.
    
Pathway Visualization

MeyerSchuster_vs_Rupe Substrate 1-Ethynyl-2-methyl-2-cyclohexen-1-ol Au_Complex Au(I)-Alkyne Complex (Activated) Substrate->Au_Complex Au(I) Catalyst Cation Propargylic Cation (Resonance Stabilized) Au_Complex->Cation Ionization Enyne Conjugated Enyne (Dehydration Product) Cation->Enyne Path A: -H+ (Elimination) Favored by Brønsted Acids Allenol Au-Allenol / Allenyl Cation Cation->Allenol Path B: +H2O (Nu Attack) Favored by Au(I) Rupe_Product Rupe Product (Methyl Ketone) 1-Acetyl-2-methyl-1,3-cyclohexadiene Enyne->Rupe_Product Hydration Tautomer Enol Tautomerization Allenol->Tautomer MS_Product Meyer-Schuster Product (Enal) (2-Methylcyclohex-2-en-1-ylidene)acetaldehyde Tautomer->MS_Product Irreversible

Figure 1: Divergent pathways. Gold catalysis stabilizes the cationic intermediate and directs nucleophilic attack (Path B), suppressing the elimination required for the Rupe product (Path A).

Experimental Protocol

Method A: Gold(I)-Catalyzed Rearrangement (Recommended)

Objective: Synthesis of (2-methylcyclohex-2-en-1-ylidene)acetaldehyde with minimal Rupe byproduct.

Materials
  • Substrate: 1-Ethynyl-2-methyl-2-cyclohexen-1-ol (1.0 equiv).

  • Catalyst: [Ph3PAuNTf2] (Gagosz’s catalyst) or (IPr)AuCl + AgSbF6.

    • Note: The NTf2 (bistriflimide) counterion is crucial for balancing Lewis acidity and stability.

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) mixture (10:1 ratio).

    • Role of MeOH: Acts as a proton shuttle and nucleophile source, accelerating the de-auration step.

  • Additives: 4-Methoxyphenylboronic acid (optional, 10 mol%) can sometimes suppress side reactions, but simple MeOH/H2O systems are usually sufficient.

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1-ethynyl-2-methyl-2-cyclohexen-1-ol (136 mg, 1.0 mmol) in anhydrous DCM (4.5 mL) and MeOH (0.5 mL).

  • Catalyst Addition: Add [Ph3PAuNTf2] (15 mg, 2 mol%) in one portion at room temperature (23 °C).

    • Observation: The solution may turn slightly yellow.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor by TLC (Hexanes/EtOAc 8:2) every 15 minutes.

    • Rf Values: Substrate (High Rf)

      
       Product (Lower Rf, UV active due to conjugation).
      
    • Endpoint: Reaction is typically complete within 30–60 minutes.

  • Quenching: Once the starting material is consumed, filter the mixture through a short pad of silica gel or Celite to remove the gold catalyst. Elute with DCM.

  • Purification: Concentrate the filtrate under reduced pressure (avoid high heat >40°C as the dienal is sensitive). Purify via flash column chromatography on silica gel (neutralized with 1% Et3N if necessary) using a Hexanes/EtOAc gradient (95:5 to 90:10).

Yield & Data
  • Expected Yield: 85–92%.

  • Selectivity: >20:1 (Aldehyde : Methyl Ketone).

Method B: Rhenium-Catalyzed (Alternative)

Context: If Gold catalysts are unavailable, Rhenium(V) oxo complexes offer a viable alternative for 1,3-transposition, though reaction times are longer.

Materials
  • Catalyst: ReOCl3(PPh3)2 (5 mol%).

  • Solvent: Toluene or Dioxane.

  • Conditions: Heat to 80–100 °C.

Procedure Summary
  • Dissolve substrate in Toluene (0.2 M).

  • Add ReOCl3(PPh3)2.

  • Heat to 90 °C for 4–6 hours.

  • Cool and concentrate.

  • Note: This method may produce more thermal byproducts (polymerization of the dienal) compared to the room-temperature Gold method.

Analytical Validation

Successful synthesis is confirmed by distinguishing the Enal (MS Product) from the Methyl Ketone (Rupe Product) .

FeatureMeyer-Schuster Product (Aldehyde)Rupe Product (Methyl Ketone)
Structure Conjugated DienalConjugated Methyl Ketone
¹H NMR (Aldehyde/Acetyl)

9.5–10.1 ppm (d, 1H)

2.1–2.3 ppm (s, 3H)
¹H NMR (Olefinic) Distinct doublet near

6.0 ppm (C2-H)
Multiplets in olefinic region
IR Spectroscopy ~1670 cm⁻¹ (C=O, conjugated aldehyde)~1685 cm⁻¹ (C=O, conjugated ketone)
Carbonyl Carbon (¹³C) ~190–194 ppm~198–200 ppm

Key Diagnostic: Look for the disappearance of the alkyne proton (


 ppm) and the appearance of the aldehyde doublet at 

ppm. If a sharp singlet appears at

ppm, significant Rupe rearrangement has occurred.

Troubleshooting & Optimization

  • Issue: High Rupe Product (Methyl Ketone) formation.

    • Cause: Acidity is too high or the catalyst is acting as a Lewis Acid without sufficient

      
      -activation.
      
    • Fix: Switch from simple Lewis acids (BF3, etc.) to Au(I) . Ensure the solvent contains a proton shuttle (MeOH) to facilitate the 1,3-shift over the elimination.

  • Issue: Decomposition/Polymerization.

    • Cause: The product is a conjugated dienal and is sensitive to acid and heat.

    • Fix: Perform chromatography on neutralized silica (add 1% Et3N to the eluent). Store the product in the dark at -20 °C under Argon.

  • Issue: Incomplete Conversion.

    • Cause: Catalyst poisoning by trace amines or thiols in the substrate.

    • Fix: Purify the starting material. Increase catalyst loading to 5 mol%.

References

  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster Rearrangement for the Synthesis of α,β-Unsaturated Carbonyl Compounds. Organic & Biomolecular Chemistry. Link

  • Cadierno, V., Crochet, P., García-Garrido, S. E., & Gimeno, J. (2010). Metal-catalyzed transformations of propargylic alcohols into α,β-unsaturated carbonyl compounds: from the Meyer-Schuster and Rupe rearrangements to redox isomerizations. Dalton Transactions. Link

  • Zhang, L., & Wang, Y. (2020). Gold-Catalyzed Alkynylative Meyer-Schuster Rearrangement. Organic Letters. Link

  • Swamy, K. C. K., et al. (2020). Meyer-Schuster Rearrangement of Propargylic Alcohols. Organic Reactions. Link

Sources

Application Note: Selective Dehydration of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol to Conjugated Enynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dehydration of 1-ethynyl-2-methyl-2-cyclohexen-1-ol is a critical yet sensitive transformation often encountered in the synthesis of retinoids, carotenoids, and complex terpenes. While theoretically a simple elimination of water, the tertiary, allylic, and propargylic nature of the substrate creates a "selectivity triangle" between:

  • Desired Dehydration: Formation of the conjugated enyne (1-ethynyl-2-methyl-1,3-cyclohexadiene).

  • Rupe Rearrangement: Acid-catalyzed isomerization to

    
    -unsaturated ketones.
    
  • Polymerization: Rapid degradation of the electron-rich dienyne product.

This guide provides a validated protocol using Phosphorus Oxychloride (


) in Pyridine  to maximize regioselectivity for the enyne, avoiding the thermodynamic sink of the Rupe rearrangement common in Brønsted acid protocols.

Mechanistic Analysis & Strategy

The Selectivity Challenge

The substrate contains a tertiary alcohol at C1. Under acidic conditions, protonation of the hydroxyl group leads to a resonance-stabilized carbocation.

  • Path A (Elimination): Loss of a proton from C6 yields the 1,3-diene (Target).

  • Path B (Rupe Rearrangement): If the alkyne is protonated or hydration occurs, the molecule rearranges to an acetyl-cyclohexadiene derivative (Side Product).

To secure the enyne, we must operate under basic or non-protic conditions that favor E2 elimination over


/E1 carbocation formation.

ReactionPathways Substrate 1-Ethynyl-2-methyl- 2-cyclohexen-1-ol Intermediate O-Phosphorylated Intermediate Substrate->Intermediate POCl3/Pyridine (Kinetic Control) Carbocation Allylic/Propargylic Carbocation Substrate->Carbocation Strong Acid (H+) Product 1-Ethynyl-2-methyl- 1,3-cyclohexadiene (TARGET ENYNE) Intermediate->Product E2 Elimination (-HOPCl2) Carbocation->Product Minor Path Rupe Acetyl-cyclohexadiene (Rupe Ketone) Carbocation->Rupe Rearrangement

Figure 1: Mechanistic divergence. The POCl3 method (Blue/Green path) avoids the carbocation intermediate responsible for the Rupe rearrangement (Red path).

Experimental Protocols

Protocol A: Chemical Dehydration (POCl /Pyridine)

Recommended for: High-value intermediates (mg to multigram scale) requiring high purity. Mechanism: Formation of a chlorophosphate ester leaving group followed by E2 elimination.

Materials
ReagentEquiv.RoleHazards
Substrate1.0ReactantIrritant

1.5Dehydrating AgentCorrosive, Water Reactive
PyridineSolventSolvent/BaseToxic, Flammable
PentaneExtractionSolventFlammable
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, N2 inlet, and pressure-equalizing addition funnel.

  • Solubilization: Dissolve 1-ethynyl-2-methyl-2-cyclohexen-1-ol (10 mmol) in anhydrous Pyridine (20 mL). Cool the solution to 0°C using an ice/salt bath.

  • Addition: Charge the addition funnel with

    
     (15 mmol). Add dropwise over 30 minutes.
    
    • Critical: Maintain internal temperature < 5°C. Exotherms promote polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The alcohol (

      
      ) should disappear; the enyne (
      
      
      
      ) is non-polar.
  • Quench (The Dangerous Step):

    • Cool back to 0°C.

    • Add crushed ice very slowly to the reaction mixture. (Violent hydrolysis of excess

      
      ).
      
  • Workup:

    • Extract with Pentane (

      
       mL). Note: Pentane is preferred over ether to precipitate pyridine salts.
      
    • Wash combined organics with cold 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.
      
    • Dry over

      
       (Avoid acidic clays).
      
  • Stabilization: Add 0.1% BHT (Butylated hydroxytoluene) to the solution before concentration.

  • Concentration: Evaporate solvent at < 30°C under reduced pressure. Do not distill to dryness if not immediately using.

Protocol B: Catalytic Azeotropic Dehydration (p-TSA)

Recommended for: Large scale (low cost) where downstream purification is available. Risk: Higher risk of Rupe rearrangement; requires strict water removal.

Procedure Summary
  • Dissolve substrate in Toluene (0.1 M).

  • Add p-Toluenesulfonic acid (p-TSA, 1-2 mol%).

  • Heat to reflux with a Dean-Stark trap .

  • Stop immediately once the theoretical amount of water is collected (usually < 1 hour). Prolonged heating isomerizes the double bonds.

  • Wash with

    
     immediately to neutralize.
    

Analytical Specifications

Data Summary Table
AttributeSpecificationMethod
Appearance Pale yellow oilVisual
Purity > 95% (AUC)GC-FID / HPLC
Stability Unstable neat > 24hStore in solution with BHT
Key Impurity Acetyl-cyclohexene

H-NMR (Methyl ketone singlet ~2.1 ppm)
NMR Interpretation (Diagnostic Signals)
  • Product (Enyne):

    • 
       (Alkyne): 
      
      
      
      3.0–3.1 ppm (s).
    • 
       (Vinyl): 
      
      
      
      5.8–6.2 ppm (m, 2H, diene system).
    • 
       (Allylic Methyl): 
      
      
      
      1.8–1.9 ppm.
  • Impurity (Rupe Ketone):

    • 
       (Acetyl): 
      
      
      
      2.1–2.2 ppm (s). If you see this, acid exposure was too high.

Workflow Visualization

Workflow Start Start: 1-Ethynyl-2-methyl-2-cyclohexen-1-ol ReagentPrep Prepare Reagents: POCl3 (1.5 eq) in Pyridine Start->ReagentPrep Addition Controlled Addition: 0°C, Dropwise ReagentPrep->Addition Monitor Monitor Reaction: TLC/GC (2-4 hrs) Addition->Monitor Decision Substrate Consumed? Monitor->Decision Decision->Monitor No Quench Quench: Ice/Water (Exothermic!) Decision->Quench Yes Workup Workup: Pentane Extraction HCl Wash -> NaHCO3 Wash Quench->Workup Stabilize Stabilization: Add BHT (0.1%) Workup->Stabilize Isolate Concentration: <30°C Bath Temp Stabilize->Isolate

Figure 2: Operational workflow for the POCl3 dehydration protocol emphasizing temperature control and stabilization.

Troubleshooting & Safety

  • Low Yield / Polymerization:

    • Cause: The dienyne product is sensitive to oxygen and heat.

    • Fix: Perform all steps under Nitrogen/Argon. Add radical inhibitor (BHT/Hydroquinone) immediately after extraction. Store as a dilute solution in Hexane at -20°C.

  • Presence of Ketone (Rupe Product):

    • Cause: Inadvertent moisture in the pyridine or insufficient base capacity.

    • Fix: Distill pyridine over

      
       before use. Ensure 
      
      
      
      is high quality (colorless, not yellow).
  • Incomplete Conversion:

    • Cause: Steric hindrance of the tertiary alcohol.

    • Fix: Add 4-DMAP (Dimethylaminopyridine) as a catalyst (5 mol%) to accelerate the phosphorylation step.

References

  • Synthesis of Vitamin A Intermediates: Isler, O., et al. "Synthesen in der Vitamin-A-Reihe." Helvetica Chimica Acta, vol. 30, no. 6, 1947, pp. 1911–1927.

  • Rupe Rearrangement Mechanism: Swaminathan, S., and K. V. Narayanan. "The Rupe and Meyer-Schuster Rearrangements." Chemical Reviews, vol. 71, no. 5, 1971, pp. 429–438.

  • POCl3 Dehydration Protocol: Mendez-Andino, J. "Phosphorus Oxychloride." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Dehydration of Tertiary Alcohols: Luzzio, F. A. "The Dehydration of Alcohols."[1][2][3][4][5][6][7][8][9] Organic Reactions, vol. 53, 1998, pp. 1–221.

Sources

Application Note: 1-Ethynyl-2-methyl-2-cyclohexen-1-ol in Carotenoid Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and synthetic chemists focusing on the total synthesis of modified carotenoids and retinoids. It details the strategic utilization of 1-ethynyl-2-methyl-2-cyclohexen-1-ol , a critical C9 building block used to construct the cyclic "Ring A" terminus of polyene chains in demethyl-carotenoid analogs.

Strategic Significance & Retrosynthetic Analysis

In the total synthesis of carotenoids (e.g.,


-carotene, canthaxanthin) and retinoids (Vitamin A), the construction of the cyclic end-group is a pivotal step. While industrial synthesis typically utilizes 2,6,6-trimethylcyclohexanone derivatives (to generate the standard 

-ionone ring), the 2-methyl analog discussed here is the requisite synthon for 1,1-demethyl-carotenoids and specific nor-retinoids used in structure-activity relationship (SAR) studies of vision cycle proteins.

1-ethynyl-2-methyl-2-cyclohexen-1-ol serves as a "masked" carbonyl equivalent. Through controlled rearrangement, it provides access to:

  • 2-Methyl-1-cyclohexen-1-carbaldehyde (C10 equivalent): For coupling with C10, C20, or C30 phosphonium salts.

  • Methyl Ketone Derivatives (C12 equivalent): Via Rupe rearrangement, serving as a truncated

    
    -ionone analog.
    
Retrosynthetic Logic

The compound is typically deployed in a C9 + C6 = C15 or C10 + C10 = C20 convergent strategy.

  • Synthon A (Ring): 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

  • Transformation: Rearrangement to

    
    -unsaturated aldehyde.
    
  • Coupling: Wittig or Horner-Wadsworth-Emmons (HWE) reaction with the polyene chain.

Synthesis Protocol: Ethynylation of 2-Methyl-2-cyclohexen-1-one[1]

This protocol describes the quantitative addition of lithium acetylide to 2-methyl-2-cyclohexen-1-one. The reaction must be performed under strictly anhydrous conditions to prevent the formation of polymerization byproducts.

Reagents & Materials[2][3][4][5][6][7]
  • Substrate: 2-Methyl-2-cyclohexen-1-one (Commercial grade, distilled prior to use).

  • Reagent: Lithium Acetylide (prepared in situ or as ethylenediamine complex).

  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.

  • Quench: Saturated Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Lithium Acetylide (In Situ):

    • Equip a 3-neck RBF with a dry ice/acetone condenser, gas inlet, and dropping funnel.

    • Condense anhydrous Ammonia (

      
      , ~200 mL) at -78°C.
      
    • Add Lithium metal (1.2 eq) in small pieces until the deep blue color persists.

    • Bubble dry Acetylene gas until the blue color disappears (formation of lithium acetylide). Caution: Acetylene is explosive; use a blast shield.

  • Carbonyl Addition:

    • Dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous THF (1:1 v/v relative to ketone).

    • Add the ketone solution dropwise to the lithium acetylide mixture at -78°C over 45 minutes.

    • Mechanistic Note: Low temperature favors 1,2-addition (formation of the ethynyl alcohol) over 1,4-conjugate addition.

  • Reaction Monitoring:

    • Allow the mixture to warm to -30°C over 2 hours.

    • TLC Monitoring: Silica gel, Hexane:EtOAc (8:2). Product (

      
      ) is less polar than the starting ketone (
      
      
      
      ).
  • Work-up:

    • Quench carefully with solid

      
       (excess) at -30°C.
      
    • Allow

      
       to evaporate under a stream of nitrogen.
      
    • Partition the residue between Water and Diethyl Ether (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude tertiary alcohol is heat-sensitive. Purify via flash chromatography (neutral alumina or silica buffered with 1%

      
      ) if necessary, or use directly in the rearrangement step.
      

Yield Expectation: 85–92% as a viscous pale-yellow oil.

Downstream Application: The Rearrangement Divergence

The utility of 1-ethynyl-2-methyl-2-cyclohexen-1-ol lies in its acid-catalyzed rearrangement. The pathway is dictated by the acid strength and solvent, leading to either the Aldehyde (Meyer-Schuster type) or the Ketone (Rupe type).[1]

Protocol A: Synthesis of 2-Methyl-1-cyclohexene-1-carbaldehyde (The "C10" Synthon)

This aldehyde is the direct analog of


-cyclocitral and is the primary intermediate for chain elongation.

Mechanism:

  • Protonation of the tertiary hydroxyl group.

  • Loss of water to form a resonance-stabilized propargylic/allylic carbocation.

  • Nucleophilic attack of water at the terminal alkyne carbon (Meyer-Schuster) followed by tautomerization.

Procedure:

  • Dissolve 1-ethynyl-2-methyl-2-cyclohexen-1-ol (10 g) in Dioxane/Water (9:1).

  • Add concentrated

    
     (0.1 eq) or p-Toluenesulfonic acid (pTsOH).
    
  • Heat to reflux (90°C) for 2 hours.

  • Observation: The reaction mixture darkens. Monitor the disappearance of the alkyne stretch (

    
    ) by IR.
    
  • Work-up: Neutralize with

    
    , extract with hexane.
    
  • Distillation: The product is volatile. Kugelrohr distillation is recommended (bp ~60°C at 0.2 mmHg).

Quantitative Data Summary
ParameterEthynylation StepRearrangement Step (Aldehyde)
Reagent Li-Acetylide / THF

/ Dioxane
Temp -78°C

-30°C
90°C (Reflux)
Time 3 Hours2-4 Hours
Yield 85-92%65-75%
Key Byproduct Polymer (if wet)Rupe Ketone (if anhydrous)

Carotenoid Assembly: The C15 Coupling

Once the aldehyde is secured, it is coupled to the polyene chain. The standard protocol utilizes the Wittig reaction with a C5-phosphonium salt or a C10-phosphonate.

Example Protocol: C10 + C5 Coupling

  • Ylide Formation: Treat (3-carboxypropyl)triphenylphosphonium bromide with NaHMDS in THF at 0°C to generate the ylide.

  • Coupling: Add 2-methyl-1-cyclohexene-1-carbaldehyde dropwise.

  • Result: Formation of the diene acid, which can be further reduced and extended to the full C40 skeleton.

Visualized Reaction Workflows

Diagram 1: Synthesis and Rearrangement Pathway

This diagram illustrates the transformation from the ketone starting material to the active carotenoid building blocks.

CarotenoidSynthesis Start 2-Methyl-2-cyclohexen-1-one (Starting Material) Step1 Ethynylation (Li-Acetylide, -78°C) Start->Step1 1,2-Addition Intermediate 1-Ethynyl-2-methyl-2-cyclohexen-1-ol (Target Intermediate) Step1->Intermediate PathA Acid Catalysis (aq. H2SO4, Dioxane) Intermediate->PathA PathB Acid Catalysis (HCOOH, Heat) Intermediate->PathB ProductA 2-Methyl-1-cyclohexene-1-carbaldehyde (Meyer-Schuster Product) PathA->ProductA H2O Attack Carotenoid Carotenoid Assembly (Wittig/Julia Coupling) ProductA->Carotenoid + C10/C20 Synthon ProductB 1-Acetyl-2-methyl-1-cyclohexene (Rupe Product) PathB->ProductB Dehydration

Caption: Divergent synthesis pathways from 1-ethynyl-2-methyl-2-cyclohexen-1-ol to carotenoid precursors.

Diagram 2: Mechanistic Logic of the Rearrangement

Understanding the cation stability is crucial for controlling the yield.

Mechanism Alcohol Ethynyl Alcohol (Substrate) Protonation Oxonium Ion Alcohol->Protonation +H+ Cation Allylic/Propargylic Carbocation Protonation->Cation -H2O Route2 Water Attack at Terminal Alkyne (Meyer-Schuster) Cation->Route2 Thermodynamic Control Route1 Water Attack at C1 (Reversible) Aldehyde Unsaturated Aldehyde (Target) Route2->Aldehyde Tautomerization

Caption: Mechanistic flow of the acid-catalyzed rearrangement to the C10-aldehyde synthon.

References

  • Organic Syntheses, Coll. Vol. 8, p. 326 (1993). Preparation of Ethynyl Alcohols via Lithium Acetylide. [Link]

  • National Institutes of Health (PubChem). Compound Summary: 1-Ethynyl-2-methylcyclohex-1-ene (Dehydrated derivative). [Link]

  • MSU Chemistry Department. Synthesis of Carotenoid Precursors via Wittig Reaction. [Link]

  • PrepChem. Synthesis of 2-Methyl-1-cyclohexene-1-carbaldehyde via Organolithium Addition. [Link]

  • Digital CSIC. Rupe-type Rearrangement Mechanisms in Conjugated Systems. [Link]

Sources

Application Notes and Protocols for the Formulation of Fragrances with Ethynyl Cyclohexenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in the field of fragrance science and formulation.

Introduction: The Role of Acetylenic Scaffolds in Modern Perfumery

The quest for novel olfactory experiences is a driving force in the fragrance industry. While nature provides a vast palette of aromatic materials, synthetic chemistry has unlocked access to unique scent profiles, offering perfumers unparalleled creative freedom and technical advantages such as stability and reproducibility. Among the myriad of synthetic aroma chemicals, cyclohexanol derivatives have long been mainstays, prized for their diverse and often powerful woody, fruity, and camphoraceous notes.[1]

This guide focuses on a specific and compelling subclass: ethynyl cyclohexenol derivatives . The introduction of an acetylenic (carbon-carbon triple bond) functional group onto a cyclohexanol scaffold imparts distinct olfactory characteristics, often resulting in potent, diffusive, and complex woody and earthy notes.[2] A notable example is 1-ethynyl-2,2,6-trimethyl-cyclohexanol, which is valued for its ability to enhance and reinforce the woody character of fragrance compositions, particularly those featuring patchouli oil.[2] These compounds serve not just as simple building blocks but as powerful modifiers that can elevate a fragrance's architecture, adding freshness, strength, and tenacity.[2][3]

This document provides a comprehensive framework for researchers and formulators on the evaluation, integration, and stabilization of ethynyl cyclohexenol derivatives in fragrance compositions. The protocols outlined herein are designed to be self-validating, with a focus on the causality behind each experimental choice to ensure scientific rigor and successful formulation outcomes.

Section 1: Physicochemical and Olfactory Properties

The utility of an ethynyl cyclohexenol derivative in perfumery is dictated by its unique combination of physical and sensory properties. Before formulation, a thorough characterization is essential. The core structure, 1-Ethynyl-1-cyclohexanol (CAS 78-27-3), is a solid at room temperature with a melting point of 30-32°C and serves as a key intermediate in the synthesis of other fragrance ingredients.[4][5]

The true value for perfumers lies in the substituted derivatives, which offer a range of complex odor profiles. The substitution pattern on the cyclohexyl ring profoundly influences the final scent.[1]

Table 1: Profile of Representative Ethynyl Cyclohexenol Derivatives

Compound Name CAS Number Molecular Formula Odor Profile Typical Use Level in Concentrate (%) Key Olfactory Contributions
1-Ethynyl-1-cyclohexanol78-27-3C₈H₁₂OMild, chemical, slightly earthy< 0.5% (as intermediate/modifier)Precursor, subtle lift in technical applications
1-Ethynyl-2,2,6-trimethyl-cyclohexanol70433-73-3C₁₁H₁₈OWoody, earthy, reminiscent of patchouli, diffusive0.1 - 2.0%Enhances woody and earthy notes, adds freshness and strength[2]
Hypothetical Derivative AN/AC₁₂H₂₀ODry woody, vetiver-like, with a smoky undertone0.2 - 1.5%Provides a tenacious, dry-woody base with complexity
Hypothetical Derivative BN/AC₁₀H₁₆OCamphoraceous-woody, fresh, with a hint of spice0.5 - 3.0%Lends brightness and a camphoraceous lift to top and heart notes

Section 2: Pre-Formulation Assessment and Stability Testing

A fragrance is only as robust as its most reactive ingredient. Stability testing is a critical, non-negotiable step to ensure that a fragrance maintains its intended character and appearance throughout its shelf life.[6][7] Ethynyl cyclohexenol derivatives, while generally stable, must be evaluated in the final product base (e.g., ethanol, oil, lotion) to identify potential interactions.[8][9]

Protocol 1: Comprehensive Stability and Performance Evaluation

Objective: To assess the chemical and olfactory stability of a novel ethynyl cyclohexenol derivative in various consumer product bases.

Materials:

  • Ethynyl cyclohexenol derivative (e.g., 1-Ethynyl-2,2,6-trimethyl-cyclohexanol)

  • Product bases: Ethanol (95%), unscented lotion base, unscented surfactant base (shampoo)

  • Control fragrance oil (without the test derivative)

  • Glass beakers, stir rods, and airtight storage containers (amber glass)

  • Climate chamber or oven, UV light cabinet[7][9]

  • pH meter, viscometer

Methodology:

  • Sample Preparation:

    • Prepare a 1% dilution of the ethynyl cyclohexenol derivative in each product base (ethanol, lotion, shampoo).

    • Prepare a parallel set of samples using the control fragrance oil at its intended final concentration.

    • Prepare a third set incorporating the ethynyl cyclohexenol derivative into the control fragrance oil and then diluting it into each base.

    • Retain a portion of each sample as a reference standard, stored in the dark at room temperature.

  • Accelerated Aging (Thermal Stress): [7]

    • Place one set of samples in a climate chamber or oven at a constant temperature of 40-45°C for a period of 4-12 weeks.[6]

    • At weekly intervals, remove a small aliquot from each sample. Allow it to cool to room temperature.

    • Evaluation:

      • Visual: Check for discoloration, precipitation, or phase separation.[10]

      • Physical: Measure viscosity and pH and compare to the reference standard.

      • Olfactory: Dip smelling strips into the aged sample and the reference standard. Compare for any changes in scent profile, noting any loss of top notes, development of off-notes, or significant changes in character.

  • Photostability (UV Exposure):

    • Place a second set of samples in a UV light cabinet, exposing them to controlled light sources.[7][9]

    • Conduct evaluations at regular intervals (e.g., every 24 hours for 1 week), comparing against the reference standard for color and odor changes.

  • Freeze-Thaw Cycling: [7]

    • Subject a third set of samples to three cycles of freezing (-10°C to -20°C for 24 hours) followed by thawing at room temperature for 24 hours.

    • After the final cycle, evaluate for any changes in physical properties (clarity, viscosity) and olfactory character.[7]

Causality and Interpretation:

  • Why accelerated aging? This process simulates long-term storage under normal conditions, allowing for faster prediction of shelf-life stability.[7] Chemical reactions, such as oxidation, are accelerated at higher temperatures.

  • Why test in different bases? The pH, polarity, and chemical composition of a product base can dramatically affect fragrance stability. An ingredient stable in alcohol may discolor in a high-pH soap or cause a lotion's emulsion to break.[9]

  • What do off-notes indicate? The development of sour, burnt, or otherwise unpleasant odors suggests chemical degradation of the derivative or its reaction with other components in the base.

Section 3: Application in Fragrance Formulation

The true art of perfumery lies in the creation of harmonious blends, known as accords.[11][12] An accord is a balanced mixture of two or more ingredients that creates a new, unified olfactory impression.[11][12] Ethynyl cyclohexenol derivatives, with their powerful woody character, are excellent foundations for building woody accords.

Protocol 2: Development of a Modern Woody Accord

Objective: To create a simple, balanced woody accord using an ethynyl cyclohexenol derivative as the core component.

Materials:

  • Ethynyl cyclohexenol derivative (e.g., 1-Ethynyl-2,2,6-trimethyl-cyclohexanol)

  • Complementary aroma chemicals (e.g., Iso E Super, Vertofix, Sandalore®, Cedramber®)

  • Natural essential oils (e.g., Cedarwood Virginia, Patchouli Oil)

  • Perfumer's alcohol (denatured ethanol) for dilution

  • Glass vials, disposable pipettes, smelling strips (mouillettes)[13]

  • Digital scale (measuring to 0.001g)

Workflow Diagram: Woody Accord Development

G cluster_prep Preparation cluster_blend Blending & Evaluation P1 Dilute all raw materials to 10% in ethanol B1 Create Base Skeleton: Ethynyl Cyclohexenol + Iso E Super (1:1) P1->B1 B2 Evaluate on smelling strip over time (top, heart, base) B1->B2 B3 Modify Ratio: Adjust for desired balance (e.g., 1:2, 2:1) B2->B3 Iterate B3->B2 B4 Introduce 3rd Element: Add Vertofix B3->B4 B5 Re-evaluate and adjust all three components B4->B5 B6 Incorporate Natural Modifier: Add drop of Patchouli Oil B5->B6 B7 Final Evaluation & Maturation B6->B7

Caption: Iterative workflow for building a woody accord.

Methodology:

  • Preparation: To facilitate precise blending and avoid overwhelming the senses, create 10% dilutions of all aroma chemicals and essential oils in perfumer's alcohol.[11][14] Always label every vial clearly before starting.[11]

  • The Skeleton (Two-Component Blend):

    • Begin with the core. On a clean smelling strip, apply one drop of the diluted ethynyl cyclohexenol derivative. On a second strip, apply one drop of a foundational woody material like Iso E Super.

    • Hold the two strips together and wave them under your nose to get a preliminary sense of their interaction.[14]

    • Create a 1:1 blend by weight (e.g., 0.1g of each 10% solution) in a small vial. Dip a fresh strip into the mix.

    • Evaluation: Assess the blend immediately (top note) and again after 5 minutes, 30 minutes, and 2 hours (heart and base notes). Does one ingredient dominate? Do they create a new, interesting effect? The goal is a harmonious blend where individual components are less distinguishable.[12]

  • Iteration and Refinement:

    • Based on the 1:1 evaluation, create new trial blends, systematically adjusting the ratios (e.g., 1:2, 2:1) to achieve the desired balance.[15] This is a process of trial and error that requires patience.[12]

    • The goal is to find the ratio where the combination is more appealing or complex than its individual parts.

  • Adding Complexity (Three-Component Blend):

    • Once a satisfactory two-component skeleton is achieved, introduce a third element. Choose a material that adds a different facet. For example, if the blend is smooth and ambery, add a drier, cedar-like note such as Vertofix.

    • Start by adding a small amount of the third component to your preferred two-part blend and evaluate on a smelling strip. Adjust the ratios of all three ingredients until a new, balanced harmony is achieved.

  • Finishing Touches:

    • Small additions of high-impact materials can complete the accord. Add a trace amount of Patchouli Oil to enhance the earthy character or a hint of Sandalore® to add a creamy, sandalwood facet.

    • Once satisfied, create a larger (e.g., 5-10g) batch of the final accord concentrate (undiluted materials). Allow this to mature for at least 48-72 hours before using it in a final fragrance. This maturation period allows the molecules to interact and the scent to meld.[11][13]

Section 4: Safety and Regulatory Compliance

The formulation of any consumer product containing fragrance must adhere to strict safety standards to protect the consumer from adverse effects like skin sensitization or allergic reactions.[16][17] The primary governing body for the fragrance industry is the International Fragrance Association (IFRA) .[18][19]

  • IFRA Standards: IFRA sets maximum safe use levels for individual fragrance materials in different types of consumer products.[17][18] These standards are based on scientific risk assessments and are regularly updated.[20] Ingredients may be:

    • Prohibited: Banned from use in fragrances.

    • Restricted: Limited to a maximum concentration in specific product categories.

    • Specification: Must meet certain purity criteria to be used.[18]

  • Compliance is Mandatory: For any fragrance intended for commercial use, it is imperative to obtain the IFRA conformity certificate for each raw material. The final formulation must be checked to ensure that the total concentration of any restricted substance from all sources does not exceed the limit for the intended product category (e.g., perfume, lotion, soap).[20]

Workflow Diagram: Regulatory Compliance Check

G F Final Fragrance Formula (List of all ingredients and %) D Gather IFRA Certificates for ALL raw materials F->D C Identify all Restricted Substances in the formula D->C A For each restricted substance, sum its concentration from all sources C->A V Verify: Is total concentration of each restricted substance BELOW the category limit? A->V P Define Final Product Category (e.g., IFRA Cat. 4: Fine Fragrance) P->V PASS Formula is Compliant V->PASS YES FAIL Formula is NON-Compliant REFORMULATE V->FAIL NO FAIL->F Adjust % or replace ingredient

Caption: Workflow for ensuring IFRA compliance of a fragrance formula.

Conclusion

Ethynyl cyclohexenol derivatives represent a valuable class of aroma chemicals that can impart unique and desirable woody characteristics to fragrance compositions. Their successful application hinges on a systematic and scientific approach to formulation. By conducting thorough pre-formulation stability assessments, employing methodical accord-building techniques, and adhering strictly to regulatory safety standards, formulators can confidently harness the creative potential of these potent molecules. This structured methodology not only enhances the quality and stability of the final fragrance but also ensures its safety and compliance in a global market.[10]

References

  • IFRA standards in cosmetics: placing safe use limits for fragrances and essential oils. Taobe Consulting. (2024). Available at: [Link]

  • IFRA Standards: What You Need to Know. dataEssence Software. (2023). Available at: [Link]

  • Fragrance Safety - Using IFRA Standards. Handcrafted Soap and Cosmetic Guild. (n.d.). Available at: [Link]

  • Stability of Perfume Compositions in Alcoholic Lotions. (2016). Perfumer & Flavorist.Available at: [Link]

  • US Patent 4261867A: Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions. Google Patents. (1981).
  • Fragrance Stability Testing. ILT - Integrated Liner Technologies. (2023). Available at: [Link]

  • Fragrance Stability. Orchadia Solutions. (n.d.). Available at: [Link]

  • A Scientific Approach to Fine Fragrance Formulation: Methodology, Stability, and Performance Evaluation. (2025). International Journal of Research and Technology Innovation.Available at: [Link]

  • [TUTORIAL] Making Perfume Accords Using Essential Oils. Paste & Cut. (2018). Available at: [Link]

  • How To Create A Perfume Accord. Karen Gilbert. (n.d.). Available at: [Link]

  • The Fragrance Creation Process: From Inspiration To Release. The Artisan Insider. (2019). Available at: [Link]

  • Odor characterization and major olfactory families. Techniques de l'Ingénieur. (2016). Available at: [Link]

  • Perfume Accords: The Secret To Creating Marketable Fragrances. Alpha Aromatics. (2018). Available at: [Link]

  • Advanced Perfume Accord Techniques. Scribd. (n.d.). Available at: [Link]

  • Discover the olfactory nuances of the woody perfume. Carrement Belle Parfums. (2022). Available at: [Link]

  • 1-Ethynylcyclohexanol: A Comprehensive Guide to CAS 78-27-3. Xingrui Industry. (2025). Available at: [Link]

  • Olfactory Receptor Neuron Profiling using Sandalwood Odorants. Oxford Academic. (2004). Chemical Senses.Available at: [Link]

  • The Relation of Structure and Odor in Substituted Cyclohexanols. (1990). Perfumer & Flavorist.Available at: [Link]

  • EP2977365B1 - Novel cyclohexanols and their use in perfume composition. Google Patents. (2018).
  • Synthetic musk odorants in cosmetic products. (2021). Arch Phys Glob Res.Available at: [Link]

  • Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. (2023). OENO One.Available at: [Link]

  • FRAGRANCE COMPOSITIONS - Patent 2961374. European Patent Office. (2017). Available at: [Link]

  • EP4518976A1 - Cyclohexane and/or cyclohexene esters as a fragrance. Google Patents. (2025).
  • 1-Ethynylcyclohexanol | C8H12O | CID 6525. PubChem. (n.d.). Available at: [Link]

Sources

Application Note: Scale-Up Process for Ethynylation of Cyclic Enones

Author: BenchChem Technical Support Team. Date: March 2026


-Ethynylsteroids (e.g., Norethisterone)

Executive Summary & Strategic Relevance

The ethynylation of cyclic enones—specifically the 1,2-addition of acetylene to the carbonyl group—is a cornerstone transformation in the synthesis of steroid hormones (e.g., Norethisterone, Mifepristone). While bench-scale chemistry often utilizes lithium acetylide in liquid ammonia, this route is operationally prohibitive at scale due to cryogenic requirements and toxicity.

This guide details two scalable protocols: a Robust Batch Process utilizing potassium tert-butoxide (


-BuOK) and a Continuous Flow Process  designed to mitigate the explosion hazards of acetylene gas.
Key Technical Challenges
VariableChallengeMitigation Strategy
Regioselectivity Competition between 1,2-addition (desired) and 1,4-conjugate addition.[1]Use of "Hard" nucleophiles (HSAB theory) and kinetic control at low temperatures.
Safety Acetylene is thermodynamically unstable; explosive decomposition >2 bar pressure.Strict pressure limits (<1.5 bar); elimination of Cu/Ag alloys; Continuous Flow.
Mass Transfer Acetylene solubility is the rate-limiting step in scale-up.High-shear mixing in batch; high interfacial surface area in flow reactors.

Reaction Mechanism & Selectivity Logic

To achieve high yield, the process must favor the attack of the acetylide anion on the carbonyl carbon (1,2-addition) over the


-carbon (1,4-addition).
  • 1,2-Addition (Kinetic Product): Favored by hard nucleophiles (Li, K counterions), low temperatures, and sterically unhindered carbonyls.

  • 1,4-Addition (Thermodynamic Product): Favored by soft nucleophiles (Cu, Zn counterions) and higher temperatures.

Visualization: Mechanistic Pathway

The following diagram illustrates the divergent pathways. For cyclic enones like 19-nor-4-androstenedione, protecting the A-ring enone (e.g., as a dienol ether) is often required to direct ethynylation solely to the C17 ketone, though direct selective ethynylation is possible under specific conditions.

EthynylationMechanism Enone Cyclic Enone (Substrate) TS_12 Transition State (1,2-Attack) Enone->TS_12 Kinetic Control (Low T, Hard Nucleophile) TS_14 Transition State (1,4-Attack) Enone->TS_14 Thermodynamic Control (High T, Soft Nucleophile) Acetylide Metal Acetylide (M-C≡CH) Acetylide->TS_12 Acetylide->TS_14 Prod_12 Propargylic Alcohol (Target: 1,2-Adduct) TS_12->Prod_12 Prod_14 Enynyl Ketone (Impurity: 1,4-Adduct) TS_14->Prod_14

Caption: Divergent reaction pathways. 1,2-addition is the target for API synthesis, requiring strict kinetic control.

Protocol A: Batch Scale-Up (Modified Industrial Method)

Scope: Suitable for multigram to kilogram scale where flow infrastructure is unavailable. Chemistry: Potassium tert-butoxide (


-BuOK) in THF/Toluene.
Safety Critical:  Acetylene pressure must never  exceed 1.5 bar (absolute).
Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Cyclic Enone (e.g., Estr-4-ene-3,17-dione or protected equivalent).

  • Base:

    
    -BuOK (1.0 M in THF).
    
  • Gas: Acetylene (High Purity, acetone-free if possible, or scrubbed).

  • Reactor: Hastelloy or Stainless Steel (316L) autoclave. NO COPPER FITTINGS.

Step-by-Step Methodology
  • System Inerting (Self-Validating Step):

    • Purge reactor with

      
       until 
      
      
      
      sensor reads < 1%.
    • Validation: Pressurize to 3 bar with

      
       and hold for 30 mins to leak check. Vent to atmospheric pressure.
      
  • Acetylene Saturation:

    • Charge anhydrous THF and Toluene (1:1 ratio) to the reactor.

    • Cool solvent to 0°C.

    • Introduce Acetylene gas via a subsurface sparger. Maintain pressure at 0.5 bar (gauge).

    • Endpoint: Saturation is reached when mass flow controller (MFC) indicates flow drop-off to near zero while pressure is stable.

  • Reagent Addition:

    • Add

      
      -BuOK solution slowly via a metering pump, maintaining internal temperature < 5°C.
      
    • Wait: Stir for 30 minutes to generate the potassium acetylide species in situ.

  • Substrate Injection:

    • Dissolve the Cyclic Enone in minimal THF.

    • Inject into the reactor over 60 minutes.

    • Exotherm Control: Adjust addition rate to keep

      
      .
      
  • Reaction & Monitoring:

    • Stir vigorously (high RPM essential for gas-liquid mass transfer).

    • Validation: Sample at 2 hours. Perform HPLC.

    • Stop Criteria: < 2% unreacted starting material. If > 2%, repressurize acetylene to 0.5 bar and stir 1 hr.

  • Quench & Workup:

    • Vent acetylene to a scrubber (flare or dilute with

      
      ).
      
    • Quench with 20% aq.

      
       or dilute 
      
      
      
      (careful of gas evolution).
    • Separate phases. The organic layer contains the 17

      
      -ethynyl carbinol.
      

Protocol B: Continuous Flow Process (Modern Standard)

Scope: Preferred for industrial scale-up due to enhanced safety profile and mass transfer. Advantage: The "active inventory" of acetylene is negligible, allowing for slightly higher pressures (up to 5-10 bar) within the micro-channels to accelerate kinetics, provided the system is rated.

Process Flow Diagram (PFD)

FlowProcess C2H2 Acetylene Gas (Source) MFC Mass Flow Controller C2H2->MFC Feed_Sub Enone + Base (Solution Feed) Pump HPLC Pump Feed_Sub->Pump Mixer T-Mixer (Gas-Liquid Segmented Flow) MFC->Mixer Pump->Mixer Reactor Coil Reactor (PFA/Stainless Steel) Temp: 20-40°C Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (5 bar) Reactor->BPR Quench In-line Quench (Acid/Buffer) BPR->Quench Collection Product Stream (To Workup) Quench->Collection

Caption: Continuous flow setup. The BPR maintains acetylene in solution, significantly increasing reaction rate.

Step-by-Step Methodology
  • Feed Preparation:

    • Solution A: Cyclic Enone (0.5 M) +

      
      -BuOK (1.2 equiv) in anhydrous DMSO/THF (DMSO improves acetylene solubility and prevents clogging).
      
    • Gas: Acetylene cylinder regulated to system pressure.[2]

  • System Setup:

    • Reactor: 20 mL PFA coil or Tube-in-Tube reactor (allows gas permeation without bubbles).

    • Back Pressure Regulator (BPR): Set to 5 bar (75 psi). This keeps acetylene dissolved and prevents gas breakout, ensuring a single liquid phase or stable slug flow.

  • Operation:

    • Start solvent flow first to pressurize system.

    • Introduce Acetylene via MFC. Ratio Gas:Liquid should be ~1.5:1 (molar excess of gas).

    • Start Solution A pump.

    • Residence Time: Set flow rate for 10–20 minute residence time.

  • Steady State Validation:

    • Discard the first 2 reactor volumes (dispersion zone).

    • Collect fraction at

      
       residence time.
      
    • Analysis: HPLC check. If conversion < 98%, decrease flow rate (increase residence time).

  • Shutdown:

    • Switch Solution A to pure solvent. Flush for 3 reactor volumes.

    • Turn off Acetylene. Flush with Nitrogen.

Safety & Engineering Controls

Acetylene Handling Rules
  • Material Compatibility: Acetylene forms explosive acetylides with Copper, Silver, and Mercury . All piping, valves, and regulators must be Stainless Steel (316L) or compatible plastics (PFA/PTFE).

  • Decomposition: Pure acetylene can decompose explosively above 2 bar (absolute) or 15 psig.

    • Batch: Never exceed 1.5 bar.

    • Flow: Higher pressures (up to 10-15 bar) are permissible only in micro-reactors where the channel diameter is below the quenching distance of the decomposition flame (typically < 500

      
      m).
      
  • Solvent Choice: Avoid solvents that react with strong bases (e.g., acetone, ethyl acetate). Preferred: THF, Toluene, DMSO, NMP.[3]

References

  • Process Safety: Safe Handling of Acetylene in Chemical Manufacturing. IChemE / HSE Guidance.

  • Industrial Synthesis: Norethindrone Synthesis. ChemicalBook Industrial Processes.

  • Mechanism & Catalysis: Highly Enantioselective 1,2-Addition of Lithium Acetylide. Journal of the American Chemical Society.

  • Flow Chemistry: Continuous flow synthesis of ketones and ethynylation strategies. National Institutes of Health (PubMed).

  • General Protocol: Scale-Up Synthesis of 1-(Bromoethynyl)cyclohexene (Analogous Chemistry). BenchChem Application Notes.

Sources

Troubleshooting & Optimization

preventing polymerization during distillation of 1-ethynyl-2-methyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier 3 Technical Support resource for the purification of 1-ethynyl-2-methyl-2-cyclohexen-1-ol .

This compound belongs to a class of tertiary allylic-propargylic alcohols . Its structural features—a terminal alkyne and a hydroxyl group adjacent to an endocyclic double bond—create a "perfect storm" for instability. The primary failure mode is not direct polymerization of the alcohol, but rather acid-catalyzed dehydration followed by rapid, exothermic polymerization of the resulting conjugated enyne.

Case Reference: ETH-CYC-DIST-01 Support Level: Tier 3 (Senior Scientist) Status: Operational

Part 1: The Core Problem (Root Cause Analysis)

Before attempting distillation, you must understand why the material polymerizes.

  • The Trigger (Dehydration): This molecule is a tertiary alcohol. Even trace amounts of acidity (residual from synthesis, acidic glass surfaces, or dissolved CO₂) catalyze the loss of water.

  • The Intermediate (The "Bomb"): Dehydration yields 1-ethynyl-2-methyl-1,3-cyclohexadiene . This is a highly conjugated, electron-rich monomer.

  • The Event (Polymerization): This diene undergoes rapid radical polymerization or Diels-Alder oligomerization, often turning the distillation pot into a solid, dark red/black gel (the "popcorn" effect).

The Golden Rule: You are not just preventing polymerization; you are preventing dehydration.

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: Pre-Distillation & Setup

Q: My crude material is dark and viscous. Can I distill it directly? A: No. Dark color indicates existing oligomers or metal impurities.

  • Action: Dissolve crude in Et₂O or MTBE. Wash with saturated NaHCO₃ (to neutralize acid) and then brine .

  • Critical: Verify the pH of the aqueous layer is neutral to slightly basic (pH 7-8). If acidic, the distillation will fail.

  • Drying: Dry over anhydrous K₂CO₃ (basic desiccant) rather than MgSO₄ (slightly acidic).

Q: What inhibitor should I add to the distillation pot? A: We recommend a dual-inhibitor system to cover both storage and high-temperature processing.

InhibitorConcentrationFunctionMechanism
BHT (Butylated hydroxytoluene) 500–1000 ppmRadical ScavengerTraps carbon-centered radicals formed by thermal stress.
Sodium Carbonate (Na₂CO₃) < 1% w/w (Solid)Acid ScavengerSolid buffer added directly to the pot to neutralize in-situ acid generation.
TBC (4-tert-Butylcatechol) 100 ppmStorage StabilizerPrevents polymerization in the receiver flask.

Q: Can I use brass or copper fittings in my vacuum line? A: ABSOLUTELY NOT.

  • Risk: Terminal alkynes react with Copper (Cu) to form Copper Acetylides . These are shock-sensitive explosives.

  • Requirement: Use only Glass, Teflon (PTFE), or Stainless Steel (316L) components.

Phase 2: During Distillation

Q: The pot temperature is rising, but no distillate is coming over. What is happening? A: You are likely operating at insufficient vacuum, forcing the temperature into the "Danger Zone" (>90°C).

  • Threshold: This compound begins to dehydrate thermally above 100°C.

  • Solution: You need a high-vacuum setup (< 1 mmHg).[1]

    • Target: Boiling point should be < 75°C .

    • Action: Check vacuum pump oil, grease all joints, and shorten the vapor path.

Q: The material in the flask is turning yellow/orange and bubbling vigorously. A: Emergency Stop. This is the onset of exothermic polymerization.

  • Remove Heat Source: Immediately drop the oil bath.

  • Break Vacuum: Carefully introduce Nitrogen (not air) to stop the boiling.

  • Dilute: Once cooled <40°C, dilute with a solvent (toluene or THF) to dissipate heat and prevent the mass from solidifying into an insoluble rock.

Q: Why is the distillate cloudy? A: This indicates water co-distillation .

  • Cause: Incomplete drying of the crude. Water at high temperatures can act as a weak acid/base catalyst or cause bumping.

  • Fix: Stop, dissolve distillate in ether, dry again over K₂CO₃, and redistill.

Part 3: Best Practice Experimental Protocol

Objective: Isolate high-purity (>98%) 1-ethynyl-2-methyl-2-cyclohexen-1-ol without thermal degradation.

Equipment Preparation[1][2][3]
  • Apparatus: Short-path distillation head (Vigreux columns increase pressure drop/temperature—avoid them).

  • Glassware: Base-washed (rinse with dilute NH₄OH, then water, then oven dry) to remove acidic surface sites.

  • Vacuum: Rotary vane pump capable of < 0.5 mmHg.[1]

Step-by-Step Workflow
  • Conditioning:

    • Load the crude oil into the boiling flask.

    • Add 0.1% w/w solid Na₂CO₃ (powder) directly to the flask.

    • Add 1000 ppm BHT .

    • Add a magnetic stir bar (Teflon coated).

  • Degassing:

    • Apply vacuum without heat for 10 minutes to remove residual solvents and dissolved oxygen.

  • Distillation:

    • Immerse flask in an oil bath pre-heated to 40°C.

    • Slowly ramp bath temperature.

    • Target Parameters:

      • Pressure: 0.1 – 0.5 mmHg

      • Vapor Temp (bp): Expect ~65–75°C (varies with exact pressure).

      • Bath Temp: Do not exceed 95°C.

  • Collection:

    • Foreshot: Discard the first 5% (contains volatile impurities/water).

    • Main Fraction: Collect the clear, colorless oil.

    • Receiver: Pre-load the receiving flask with 50 ppm TBC if the product will be stored for >24 hours.

  • Shutdown:

    • Cool to <40°C under vacuum.

    • Backfill with Nitrogen/Argon.

Part 4: Visualizations

Figure 1: Troubleshooting Logic Tree

Use this flowchart to diagnose distillation failures in real-time.

Troubleshooting Start Start Distillation CheckTemp Is Pot Temp > 90°C? Start->CheckTemp CheckVac Is Vacuum < 1 mmHg? CheckTemp->CheckVac No (<90°C) Stop STOP IMMEDIATELY Dilute & Cool CheckTemp->Stop Yes (>90°C) ColorCheck Is Liquid Darkening? CheckVac->ColorCheck Yes (<1 mmHg) FixVac Check Pump/Grease Shorten Path CheckVac->FixVac No (>1 mmHg) Proceed Continue Collection ColorCheck->Proceed No (Clear) AddInhib Did you add Na2CO3 + BHT? ColorCheck->AddInhib Yes (Darkening) FixVac->Start AddInhib->Stop Yes (Already Added) Restart Neutralize & Restart AddInhib->Restart No (Forgot) Restart->Start

Caption: Decision matrix for monitoring thermal stability and vacuum integrity during distillation.

Figure 2: The "Dehydration-Polymerization" Cascade

Understanding the chemical mechanism of failure.

Mechanism Alcohol 1-ethynyl-2-methyl- 2-cyclohexen-1-ol (Target Molecule) Carbocation Allylic/Propargylic Carbocation Alcohol->Carbocation Protonation -H2O Acid Acid Catalyst (H+ / Heat) Acid->Alcohol Diene 1-ethynyl-2-methyl- 1,3-cyclohexadiene (Reactive Monomer) Carbocation->Diene -H+ (Elimination) Polymer Crosslinked Polymer (Insoluble Gel) Diene->Polymer Radical/Thermal Polymerization

Caption: The pathway from stable alcohol to insoluble polymer, triggered by acidity and heat.

Part 5: References

  • Organic Syntheses, Coll. Vol. 9, p. 28 (1998) . Preparation of 1-Ethynyl-2-methylcyclohexan-1-ol. (Provides baseline vacuum/temp parameters for the saturated analogue). Link

  • Sigma-Aldrich Technical Bulletin AL-180 . Handling Acetylenic Compounds. (Safety protocols for acetylide formation and distillation hazards). Link

  • European Patent EP0301879A2 . Inhibition of polymerization during distillation of monomers. (Data on phenolic inhibitors and oxygen requirements). Link

  • PubChem Compound Summary: 1-Ethynyl-2-methylcyclohexanol . (Physical properties and stability data). Link[2]

Sources

Technical Support Center: Optimizing the Ethynylation of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

The ethynylation of 2-methyl-2-cyclohexen-1-one presents a classic synthetic challenge: the substrate is an ambident electrophile (prone to both 1,2- and 1,4-addition) and possesses highly acidic


- and 

-protons[1]. Standard organometallic reagents often fail here, leading to poor yields. This guide provides field-proven, causality-driven solutions to master this transformation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I recovering mostly unreacted 2-methyl-2-cyclohexen-1-one instead of the ethynylated product? A: This is the hallmark signature of enolization . 2-Methyl-2-cyclohexen-1-one contains highly acidic protons. Lithium acetylide is a strong base. Instead of attacking the carbonyl carbon nucleophilically, the acetylide deprotonates the enone to form an enolate. Upon aqueous workup, the enolate is simply reprotonated back to the starting material.

  • The Solution: You must transmetalate your lithium acetylide with anhydrous Cerium(III) chloride (

    
    ) to form an organocerium intermediate. Organocerium reagents retain high nucleophilicity but exhibit drastically reduced basicity, practically eliminating enolization[2].
    

Q2: I am seeing a mixture of 1,2-addition and 1,4-addition products. How do I force exclusive 1,2-addition? A:


-Unsaturated ketones are ambident electrophiles. While lowering the temperature to -78°C can sometimes influence the kinetic ratio of organolithium additions[3], it is insufficient for sterically hindered enones.
  • The Solution: Employing the Imamoto protocol (

    
    ) is mandatory. Cerium(III) is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing the localized electrophilicity at the C1 position. This "hardens" the electrophile, perfectly matching the "hard" organocerium nucleophile to drive >95% regioselective 1,2-addition[4].
    

Q3: My Lithium Acetylide Ethylenediamine (EDA) complex is a dark brown powder, and my yields are inconsistent. Is the reagent bad? A: Yes. Lithium acetylide EDA complex (


) should be a pale yellow to light brown crystalline powder. It is thermodynamically unstable and disproportionates over time—especially if exposed to moisture or ambient temperatures—to form lithium carbide (dilithium acetylide) and acetylene gas[5].
  • Self-Validating Check: A viable EDA complex will dissolve smoothly in THF or DMSO. If you observe insoluble black chunks, the reagent has degraded into polymeric carbides and must be discarded.

Q4: How critical is the drying step for


? Can I just buy "anhydrous" 

?
A: It is the single most critical point of failure in this workflow. Commercially available "anhydrous"

is highly hygroscopic and often absorbs atmospheric moisture during transit. Even trace amounts of water will instantly quench your organolithium reagent before transmetalation can occur[4].
  • Self-Validating Check: Always freshly dry

    
     under high vacuum. The physical cue of success is the transition from crystalline chunks to a fine, highly mobile white powder. If the powder clumps upon the addition of THF, hydration is still present, and the batch will fail.
    

Part 2: Quantitative Data Summaries

The following table summarizes the expected outcomes when subjecting 2-methyl-2-cyclohexen-1-one to various ethynylation conditions. The data clearly illustrates the necessity of the organocerium pathway.

Reaction ConditionReagent SystemTemp (°C)1,2-Adduct Yield (%)1,4-Adduct Yield (%)Recovered Starting Material (%)
Standard Lithiation

-783515~50 (via Enolization)
Standard Grignard

04030~30
Imamoto Protocol

+ Anhydrous

-78>92 <2 <5
Wet Cerium Protocol

+ Wet

-78<100>85 (Quenched Reagent)

Part 3: Mechanistic & Workflow Visualizations

MechanisticPathway Enone 2-Methyl-2-cyclohexen-1-one (Electrophile) Enolate Enolate Intermediate (Yield Loss via Deprotonation) Enone->Enolate Direct Reaction (Deprotonation) Product 1-Ethynyl-2-methyl-2-cyclohexen-1-ol (Exclusive 1,2-Adduct) Enone->Product Organocerium Addition (Carbonyl Activation) Acetylide LiC≡CH·EDA (Strong Base / Nucleophile) Organocerium Cl2CeC≡CH (Non-basic Nucleophile) Acetylide->Organocerium Transmetalation Acetylide->Enolate CeCl3 Anhydrous CeCl3 (Oxophilic Lewis Acid) CeCl3->Organocerium Organocerium->Product

Mechanistic pathway showing how CeCl3 shifts the reaction from enolization to 1,2-addition.

Workflow Step1 1. Dry CeCl3·7H2O 140°C, <0.1 Torr, 2h Step2 2. Suspend in dry THF Stir 2h at 25°C Step1->Step2 Step3 3. Cool to -78°C Add LiC≡CH·EDA Step2->Step3 Step4 4. Transmetalation Stir 1h at -78°C Step3->Step4 Step5 5. Add Enone Stir 2h at -78°C Step4->Step5 Step6 6. Quench & Extract Sat. NH4Cl, EtOAc Step5->Step6

Step-by-step workflow for the cerium-mediated ethynylation of 2-methyl-2-cyclohexen-1-one.

Part 4: Self-Validating Experimental Protocol

Reagents Required:

  • 2-Methyl-2-cyclohexen-1-one (Distilled prior to use)

  • 
     (Reagent grade)
    
  • Lithium acetylide ethylenediamine complex (

    
    , pale yellow powder)
    
  • Anhydrous Tetrahydrofuran (THF, freshly distilled over Na/benzophenone)

Step 1: Rigorous Activation of Cerium(III) Chloride

  • Place 1.5 equivalents of

    
     into a Schlenk flask equipped with a large magnetic stir bar.
    
  • Apply high vacuum (

    
     Torr) and gradually heat the flask in an oil bath to 140°C over 1 hour.
    
  • Maintain 140°C under vacuum for an additional 2 hours.

    • Causality & Validation: Gradual heating prevents the salt from melting in its own water of crystallization, which would cause irreversible hydrolysis to cerium oxychloride (

      
      ). The solid must become a free-flowing white powder.
      

Step 2: Formation of the Organocerium Reagent

  • Cool the flask to room temperature under argon.

  • Add anhydrous THF (approx. 5 mL per mmol of Ce) vigorously stirring to form a uniform milky-white suspension. Stir for 2 hours at room temperature.

    • Validation: If the powder clumps heavily at the bottom, water is present. Discard and restart.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Add 1.4 equivalents of

    
     in one portion under a positive flow of argon. Stir at -78°C for 1 hour to ensure complete transmetalation.
    

Step 3: Nucleophilic Addition

  • Dissolve 1.0 equivalent of 2-methyl-2-cyclohexen-1-one in a minimal amount of anhydrous THF.

  • Add the enone solution dropwise over 15 minutes to the organocerium suspension at -78°C.

  • Stir the reaction mixture at -78°C for 2 hours.

    • Causality: Maintaining -78°C prevents any background thermal degradation of the organocerium species and kinetically locks the nucleophile into the 1,2-addition trajectory.

Step 4: Quench and Isolation

  • Quench the reaction at -78°C by adding saturated aqueous

    
     solution.
    
  • Allow the mixture to warm to room temperature. The cerium salts will precipitate as a thick white gel.

  • Filter the mixture through a pad of Celite to remove the cerium salts, washing the pad thoroughly with Ethyl Acetate (EtOAc).

  • Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 1-ethynyl-2-methyl-2-cyclohexen-1-ol.
    

Part 5: References

  • Organic Syntheses Procedure (Cerium(III) chloride-promoted carbonyl additions) Source: Organic Syntheses (orgsyn.org) URL:

  • Low temperatures favor kinetic 1,4- over 1,2-addition of organolithiums to .alpha.-enones. The crucial role of ion-pairing Source: Journal of the American Chemical Society (acs.org) URL:

  • The addition of alkylmagnesium derivatives to carbonyl compounds Source: Thieme Connect (thieme-connect.de) URL:

  • Lithium acetylide ethylenediamine complex Source: Chemdad (chemdad.com) URL:

  • 2-methyl-2-cyclohexen-1-one - Chemical Synthesis Database Source: ChemSynthesis (chemsynthesis.com) URL:

Sources

removing unreacted ketone from 1-ethynyl-2-methyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and purification of highly sensitive tertiary allylic/propargylic alcohols.

Below, we address the mechanistic challenges of isolating 1-ethynyl-2-methyl-2-cyclohexen-1-ol from its unreacted precursor, 2-methyl-2-cyclohexen-1-one , and provide field-validated, self-contained protocols to achieve high-purity isolation without compromising the structural integrity of your product.

Section 1: Troubleshooting & FAQs

Q1: Despite using an excess of lithium acetylide (or ethynylmagnesium bromide), I consistently recover a significant amount of unreacted 2-methyl-2-cyclohexen-1-one. What causes this? A1: This is a classic issue of competing reaction pathways. While organometallic reagents are excellent nucleophiles intended for 1,2-addition to the carbonyl carbon[1][2], they are also exceptionally strong bases. The


-protons of 2-methyl-2-cyclohexen-1-one are relatively acidic due to the electron-withdrawing nature of the 

-unsaturated system. A substantial portion of your acetylide acts as a base, deprotonating the ketone to form an enolate. During your aqueous workup, this enolate simply tautomerizes back into the starting ketone, leaving you with a mixture of your desired tertiary alcohol and unreacted precursor.

Q2: Can I use vacuum distillation to separate the unreacted ketone from the product? A2: No. This is highly discouraged. 2-Methyl-2-cyclohexen-1-one has a boiling point of approximately 176-179 °C at atmospheric pressure[3]. While fractional distillation might seem logical based on boiling point differentials, your product—1-ethynyl-2-methyl-2-cyclohexen-1-ol—is a tertiary alcohol flanked by both an alkene (allylic) and an alkyne (propargylic). This structural motif is extremely sensitive to thermal degradation. Heating this compound, especially in the presence of trace acidic impurities, will rapidly drive dehydration to form a highly stable, conjugated enyne, or induce a Rupe/Meyer-Schuster rearrangement.

Q3: Standard silica gel column chromatography is degrading my product and giving poor separation. Why is this happening? A3: Standard silica gel is inherently acidic (pH ~4.5-5.5). When your sensitive tertiary allylic/propargylic alcohol interacts with the acidic silanol groups on the stationary phase, it undergoes acid-catalyzed dehydration on the column. Furthermore,


-unsaturated ketones like 2-methyl-2-cyclohexen-1-one often streak heavily on standard silica due to strong hydrogen bonding, causing overlapping fractions.

Q4: If distillation and standard chromatography fail, what is the most efficient method to remove the ketone? A4: The most elegant and scalable solution is Chemical Depletion using Girard's Reagent T (GRT) . GRT (acethydrazide trimethylammonium chloride) selectively reacts with the carbonyl group of the unreacted ketone to form a hydrazone[4]. Because GRT contains a quaternary ammonium salt, the resulting hydrazone carries a permanent positive charge, making it exclusively water-soluble[5]. A simple liquid-liquid extraction will pull the ketone-hydrazone adduct into the aqueous phase, leaving your pure, unreacted tertiary alcohol in the organic phase.

Section 2: Logical Workflows & Decision Trees

Troubleshooting Start Unreacted Ketone Present Check1 Is product acid/heat sensitive? Start->Check1 Yes Yes (Tertiary Allylic/Propargylic) Check1->Yes No No (Stable Alcohol) Check1->No Action1 Use Girard's Reagent T (Chemical Depletion) Yes->Action1 Action2 Avoid Distillation (Prevents Dehydration) Yes->Action2 Action3 Standard Distillation or Silica Chromatography No->Action3

Logical decision tree for purifying acid-sensitive tertiary alcohols.

GRT_Workflow Crude Crude Mixture (Alcohol + Ketone) AddGRT Add Girard's Reagent T (10% AcOH / EtOH, RT) Crude->AddGRT Reaction Hydrazone Formation (Ketone -> Cationic Adduct) AddGRT->Reaction Extraction Liquid-Liquid Extraction (Et2O / Water) Reaction->Extraction Organic Organic Phase (1-Ethynyl-2-methyl-2-cyclohexen-1-ol) Extraction->Organic Non-polar Aqueous Aqueous Phase (Ketone-GRT Hydrazone) Extraction->Aqueous Polar/Cationic

Workflow for separating unreacted ketone using Girard's Reagent T.

Section 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative performance of various purification strategies for isolating 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

Purification MethodMechanism of SeparationExpected Product RecoveryExpected PurityScalabilityRisk of Degradation
Girard's Reagent T Cationic Hydrazone Derivatization85 - 95%> 98%Excellent (kg scale)Very Low
Deactivated Silica Gel Polarity / Adsorption60 - 75%90 - 95%Moderate (g scale)Medium
Standard Silica Gel Polarity / Adsorption< 30%VariablePoorHigh (Dehydration)
Vacuum Distillation Boiling Point Differential< 10%PoorN/AExtreme (Thermal)

Section 4: Experimental Protocols

Protocol A: Chemical Depletion via Girard's Reagent T (Recommended)

This protocol transforms the unreacted 2-methyl-2-cyclohexen-1-one into a water-soluble cationic complex, allowing the target alcohol to be isolated via simple extraction[4][5].

Reagents Required:

  • Crude reaction mixture (containing alcohol and ketone)

  • Girard’s Reagent T (1.2 equivalents relative to the estimated unreacted ketone)

  • Glacial acetic acid (catalytic, 10% v/v in solvent)

  • Absolute Ethanol

  • Diethyl ether (

    
    )
    
  • Saturated aqueous

    
    
    
  • Brine

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in absolute ethanol (approx. 10 mL per gram of crude).

  • Reagent Addition: Add 1.2 equivalents of Girard’s Reagent T to the solution.

  • Catalysis: Add glacial acetic acid to achieve a 10% v/v concentration. Causality note: The mild acid catalyzes the hydrazone formation without being strong enough to instantly dehydrate the tertiary alcohol at room temperature.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the ketone via TLC (using a deactivated silica plate).

  • Quenching: Dilute the reaction mixture with an equal volume of water, then carefully neutralize the acetic acid by adding saturated aqueous

    
     dropwise until gas evolution ceases.
    
  • Extraction: Transfer the mixture to a separatory funnel and extract three times with

    
    . The cationic ketone-hydrazone adduct remains entirely in the aqueous phase.
    
  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 30 °C) to yield the pure 1-ethynyl-2-methyl-2-cyclohexen-1-ol.
    
Protocol B: Amine-Deactivated Flash Chromatography (Alternative)

If chemical derivatization is not feasible, chromatography must be performed using a deactivated stationary phase to prevent acid-catalyzed elimination.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar eluent (e.g., Hexanes).

  • Deactivation: Add 1-2% (v/v) Triethylamine (

    
    ) to the slurry. Stir for 10 minutes. Causality note: The amine neutralizes the acidic silanol sites on the silica, preventing the tertiary alcohol from protonating and leaving as water.
    
  • Column Packing: Pack the column with the deactivated slurry and flush with 2 column volumes of the

    
    -doped solvent.
    
  • Loading: Load the crude mixture neat or dissolved in a minimum amount of eluent.

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (starting at 95:5 and slowly increasing polarity). Maintain 1%

    
     in all eluent mixtures.
    
  • Concentration: Pool the fractions containing the pure product and evaporate the solvent under high vacuum at ambient temperature to prevent thermal degradation.

Section 5: References

  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. Available at:[Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at:[Link]

  • Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at:[Link]

Sources

Technical Support Center: Minimizing Water Elimination in Tertiary Allylic Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling tertiary allylic propargylic alcohols is notoriously difficult due to the unique electronic environment of the hydroxyl-bearing carbon. Because this carbon is simultaneously flanked by an alkene (allylic) and an alkyne (propargylic), any loss of the hydroxyl group generates a hyper-stabilized carbocation. This intermediate rapidly undergoes E1 elimination to form a thermodynamic sink: a highly conjugated enyne/diene system.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you suppress the dehydration pathway during your syntheses.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why do my tertiary allylic propargylic alcohols spontaneously dehydrate during silica gel chromatography, and how can I prevent it? Causality: Standard silica gel is mildly acidic (pH ~4.5–5.5). The tertiary hydroxyl group is readily protonated by the silanol groups, creating a superior leaving group (–OH₂⁺). Because the resulting carbocation is heavily resonance-stabilized across both the double and triple bonds, the activation energy for water loss is exceptionally low. The intermediate rapidly loses a β-proton via an E1 mechanism to form a conjugated enyne/diene. Solution: You must buffer the purification environment. Pre-treat your silica gel by flushing the column with 1–2% triethylamine (Et₃N) in your starting eluent to neutralize acidic silanol sites. Alternatively, switch entirely to basic alumina for chromatography.

Q2: I need to protect the tertiary hydroxyl group, but standard THP protection causes complete dehydration. What is the alternative? Causality: Tetrahydropyranyl (THP) ether formation strictly relies on Brønsted acid catalysts, such as 1[1]. In the presence of p-TsOH, the rapid2[2]. Solution: Transition to silyl ether protection under strictly non-nucleophilic basic conditions. Utilizing highly reactive silyl triflates (e.g., TBS-OTf) paired with 2,6-lutidine ensures the reaction remains basic, preventing protonation of the hydroxyl group while effectively trapping the alcohol.

Q3: How can I perform dehydrative cross-couplings or substitutions on these substrates without forming the eliminated byproduct? Causality: Traditional Lewis acids (e.g., BF₃·OEt₂) or strong Brønsted acids drive the equilibrium entirely toward the conjugated diene due to the extreme stability of the carbocation intermediate. Solution: Utilize highly fluorinated boron-based catalysts. Reagents like3[3] or4[4] act as mild, water-tolerant Lewis/Brønsted acids. They facilitate the desired substitution by coordinating with the alcohol just enough to allow nucleophilic attack, while suppressing the E1 elimination pathway.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Mild Silyl Protection of Tertiary Allylic Propargylic Alcohols

Validation Checkpoint: The absence of a new, highly UV-active spot (conjugated diene) on TLC at 254 nm confirms the suppression of the elimination pathway.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolution: Dissolve the tertiary allylic propargylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Buffering: Add 2,6-lutidine (2.0 equiv) via syringe. Stir for 5 minutes at room temperature, then cool the flask to –78 °C using a dry ice/acetone bath. (Causality: 2,6-lutidine is sterically hindered, acting as a proton sponge to neutralize any trace acid without acting as a competing nucleophile).

  • Activation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf, 1.5 equiv) dropwise over 10 minutes.

  • Monitoring & Quench: Stir for 1 hour at –78 °C. Quench the reaction cold by adding saturated aqueous NaHCO₃ to ensure the pH remains basic during warming.

  • Extraction: Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify using Et₃N-neutralized silica gel.

Protocol B: Dehydrative Cross-Coupling using C₆F₅B(OH)₂

Validation Checkpoint: High regioselectivity and yield of the substitution product without conjugated enyne impurities in the crude NMR.

  • Setup: In an oven-dried vial, combine the tertiary allylic propargylic alcohol (1.0 equiv) and the nucleophile (e.g., hetero-arene, 1.2 equiv).

  • Catalyst Addition: Add3[3] as the catalyst.

  • Reaction: Dissolve the mixture in a non-coordinating solvent (e.g., 1,2-dichloroethane). Stir at a mild 35 °C for 24–36 hours. (Causality: Mild heating with a fluorinated boronic acid prevents the thermal degradation and dehydration seen with standard acids).

  • Workup: Dilute with ethyl acetate and wash with water.

  • Purification: Purify directly via basic alumina chromatography to avoid acid-catalyzed degradation on the column.

Part 3: Quantitative Data

The choice of catalyst dictates whether the reaction proceeds via the desired substitution pathway or falls into the thermodynamic elimination sink.

Table 1: Catalyst Effects on Substitution vs. Elimination Pathways

CatalystCatalyst LoadingPrimary Mechanistic PathwaySubstitution Yield (%)Elimination Yield (%)
p-TsOH5–10 mol%E1 Elimination< 5%> 90%
Triflic Acid (TfOH)10 mol%E1 Elimination12%85%
B(C₆F₅)₃1–5 mol%Sₙ1 Substitution92%< 5%
C₆F₅B(OH)₂10 mol%Sₙ1 Substitution90%0%

Part 4: Visualizations

Mechanism A Tertiary Allylic Propargylic Alcohol B Protonated Alcohol (-OH2+) A->B Strong Acid (e.g., p-TsOH) E Silyl Ether (Protected Product) A->E TBS-OTf + 2,6-Lutidine (Basic Conditions) C Hyper-Stabilized Carbocation B->C -H2O (Fast) D Conjugated Enyne/Diene (Elimination Sink) C->D -H+ (E1 Pathway)

Mechanistic divergence of tertiary alcohols under acidic vs. basic conditions.

Workflow Start Reaction Design AcidCheck Does the reaction require acid? Start->AcidCheck UseAcid Use Mild Boron Lewis Acids (e.g., B(C6F5)3) AcidCheck->UseAcid Yes NoAcid Maintain Basic/Neutral pH (e.g., Amine Buffers) AcidCheck->NoAcid No Workup Aqueous Workup (Quench with NaHCO3) UseAcid->Workup NoAcid->Workup Silica Purification: Et3N-treated Silica or Alumina Workup->Silica

Decision workflow for preventing water elimination during reaction and purification.

References

  • Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols Source: PMC - NIH
  • Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids Source: ChemRxiv
  • Rearrangement of Allylic and Propargylic Alcohols Catalyzed by the Combined Use of Tetrabutylammonium Perrhenate(VII) and p-Toluenesulfonic Acid Source: Oxford University Press (OUP)
  • Protecting Groups For Alcohols Source: Master Organic Chemistry

Sources

Technical Support: Stability & Handling of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

1-Ethynyl-2-methyl-2-cyclohexen-1-ol (often referred to as "C9-Propargylic Alcohol" in retinoid synthesis) represents a unique stability challenge.[1][2] Structurally, it is a tertiary, allylic, propargylic alcohol .[1]

This structural triad creates a "perfect storm" for acid sensitivity.[1] The hydroxyl group is exceptionally labile because its departure generates a carbocation stabilized by both the allylic double bond and the propargylic system. Consequently, this molecule does not merely "degrade" under acidic conditions; it undergoes rapid, complex rearrangements and dehydrations that often lead to intractable tars (polymerization).[1]

Quick Reference Data
PropertyValueCritical Note
Functional Class

Allylic Propargylic Alcohol
High Risk: Carbocation formation is facile.[1][2]
pKa (Conjugate Acid) ~ -2 to -3 (est.)[1][2]Protonation occurs readily with strong mineral acids.[1]
Major Impurities Dienynes, Acetyl-dienesResult from dehydration and Rupe rearrangement.[1][2]
Storage Condition -20°C, Inert AtmosphereAvoid: Acidic CDCl

, unbuffered silica gel.[1][2]

Diagnostic Triage (Troubleshooting FAQs)

Use this section to identify issues based on experimental observations.

Q1: My colorless oil turned yellow/brown/black upon standing. What happened?

Diagnosis: Acid-Catalyzed Dehydration & Polymerization. Even trace acidity (e.g., from unneutralized glassware or acidic CDCl


) can catalyze the loss of water.[1]
  • Mechanism: The alcohol dehydrates to form 1-ethynyl-2-methyl-1,3-cyclohexadiene (a conjugated enyne).[1][2]

  • Outcome: These conjugated enynes are highly reactive and undergo rapid Diels-Alder dimerization or radical polymerization, leading to "tars."[1][2]

  • Action: Check the pH of your solvent.[1] Filter through basic alumina before storage.[1]

Q2: I see a new carbonyl peak (~1670-1690 cm⁻¹) in IR/NMR, but I didn't add an oxidant.

Diagnosis: Rupe Rearrangement. Explanation: Tertiary propargylic alcohols undergo the Rupe rearrangement in the presence of acid, converting the terminal alkyne into an


-unsaturated methyl ketone.[1]
  • Observation: Loss of the acetylenic proton signal (~2.5 ppm) and appearance of a methyl ketone singlet (~2.3 ppm).[1]

  • Action: This is irreversible. Ensure all reaction quenching steps use a mild base (NaHCO

    
     or Pyridine).[1]
    
Q3: My yield dropped significantly after silica gel chromatography.

Diagnosis: On-Column Acidolysis. Explanation: Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist).[1][2] This is sufficient to degrade tertiary allylic alcohols.[1]

  • Action: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample.[1] This neutralizes active acidic sites.[1]

Deep Dive: The Mechanism of Degradation

Understanding the "Carbocation Crossroads" is vital for controlling this molecule.[1] Once protonated, the molecule forms a resonance-stabilized carbocation that has two primary fates.[1]

The Carbocation Divergence Pathway

G Start 1-Ethynyl-2-methyl- 2-cyclohexen-1-ol Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated Acidic Conditions Acid + H+ Carbocation Tertiary Allylic/Propargylic Carbocation (Resonance Stabilized) Protonated->Carbocation Rate Limiting Step Water - H2O RupePath Path A: Rupe Rearrangement (Hydration/Tautomerization) Carbocation->RupePath DehydPath Path B: Elimination (-H+) Carbocation->DehydPath Ketone α,β-Unsaturated Ketone (Acetyl-cyclohexadiene deriv.) RupePath->Ketone Irreversible Enyne Conjugated Dienyne (1-ethynyl-2-methyl-1,3-cyclohexadiene) DehydPath->Enyne Polymer Polymer/Tar (via Dimerization) Enyne->Polymer Thermal/Acid aging

Figure 1: The acid-catalyzed degradation pathways.[1][2] Note that the tertiary allylic nature facilitates rapid carbocation formation, acting as the gateway to both rearrangement (Rupe) and elimination (Dienyne).

Stability Data & Solvents

The following data summarizes the stability profile based on functional group reactivity standards for tertiary propargylic alcohols.

pH Tolerance Table
ConditionEstimated Stability (t

)
Observation
pH < 1 (Strong Acid) < 5 MinutesRapid exotherm, darkening, oiling out.[1][2]
pH 3-5 (Weak Acid) HoursSlow conversion to ketone (Rupe) or dienyne.[1][2]
pH 7 (Neutral) Days/WeeksStable if stored cold and dark.[1]
pH > 8 (Basic) ExcellentRecommended. Stable to retro-aldol/Favorskii at mild temp.[1][2]
Solvent Compatibility Guide[1][2]
SolventCompatibilityRecommendation
Chloroform (CDCl

)
⚠️ High Risk Often contains HCl traces.[1][2] Must filter through basic alumina or use K

CO

treated solvent.[1]
Methanol/Ethanol ⚠️ Medium Risk Can form methyl ethers (solvolysis) via the carbocation if trace acid is present.[1]
Ethyl Acetate Good Neutral, non-nucleophilic.[1] Good for extraction.[1]
THF/Ether Excellent Standard solvents.[1][2] Ensure they are peroxide-free (peroxides can initiate radical polymerization of the alkyne).[1]

Validated Handling Protocols

Protocol A: Acid-Free Quenching (Crucial)

Use this protocol when isolating the alcohol from a Grignard or Lithium acetylide reaction.[1][2]

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ) adjusted to pH 8  with Ammonium Hydroxide (
    
    
    
    ). Standard
    
    
    is slightly acidic (~pH 5) and can trigger degradation.[1]
  • Quench: Pour the reaction mixture slowly into the buffered solution at 0°C.

  • Extraction: Extract immediately with diethyl ether or MTBE.[1]

  • Wash: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) to ensure removal of any latent acidity.[1]
    
  • Drying: Use Sodium Sulfate (

    
    ).[1] Avoid Magnesium Sulfate (
    
    
    
    )
    if it is slightly acidic (Lewis acid character can vary by batch).[1]
Protocol B: "Buffered" Chromatography

Use this if purification is absolutely necessary.[1][2]

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes (or mobile phase).

  • Add Modifier: Add 1% v/v Triethylamine (Et

    
    N) to the slurry.[1] Stir for 5 minutes.
    
  • Pack Column: Pour the slurry. Flush with 2 column volumes of solvent without amine.[1]

  • Run: Load sample and elute. The amine neutralizes the silica's acidic surface hydroxyls.

References

  • Rupe Rearrangement Mechanism

    • Swaminathan, S., & Narayanan, K. V. (1971).[1] The Rupe and Meyer-Schuster Rearrangements.[1][2] Chemical Reviews, 71(5), 429–438.[1]

    • [1]

  • Acid-Catalyzed Dehydration of Allylic Alcohols

    • Luzzio, F. A. (2013).[1] The Dehydration of Alcohols.[3][4][5][6][7] Organic Reactions, 80, 1–173.[1] (Detailed discussion on E1 elimination in tertiary systems).

    • [1]

  • Meyer-Schuster vs.

    • Cadierno, V., et al. (2014).[1] Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols. ACS Catalysis, 4(6), 1911–1925.[1]

    • [1]

  • Industrial Context (Vitamin A Intermediates)

    • Paust, J. (1996).[1] Recent Progress in Commercial Retinoids Synthesis. Pure and Applied Chemistry, 63(1), 45-58.[1] (Discusses the handling of C9 and C15 ethynyl intermediates).

Sources

troubleshooting low conversion in Grignard addition to enones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Subject: Troubleshooting Low Conversion & Regioselectivity in


-Unsaturated Systems
Assigned Specialist:  Senior Application Scientist

Introduction: The Grignard-Enone Interface

Welcome to the technical support hub for organometallic nucleophilic additions. You are likely here because your reaction with an


-unsaturated ketone (enone) failed to yield the expected alcohol (1,2-addition) or saturated ketone (1,4-addition).

The Grignard reaction with enones is a "bifurcated" pathway. The reagent (


) faces a choice dictated by Hard-Soft Acid-Base (HSAB) theory:
  • Hard Attack (1,2): Direct addition to the carbonyl carbon.

  • Soft Attack (1,4): Conjugate addition to the

    
    -carbon.
    
  • The Trap (Enolization): Proton abstraction leading to starting material recovery.

Use the modules below to diagnose your specific failure mode.

Module 1: Diagnostic Logic & Decision Tree

Before altering conditions, determine if your issue is chemical (competing pathways) or physical (reagent quality).

Visual Troubleshooting Guide

GrignardTroubleshooting Start ISSUE: Low Yield / SM Recovery CheckSM Analyze Crude NMR: Is Starting Material (SM) recovered? Start->CheckSM YesSM Yes, SM Recovered CheckSM->YesSM High Recovery NoSM No, Complex Mixture CheckSM->NoSM Decomposition DeuteriumTest DIAGNOSTIC TEST: Quench with D2O instead of H2O YesSM->DeuteriumTest CheckD Is Deuterium incorporated at alpha-position? DeuteriumTest->CheckD YesD CAUSE: Enolization (Grignard acted as Base) CheckD->YesD Yes (D-incorporation) NoD CAUSE: Hydrolysis/Quenching (Moisture killed Grignard) CheckD->NoD No (H-incorporation) SolutionEnol SOLUTION: 1. Use CeCl3 (Imamoto) 2. Lower Temp (-78°C) 3. Non-enolizable R-MgX YesD->SolutionEnol SolutionWet SOLUTION: 1. Titrate Grignard (Knochel) 2. Flame dry glassware 3. Check solvent (THF/Ether) NoD->SolutionWet

Figure 1: Decision tree to distinguish between enolization (chemical failure) and quenching (physical failure).

Module 2: The "Starting Material Returns" Problem (Enolization)

Symptom: You add the Grignard, the color changes, but after aqueous workup, you recover >80% of your starting enone.

The Mechanism: Grignard reagents are strong bases (


). Enones have acidic protons at the 

(alpha-prime) or

positions. If the Grignard is sterically hindered or the ketone is hindered, deprotonation becomes kinetically faster than nucleophilic attack.
  • Result: You form a magnesium enolate.

  • Workup: The enolate is protonated by water/acid, regenerating the starting enone.

Solution: The Imamoto Protocol (CeCl Activation)

To force 1,2-addition and suppress enolization, you must use Cerium(III) Chloride .

  • Why it works: CeCl

    
     is extremely oxophilic. It coordinates to the carbonyl oxygen, increasing its electrophilicity (activating it for attack) while simultaneously transmetallating to form an organocerium species (
    
    
    
    ) which is less basic but more nucleophilic toward carbonyls than the parent Grignard [1].

Protocol: CeCl


-Promoted 1,2-Addition 
  • Drying CeCl

    
     (CRITICAL):  Commercial CeCl
    
    
    
    must be rigorously dried.
    • Heat the heptahydrate (powdered) to 140°C under high vacuum (<0.5 mmHg) for 2–4 hours.

    • Note: A stir bar is essential to break up the "cake" that forms as water leaves. The powder should remain free-flowing.

  • Slurry Formation: Suspend the dried CeCl

    
     (1.5 equiv) in dry THF. Stir at Room Temp (RT) for 2 hours (or sonicate) until a fine white suspension forms.
    
  • Transmetallation: Cool to -78°C. Add the Grignard reagent (1.2 equiv) dropwise. Stir for 30–60 mins. The reagent is now an organocerium species.

  • Addition: Add the enone (1.0 equiv) in THF.

  • Result: High yield of the allylic alcohol (1,2-product).

Module 3: Regioselectivity Flip (Targeting 1,4-Addition)

Symptom: You want the saturated ketone (conjugate addition), but you are getting the allylic alcohol (1,2-addition) or a mixture.

The Mechanism:

  • Grignards (RMgX): "Hard" nucleophiles. Their charge is concentrated. They attack the "hardest" electrophilic center: the Carbonyl Carbon (C=O).

  • Organocuprates (R

    
    CuLi):  "Soft" nucleophiles. They attack the "softer" center: the 
    
    
    
    -carbon (C=C).
Solution: Copper Catalysis (Kharasch Effect)

You do not need to make a stoichiometric Gilman reagent. You can use catalytic Cu(I) salts to transiently generate a soft organocopper species in situ [2].

Protocol: Catalytic 1,4-Addition

Parameter Recommendation

| Catalyst | CuCl, CuBr


SMe

, or CuI (1–5 mol%) | | Solvent | THF is preferred (stabilizes the intermediate). | | Temperature | 0°C to -20°C (Avoid -78°C; copper transfer can be sluggish). | | Additives | TMSCl (Trimethylsilyl chloride) - Highly Recommended. |

The TMSCl Trick: Adding TMSCl (2 equiv) accelerates the 1,4-addition and traps the resulting enolate as a silyl enol ether. This prevents the enolate from reacting further (e.g., attacking another enone) and generally improves yield significantly [3].

Module 4: Reagent Quality (The "Dead" Grignard)

Symptom: No reaction, no exotherm, no color change.

If your Grignard is "dead," you are adding a solution of alkyl halide and hydrolyzed alkane to your pot. You must titrate commercial or homemade Grignards before use in sensitive enone additions.

Protocol: Knochel Titration (LiCl/Iodine)

This is the industry standard for accuracy. It differentiates active Grignard from basic impurities (like hydroxides) [4].

  • Standard Solution: Dissolve anhydrous LiCl (excess) in THF to make a ~0.5M solution.

  • Indicator: Weigh exact amount of Iodine (

    
    , approx 100 mg) into a dry vial. Dissolve in 2–3 mL of the LiCl/THF solution. The color is Deep Brown .
    
  • Titration: Add your Grignard solution dropwise via syringe at 0°C.

  • Endpoint: The solution turns from Brown

    
     Colorless (or very pale yellow).
    
    • Reaction:

      
      .
      
  • Calculation:

    
    .
    

Summary: Pathway Selection

Use this logic map to select your additive.

ReactionPathways Input Enone + RMgX Path1 Standard Conditions (Ether/THF, Low Temp) Input->Path1 Path2 Add CeCl3 (1.5 eq) (Imamoto/Luche) Input->Path2 Path3 Add Cu(I) (5 mol%) (Kharasch) Input->Path3 Result1 Mixture or 1,2-Addition (Risk of Enolization) Path1->Result1 Result2 Exclusive 1,2-Addition (Allylic Alcohol) Path2->Result2 Result3 Exclusive 1,4-Addition (Saturated Ketone) Path3->Result3

Figure 2: Selecting the correct additive to control regioselectivity.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Kharasch, M. S., & Tawney, P. O. "Factors Determining the Course and Mechanisms of Grignard Reactions. II.[1] The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide." Journal of the American Chemical Society, vol. 63, no.[1] 9, 1941, pp. 2308–2316. Link

  • Horiguchi, Y., et al. "Double Silylation of alpha,beta-Unsaturated Carbonyl Compounds with R2CuLi-Chlorosilane." Journal of the American Chemical Society, vol. 111, no. 16, 1989, pp. 6258–6265. Link

  • Krasovskiy, A., & Knochel, P. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[2] Synthesis, vol. 2006, no. 05, 2006, pp. 890–891. Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol: High-Field vs. Benchtop Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural verification of complex cyclic intermediates is a critical quality control step. 1-ethynyl-2-methyl-2-cyclohexen-1-ol (


) is a highly functionalized chiral molecule featuring an alkyne, an allylic methyl, a vinylic proton, and a stereocenter. Analyzing its 

NMR spectrum presents a unique challenge: resolving the intricate spin-spin couplings of its diastereotopic ring protons.

This guide objectively compares the analytical performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation of this compound. By analyzing the causality behind experimental choices and establishing self-validating protocols, we provide a definitive framework for selecting the right instrumentation for your analytical workflows.

The Molecular Challenge: Diastereotopic Complexity

The structure of 1-ethynyl-2-methyl-2-cyclohexen-1-ol contains several distinct proton environments. While the alkyne proton (-C≡CH) and vinylic proton (=CH-) are relatively isolated, the aliphatic ring protons (C4, C5, C6) present a severe analytical bottleneck.

Because C1 is a chiral center, the methylene protons within the ring are diastereotopic . Even within the same


 group, the two protons occupy distinct spatial environments and exhibit different chemical shifts.
  • At 80 MHz (Benchtop): The chemical shift dispersion in Hertz (

    
    ) is extremely small, often comparable to the geminal coupling constants (
    
    
    
    ). This low
    
    
    ratio produces a heavily overlapped, second-order spectrum (the classic "aliphatic blob"), making traditional peak integration challenging without advanced chemometrics[1].
  • At 600 MHz (High-Field): The higher Larmor frequency increases the dispersion in Hertz while

    
    -couplings remain constant[2]. The resulting high 
    
    
    
    ratio simplifies the signals into first-order multiplets, allowing for the precise extraction of coupling constants and unambiguous structural assignment.

Resolution_Logic B0 Increase Magnetic Field (B0) Larmor Higher Larmor Frequency (ω0) B0->Larmor Dispersion Increased Chemical Shift Dispersion (Hz) Larmor->Dispersion Ratio Higher Δδ / J Ratio (J remains constant) Dispersion->Ratio FirstOrder First-Order Spectrum (Reduced Overlap) Ratio->FirstOrder

Logical relationship between magnetic field strength, Larmor frequency, and spectral resolution.

Technology Comparison: High-Field vs. Benchtop NMR

When comparing these two tiers of instrumentation, the decision matrix relies on resolution, sensitivity, and workflow throughput.

A. Resolution and Chemical Shift Dispersion

NMR spectra are plotted on a parts-per-million (ppm) scale, making the observed chemical shift independent of field strength. However, signals have a fixed width in Hz[2]. A multiplet that spans 20 Hz occupies ~0.25 ppm on an 80 MHz benchtop system, but only ~0.03 ppm on a 600 MHz system. Consequently, the 600 MHz instrument dramatically reduces spectral overlap, which is vital for resolving the C2-allylic methyl from the C4/C5/C6 ring protons.

B. Sensitivity and Limits of Detection (LOD)

Superconducting high-field magnets possess intrinsically higher sensitivity. A 600 MHz system can easily detect samples at micro-molar concentrations in a fraction of the time. Benchtop systems, utilizing permanent rare-earth magnets, have lower inherent sensitivity and require higher sample concentrations or significantly more scans to achieve an equivalent Signal-to-Noise Ratio (SNR)[1].

C. Workflow and Accessibility

Despite resolution differences, benchtop NMR is highly effective for routine quantitative analysis, QA/QC, and reaction monitoring[3]. Benchtop systems provide a streamlined workflow without the need for expensive cryogens (liquid helium/nitrogen) or dedicated facilities, enabling on-the-spot analysis directly within the synthetic lab[4].

Quantitative Data Comparison

The following table summarizes the expected


 NMR spectral data for 1-ethynyl-2-methyl-2-cyclohexen-1-ol in 

, contrasting the observable multiplicity between the two instrument classes.
Proton EnvironmentChemical Shift (ppm)Multiplicity (600 MHz)Multiplicity (80 MHz)Integration
C3-H (Vinylic) ~5.60m (resolved ddt)m (broad)1H
-C≡CH (Alkyne) ~2.50ss1H
-OH (Hydroxyl) ~2.20br s (exchangeable)br s1H
C2-CH3 (Allylic) ~1.80m (resolved dd)m (overlap with ring)3H
C4, C5, C6 (Ring) 1.50 - 2.10m (distinct multiplets)m (heavy overlap)6H

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness of the analytical data, the following protocol is designed as a self-validating system . Every step includes an internal check to verify the integrity of the experiment.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg of 1-ethynyl-2-methyl-2-cyclohexen-1-ol in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality & Validation:

    
     is selected because it lacks exchangeable protons that would otherwise obscure the crucial -OH signal. The addition of TMS is not merely a convention; it acts as a diagnostic tool. By forcing the internal reference to exactly 0.00 ppm, we validate the magnetic field homogeneity and lock stability of both the permanent benchtop magnet and the superconducting high-field magnet.
    
Step 2: Acquisition Parameters
  • High-Field (600 MHz): 8 scans, 90° pulse angle, 10-second relaxation delay (

    
    ).
    
  • Benchtop (80 MHz): 64 scans, 90° pulse angle, 10-second relaxation delay (

    
    ).
    
  • Causality & Validation: The 90° pulse maximizes transverse magnetization for optimal SNR. The strict adherence to a 10-second

    
     ensures that the slowly relaxing quaternary carbons and the isolated alkyne proton return entirely to thermal equilibrium before the next pulse. This guarantees that the final integration is strictly quantitative.
    
Step 3: Processing & Verification
  • Action: Apply zero-filling to 64k data points and an exponential line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum.

  • Causality & Validation: Zero-filling improves digital resolution, which is critical for extracting precise

    
    -couplings at 600 MHz. If the final integration of all peaks does not sum exactly to 12.0 protons  (
    
    
    
    ), the system flags a potential issue with sample purity, relaxation, or phase correction—making the protocol inherently self-verifying.

NMR_Workflow Sample Sample Preparation 1-ethynyl-2-methyl-2-cyclohexen-1-ol in CDCl3 (50 mM) split Sample->split Benchtop Benchtop NMR (80 MHz) Routine QA/QC Screening 64 Scans split->Benchtop HighField High-Field NMR (600 MHz) De Novo Elucidation 8 Scans split->HighField Process Spectral Processing Fourier Transform, Phase & Baseline Correction Benchtop->Process HighField->Process Analyze Multiplet Analysis Integration & J-Coupling Extraction Process->Analyze Verify Structural Verification Confirmed C9H12O (12H) Analyze->Verify

Experimental workflow comparing Benchtop and High-Field NMR for structural verification.

Conclusion

For the de novo structural elucidation of highly coupled, diastereotopic systems like 1-ethynyl-2-methyl-2-cyclohexen-1-ol, High-Field NMR (600 MHz) remains the undisputed gold standard due to its superior chemical shift dispersion and sensitivity. However, once the spectral fingerprint is fully characterized and understood, Benchtop NMR (80 MHz) serves as an exceptionally powerful, cryogen-free alternative for routine batch screening, purity verification, and reaction monitoring. Integrating both systems into a drug development pipeline ensures both uncompromising analytical rigor and high-throughput operational efficiency.

References
  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: PMC - NIH URL: [Link]

  • Title: Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin Source: ResearchGate URL: [Link]

  • Title: New Fields and Exciting Applications for Benchtop NMR Instruments Source: Labcompare URL: [Link]

Sources

Comparative Analytical Guide: Characterization of Ethynyl and Hydroxyl Groups via ATR-FTIR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, the precise characterization of functional groups is critical for confirming active pharmaceutical ingredient (API) identity, monitoring polymorphic transitions, and assessing formulation stability. The hydroxyl (-OH) and ethynyl (-C≡CH) groups present unique vibrational signatures that are highly sensitive to their chemical environment. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR for the structural elucidation of these groups. By examining the mechanistic origins of their infrared (IR) absorption bands, this document provides researchers with field-proven, self-validating protocols to ensure data integrity.

Mechanistic Basis of Vibrational Signatures

To optimize spectroscopic methods, one must first understand the causality behind the vibrational behavior of the target functional groups.

The Hydroxyl Group (-OH)

The O-H stretching vibration is one of the most environmentally sensitive bands in the mid-IR spectrum.

  • Free Hydroxyls: In dilute non-polar solutions or gas phases, the lack of intermolecular interactions allows the O-H bond to maintain a high force constant, resulting in a sharp, high-frequency absorption band between 3600–3650 cm⁻¹.

  • Hydrogen-Bonded Hydroxyls: In solid-state APIs, hydroxyl groups readily participate in inter- and intramolecular hydrogen bonding. This interaction pulls electron density away from the covalent O-H bond, weakening it and lowering the force constant. Consequently, the absorption shifts to a lower frequency and broadens significantly into a massive band spanning 3200–3500 cm⁻¹.

The Ethynyl Group (-C≡CH)

The ethynyl group features two distinct IR-active modes governed by its sp-hybridized geometry:

  • ≡C-H Stretch: The sp-hybridized carbon possesses 50% s-character, making the C-H bond shorter, stiffer, and stronger than typical sp² or sp³ C-H bonds. This high force constant pushes the terminal ≡C-H stretching frequency to a sharp, distinct peak at ~3250–3330 cm⁻¹.

  • C≡C Stretch: The carbon-carbon triple bond stretch occurs between 2100–2260 cm⁻¹. However, because IR absorption intensity is directly proportional to the change in the dipole moment during the vibration, the C≡C stretch is typically a very weak IR absorber[1].

IR_Mechanisms Molecule Target Functional Groups OH_Group Hydroxyl Group (-OH) Molecule->OH_Group Ethynyl_Group Ethynyl Group (-C≡CH) Molecule->Ethynyl_Group H_Bonding Hydrogen Bonded (Solid State APIs) OH_Group->H_Bonding Intermolecular forces No_H_Bonding Free / Non-Bonded (Dilute Solution) OH_Group->No_H_Bonding No interaction CC_Stretch C≡C Stretch (Weak) 2100-2260 cm⁻¹ Ethynyl_Group->CC_Stretch Minimal dipole change CH_Stretch ≡C-H Stretch (Sharp) ~3250-3330 cm⁻¹ Ethynyl_Group->CH_Stretch sp-hybridized carbon OH_Broad Broad O-H Stretch 3200-3500 cm⁻¹ H_Bonding->OH_Broad Weakens covalent bond OH_Sharp Sharp O-H Stretch 3600-3650 cm⁻¹ No_H_Bonding->OH_Sharp High force constant

Fig 2: Mechanistic origins and environmental dependencies of characteristic IR bands.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct sampling accessory is not merely a matter of convenience; it dictates which variables you must control to prevent spectral artifacts[2].

Transmission FTIR

Transmission FTIR is the traditional standard where the IR beam passes entirely through a sample dispersed in an IR-transparent matrix (e.g., a KBr pellet) or a liquid cell[3].

  • Strengths: Because it adheres strictly to the Beer-Lambert law with a defined optical path length, it is superior for absolute quantitation and detecting trace impurities[2].

  • Weaknesses: KBr is highly hygroscopic. If the KBr absorbs atmospheric moisture during sample preparation, a massive, broad water absorption artifact will appear in the 3200–3500 cm⁻¹ region. This directly masks the critical -OH and ≡C-H stretching bands of the sample, leading to false interpretations.

ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR utilizes an Internal Reflection Element (IRE), such as Diamond or ZnSe. The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates only 0.5 to 5 µm into the sample[2],[4].

  • Strengths: ATR has replaced transmission as the dominant method for solids and liquids because it requires zero sample preparation[5]. Crucially, it is immune to the KBr moisture artifact, making it the superior choice for evaluating the hydroxyl and ethynyl regions without environmental interference.

  • Weaknesses: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). Therefore, raw ATR spectra will show weaker high-frequency bands (like the -OH stretch) compared to transmission spectra unless an ATR correction algorithm is applied[4].

Quantitative Spectral Data

Functional GroupVibration ModeCharacteristic Frequency (cm⁻¹)IntensityEnvironmental Sensitivity
Hydroxyl (-OH) Free O-H Stretch3600 – 3650VariableLow (Requires dilute/gas phase)
Hydroxyl (-OH) H-Bonded O-H Stretch3200 – 3500Strong, BroadHigh (Shifts based on H-bond strength)
Ethynyl (-C≡CH) Terminal ≡C-H Stretch3250 – 3330Strong, SharpModerate (Often overlaps with broad -OH)
Ethynyl (-C≡CH) C≡C Stretch2100 – 2260Weak / ModerateLow (Weak due to small dipole change)[1]

Experimental Protocol: Self-Validating Analysis of Ethinylestradiol

To objectively compare these methodologies, we utilize Ethinylestradiol (EE2) as a model compound. EE2 is a synthetic estrogen formed by introducing an ethynyl group at the 17α position of estradiol[6]. It contains a phenolic -OH, a secondary -OH, and a terminal ethynyl group, making it an ideal candidate for this comparative workflow[7].

FTIR_Workflow Start Sample: Ethinylestradiol API (Contains -OH & -C≡CH) ATR_Path ATR-FTIR Modality Start->ATR_Path Trans_Path Transmission Modality Start->Trans_Path ATR_Step1 Place directly on Diamond IRE Crystal ATR_Path->ATR_Step1 Trans_Step1 Mill with anhydrous KBr (1:100 dilution ratio) Trans_Path->Trans_Step1 ATR_Step2 Apply uniform pressure (Validates optical contact) ATR_Step1->ATR_Step2 DataAcq Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR_Step2->DataAcq Trans_Step2 Press at 10 tons (Validates via clear pellet) Trans_Step1->Trans_Step2 Trans_Step2->DataAcq Analysis Spectral Analysis: Isolate 3600-2100 cm⁻¹ region DataAcq->Analysis

Fig 1: Comparative workflow for ATR-FTIR vs. Transmission FTIR sampling.

Step-by-Step Methodology

Phase 1: System Suitability & Self-Validation

  • Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric water vapor and CO₂ interference.

  • Validation Check (ATR): Collect a single-beam background spectrum of the empty, clean diamond IRE. The energy profile must be smooth. Any sharp peaks indicate crystal contamination, which will invalidate the measurement.

  • Validation Check (Transmission): Press a blank KBr pellet (without API). The baseline between 3800 and 4000 cm⁻¹ must remain flat and near 100% transmittance. A sloping baseline indicates light scattering (poor pressing), and absorption at 3400 cm⁻¹ indicates wet KBr.

Phase 2: ATR-FTIR Acquisition

  • Deposit 2–3 mg of pure EE2 powder directly onto the center of the diamond IRE.

  • Lower the pressure anvil and apply uniform force. Causality: Because the evanescent wave only penetrates a few micrometers, intimate optical contact between the solid crystal and the sample is mandatory to achieve a high signal-to-noise ratio[2],[4].

  • Acquire 32 scans at a resolution of 4 cm⁻¹.

Phase 3: Transmission FTIR Acquisition

  • Weigh 1 mg of EE2 and 100 mg of anhydrous, oven-dried KBr (1:100 ratio).

  • Gently mill the mixture in an agate mortar to ensure uniform dispersion without inducing polymorphic transformation.

  • Transfer to a die and press under 10 tons of force for 2 minutes to form a translucent pellet.

  • Acquire 32 scans at a resolution of 4 cm⁻¹.

Phase 4: Data Processing & Interpretation

  • Apply an ATR-correction algorithm to the ATR spectrum. This mathematically compensates for the wavelength-dependent penetration depth, allowing direct visual comparison with the transmission spectrum.

  • Analyze the 3200–3500 cm⁻¹ region. In the properly executed ATR spectrum, the sharp terminal ≡C-H stretch (~3300 cm⁻¹) of the ethynyl group will be clearly distinguishable riding on the shoulder of the broad H-bonded -OH stretch. If the KBr transmission pellet absorbed moisture, this entire region will be convoluted by a massive water artifact, obscuring the ethynyl signature.

References

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd. Available at:[Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent. Available at:[Link]

  • Ethinylestradiol sulfate. Grokipedia. Available at:[Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at:[Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Available at:[Link]

  • The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy. PMC. Available at:[Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PMC. Available at:[Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-ethynyl-2-methyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-ethynyl-2-methyl-2-cyclohexen-1-ol (C₉H₁₄O, M.W. 138.21 g/mol ), a substituted cyclic allylic alcohol. As a molecule possessing multiple reactive sites—a tertiary alcohol, a trisubstituted double bond, and an ethynyl group—its fragmentation pattern is a rich source of structural information. This guide will compare and contrast the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will elucidate the primary fragmentation mechanisms, including retro-Diels-Alder reactions, dehydration, and α-cleavages, providing predicted mass-to-charge ratios (m/z) for key fragments. The discussion is grounded in established principles of mass spectrometry, supported by experimental protocols and data visualization to offer a comprehensive resource for researchers in structural elucidation, metabolomics, and synthetic chemistry.

Introduction: The Rationale for Ionization Technique Selection

The structural characterization of a novel or modified analyte is foundational to research and development. The choice of ionization technique in mass spectrometry is a critical first step, dictating the nature and extent of the data acquired. For a molecule like 1-ethynyl-2-methyl-2-cyclohexen-1-ol, two primary approaches offer complementary information:

  • Electron Ionization (EI): A high-energy ("hard") ionization technique that imparts significant internal energy to the analyte molecule. This energy excess induces extensive and often complex fragmentation.[1] While this can sometimes lead to the absence of a discernible molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a structural "fingerprint," making it invaluable for library matching and de novo structural elucidation. It is the standard ionization method for Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

  • Electrospray Ionization (ESI): A low-energy ("soft") ionization technique that transfers pre-existing ions from solution into the gas phase with minimal internal energy.[4][5] This method excels at producing intact protonated molecules (e.g., [M+H]⁺) or other adducts (e.g., [M+Na]⁺), providing unambiguous molecular weight information.[6] Structural data is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which allows for controlled fragmentation.[7]

This guide will dissect the fragmentation pathways expected from both techniques, demonstrating how their judicious application can lead to a confident and complete structural assignment.

Electron Ionization (EI-MS): A Roadmap of High-Energy Fragmentation

Upon entering the EI source, the 1-ethynyl-2-methyl-2-cyclohexen-1-ol molecule is bombarded with 70 eV electrons, leading to the ejection of an electron and the formation of a high-energy molecular ion (M⁺•) at m/z 138 . This radical cation is unstable and rapidly undergoes several competing fragmentation reactions.

Pathway A: Retro-Diels-Alder (rDA) Reaction

The cyclohexene core makes the molecule a prime candidate for a retro-Diels-Alder (rDA) reaction, a concerted pericyclic cycloreversion that cleaves the ring into a diene and a dienophile.[8][9] This is a highly diagnostic fragmentation for cyclohexene derivatives.[10] The cleavage occurs across the ring, breaking the C1-C6 and C3-C4 bonds, driven by the formation of stable neutral and charged products.

For 1-ethynyl-2-methyl-2-cyclohexen-1-ol, this reaction yields two components:

  • Diene: 2-methyl-1,3-butadiene (isoprene, C₅H₈)

  • Dienophile: 1-ethynyl-1-ethenol (C₄H₄O)

The charge can be retained by either fragment. The formation of the isoprene radical cation is particularly favorable, leading to a prominent peak at m/z 68 .

Caption: Retro-Diels-Alder (rDA) fragmentation pathway.

Pathway B: Dehydration (Loss of H₂O)

The loss of a water molecule is a hallmark fragmentation pathway for alcohols.[11] For the target molecule, this results in the formation of a radical cation at m/z 120 ([M-18]⁺•). This ion is likely a highly conjugated and relatively stable species, 1-ethynyl-2-methyl-cyclohexa-1,3-diene, which can then undergo further fragmentation. A common subsequent loss is that of a methyl radical (•CH₃) to yield a stable, even-electron ion at m/z 105 .

Caption: Competing α-cleavage fragmentation pathways.

Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation

In contrast to EI, ESI is a gentle ionization method. When analyzed via LC-MS with ESI in positive ion mode, 1-ethynyl-2-methyl-2-cyclohexen-1-ol is expected to primarily form a protonated molecule, [M+H]⁺, at m/z 139 . This provides a clear confirmation of the molecular weight.

To gain structural information, this precursor ion (m/z 139) is isolated and subjected to CID. The fragmentation of an even-electron ion like [M+H]⁺ typically proceeds through the loss of stable, neutral molecules. * Primary Fragmentation: The most facile and lowest-energy fragmentation pathway is the loss of a neutral water molecule, analogous to the dehydration seen in EI. This would result in a prominent product ion at m/z 121 ([M+H-H₂O]⁺).

  • Secondary Fragmentation: Further fragmentation of the m/z 121 ion would require higher collision energy and could involve the loss of other neutral molecules like ethylene (C₂H₄, 28 Da) or acetylene (C₂H₂, 26 Da), leading to ions at m/z 93 or m/z 95 , respectively.

The key advantage of ESI-MS/MS is the ability to control the collision energy, allowing for a systematic deconstruction of the molecule and establishing clear precursor-product relationships, which is invaluable for distinguishing between isomers.

Summary of Key Diagnostic Fragments

The following table summarizes the most likely and diagnostically significant fragments for 1-ethynyl-2-methyl-2-cyclohexen-1-ol, comparing their appearance in EI-MS and ESI-MS/MS.

m/zProposed IdentityMechanismIonization MethodDiagnostic Value
139[M+H]⁺ProtonationESI-MSExcellent (Molecular Weight)
138[M]⁺•Electron IonizationEI-MSGood (Molecular Ion)
121[M+H-H₂O]⁺Dehydration (CID)ESI-MS/MSExcellent
120[M-H₂O]⁺•DehydrationEI-MSExcellent
105[M-H₂O-CH₃]⁺Dehydration + Methyl LossEI-MSGood
95[M-C₃H₇]⁺• / [M+H-H₂O-C₂H₂]⁺Ring Cleavage / CIDEI-MS / ESI-MS/MSModerate
68[C₅H₈]⁺• (Isoprene)Retro-Diels-AlderEI-MSExcellent (Confirms Cyclohexene)

Experimental Protocols

Trustworthy data originates from robust and well-defined methodologies. The following are standard protocols for the analysis of terpene-like alcohols.

Protocol 1: GC-MS for EI Fragmentation Analysis

This method is ideal for analyzing the volatile 1-ethynyl-2-methyl-2-cyclohexen-1-ol and generating a reproducible EI fragmentation pattern. [3]

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of high-purity hexane or ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Injection: 1 µL injection volume with a 50:1 split ratio. Injector temperature set to 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent single quadrupole or Q-TOF mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.

Caption: Standard workflow for GC-EI-MS analysis.

Protocol 2: LC-MS/MS for ESI Fragmentation Analysis

This method is suited for confirming molecular weight and performing controlled fragmentation experiments.

  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of methanol. Further dilute to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Column temperature at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. Flow rate of 0.4 mL/min.

  • MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent tandem mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Flow: 800 L/hr at 400°C.

    • MS1 Scan: Scan for the precursor ion at m/z 139.

    • MS2 Scan (Product Ion Scan): Isolate m/z 139 and apply varying collision energies (e.g., 10-40 eV) with nitrogen or argon as the collision gas to generate a fragmentation spectrum.

Caption: Standard workflow for LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 1-ethynyl-2-methyl-2-cyclohexen-1-ol is predictable and highly informative. Under EI-MS, the key diagnostic fragments are the m/z 68 ion from the retro-Diels-Alder reaction, confirming the cyclohexene core, and the m/z 120 ion from dehydration. Under ESI-MS/MS, the unambiguous identification of the protonated molecule at m/z 139 and its primary, controlled fragmentation to m/z 121 (dehydration) provides complementary data. By employing both GC-EI-MS for its detailed fingerprinting capability and LC-ESI-MS/MS for its molecular weight confirmation and controlled fragmentation, researchers can achieve an unequivocal structural characterization of this and similarly complex cyclic alcohols.

References

  • Vertex AI Search. (2025). Retro-Diels Alder mechanism: Significance and symbolism.
  • Hansen, K. F., & O'Shea, D. F. (2015). Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. Semantic Scholar.
  • Liaud, N., et al. (2016).
  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • Szczepaniak, L., et al. (2013). Gas chromatographic and mass spectrometric characterization of trimethylsilyl derivatives of some terpene alcohol phenylpropenoids. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). mass spectrometry: McLafferty rearrangement. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. YouTube. Available at: [Link]

  • MASONACO. (n.d.). Electrospray Ionization. Available at: [Link]

  • Analysis of General McLafferty Rearrangement in Mass Spectrometry. (n.d.). scirp.org.
  • Birney, D. M., & Cole, P. S. (2000). Structural manifestations of the retro diels-alder reaction. PubMed. Available at: [Link]

  • Rontani, J. F., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. PubMed. Available at: [Link]

  • Njuguna, M. J. (2022). Gas Chromatography-Mass Spectrometry Analysis of Hydrodistilled Essentials Oils from Solanecio manii. International Journal of Pure and Applied Chemistry.
  • MDPI. (2024). Gas Chromatography-Mass Spectrometry Metabolites and Transcriptome Profiling Reveal Molecular Mechanisms and Differences in Terpene Biosynthesis in Two Torrya grandis Cultivars during Postharvest Ripening. Available at: [Link]

  • ChemRxiv. (n.d.). Modeling the ionization efficiency of small molecules in positive electrospray ionization. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • ResearchGate. (n.d.). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones.
  • Roy, R., et al. (2020). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. PMC. Available at: [Link]

  • Waters. (n.d.). Cannabis Terpenes Testing | GC-MS/MS Solutions for Terpene Analysis. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). The Diels-Alder Cycloaddition Reaction.
  • Springer. (n.d.).
  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Ethynyl-Substituted Quinquephenyls and Conversion to Extended Fused-Ring Structures | The Journal of Organic Chemistry. Available at: [Link]

  • Universidad de Guanajuato. (n.d.).
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • University of Arizona. (n.d.).
  • eGyanKosh. (n.d.).
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • PubChem. (n.d.). 1-Ethynyl-2-methylcyclohex-1-ene. Available at: [Link]

  • University of Calgary. (n.d.).
  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available at: [Link]

  • AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Available at: [Link]

  • Der Pharma Chemica. (n.d.).

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distinguishing 1-ethynyl-2-methyl-2-cyclohexen-1-ol from dehydrated enyne impurities

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Distinguishing 1-Ethynyl-2-methyl-2-cyclohexen-1-ol from Dehydrated Enyne Impurities

Executive Summary & Mechanistic Context

As a Senior Application Scientist in early-stage drug development and fine chemical synthesis, I frequently encounter the analytical challenge of characterizing highly functionalized tertiary alcohols. The compound 1-ethynyl-2-methyl-2-cyclohexen-1-ol (C₉H₁₂O, MW 136.19) is a classic example of a sterically hindered, conjugated propargylic/allylic alcohol. During synthesis, scale-up, or prolonged storage, it is highly susceptible to dehydration, yielding dehydrated enyne impurities (e.g., 1-ethynyl-2-methyl-1,3-cyclohexadiene, C₉H₁₀, MW 118.18).

Causality of Degradation: The hydroxyl group is situated at a tertiary carbon flanked by an ethynyl group and an endocyclic double bond. Protonation of this hydroxyl group, followed by the loss of water, generates a highly resonance-stabilized carbocation. Subsequent deprotonation yields a conjugated 1,3-enyne system. Because of this thermodynamic driving force, the molecule is notoriously unstable under acidic or high-temperature conditions 1.

The Analytical Pitfall: The GC-MS "Observer Effect"

A critical failure point in quality control is the "observer effect" induced by standard analytical instrumentation. When utilizing conventional Gas Chromatography-Mass Spectrometry (GC-MS) with a heated split/splitless inlet (typically set above 200°C), tertiary alcohols readily undergo thermal dehydration inside the injection port2.

This creates a dangerous analytical artifact: the instrument reports high levels of the dehydrated enyne impurity, but this impurity was actually generated during the injection process, not in the bulk sample. Furthermore, the acidic nature of some GC column stationary phases can catalyze this dehydration 3. To establish a self-validating system, we must compare standard GC methods against orthogonal, non-destructive techniques (Cold On-Column GC, NMR, and FT-IR) to verify whether the impurity is native to the sample or a methodological artifact.

Experimental Workflows & Logical Relationships

Workflow A Sample: 1-ethynyl-2-methyl-2-cyclohexen-1-ol (Suspected Enyne Impurities) B1 Standard GC-MS (Heated Inlet >200°C) A->B1 High Temp B2 Cold On-Column GC-MS (Ambient Inlet) A->B2 Low Temp B3 NMR & FT-IR (Non-Destructive) A->B3 Room Temp C1 Thermal Dehydration Artifact (False Positive for Enyne) B1->C1 -H2O (Inlet) C2 Accurate Target Quantitation (Intact Alcohol Detected) B2->C2 C3 True Enyne Quantitation (Native Impurity Detected) B2->C3 B3->C2 B3->C3

Workflow to distinguish target alcohol from enyne impurities, avoiding thermal degradation artifacts.

Comparative Data: Target vs. Enyne Impurity

To objectively compare the target alcohol against its dehydrated counterpart, we rely on the distinct mass, magnetic resonance, and vibrational signatures of the molecules. The table below summarizes the quantitative data used to distinguish the two species across multiple modalities.

Analytical Modality1-ethynyl-2-methyl-2-cyclohexen-1-ol (Target)1-ethynyl-2-methyl-1,3-cyclohexadiene (Enyne Impurity)Diagnostic Difference
Mass Spectrometry (EI) Molecular Ion: m/z 136Base Peak: m/z 118 [M-H₂O]⁺Molecular Ion: m/z 118Base Peak: m/z 117 or 91Presence of m/z 136 definitively confirms the intact alcohol.
¹H NMR (CDCl₃, 400 MHz) ~2.5 ppm (s, 1H, -C≡CH)~1.8 ppm (br s, 1H, -OH)No C1 vinylic proton~3.1 ppm (s, 1H, -C≡CH)~5.8-6.2 ppm (m, vinylic protons)Loss of -OH signal; emergence of extended conjugated vinylic protons.
FT-IR Spectroscopy ~3350 cm⁻¹ (broad, O-H stretch)~3300 cm⁻¹ (sharp, ≡C-H stretch)No O-H stretch~1600-1650 cm⁻¹ (strong conjugated C=C)Complete absence of the broad 3350 cm⁻¹ band in the impurity.
Chromatography (RP-HPLC) Elutes earlier (higher polarity due to -OH)Elutes significantly later (highly non-polar hydrocarbon)Baseline resolution achieved using a standard C18 stationary phase.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as a self-validating system. By running Protocol A and Protocol B in parallel, the analyst can definitively prove whether the enyne is a native impurity or an instrument-induced artifact.

Protocol A: Dual-Injection GC-MS (Artifact Identification) Causality: Comparing a hot inlet to a cold inlet isolates thermal degradation as the sole variable, validating the true composition of the sample.

  • Sample Preparation: Dissolve the analyte in anhydrous hexane to a concentration of 1.0 mg/mL. Ensure the solvent is completely dry to prevent masking the mass spectral water loss.

  • Standard Injection (The "Stress Test"): Inject 1.0 µL of the sample into a GC-MS equipped with a split/splitless inlet set to 250°C. Use a standard DB-5MS column.

  • Cold On-Column (COC) Injection (The "True Read"): Inject 1.0 µL of the same sample using a COC injector. Program the inlet to track the oven temperature, starting at 40°C.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 136 and m/z 118. If the standard injection shows a dominant 118 peak that is absent or significantly reduced in the COC injection, the enyne is a thermal artifact.

Protocol B: High-Resolution NMR Spectroscopy Causality: NMR is inherently non-destructive and operates at ambient temperature, completely bypassing the risk of thermal dehydration.

  • Solvent Preparation: Pass 0.6 mL of CDCl₃ through a small plug of basic alumina immediately before use. Note: Commercial chloroform often contains trace DCl/HCl, which can catalyze the dehydration of propargylic alcohols directly in the NMR tube.

  • Sample Dissolution: Dissolve 15-20 mg of the sample in the purified CDCl₃.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans, 298 K) and a ¹³C NMR spectrum (512 scans).

  • Validation: To definitively assign the -OH proton, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the peak at ~1.8 ppm confirms the presence of the target alcohol rather than the enyne.

Protocol C: Attenuated Total Reflectance (ATR) FT-IR Causality: ATR-FTIR provides rapid, solvent-free structural confirmation, specifically targeting the hydrogen-bonding network of the alcohol.

  • Background: Collect a background spectrum on a clean diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Application: Apply a neat droplet of the liquid sample directly onto the crystal. Ensure full coverage of the sensor area.

  • Measurement & Cleaning: Acquire the spectrum. Immediately clean the crystal with isopropanol and a lint-free wipe to prevent cross-contamination.

  • Interpretation: Evaluate the ratio of the broad O-H stretch (~3350 cm⁻¹) to the sharp terminal alkyne C-H stretch (~3300 cm⁻¹). A pure enyne impurity will show a flat baseline in the 3350 cm⁻¹ region.

References

  • Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes | Organic Letters, ACS Publications. 1

  • Synthesis of H-branch alkanes | Plymouth University. 2

  • Development and optimization of analytical methods for the detection of 18 taste and odor compounds in drinking water utilities | PMC (PubMed Central). 3

Sources

GC retention time comparison of ethynyl cyclohexenol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guide: GC Retention Time Comparison of Ethynyl Cyclohexenol Isomers

Ethynyl cyclohexenol isomers (such as 1-ethynyl-2-cyclohexen-1-ol, 1-ethynyl-3-cyclohexen-1-ol, and 1-ethynyl-4-cyclohexen-1-ol) are critical building blocks in complex organic syntheses. They frequently serve as precursors in1 to yield


-unsaturated ketones[1]. Differentiating these positional isomers analytically is notoriously difficult due to their identical molecular weights (C8H10O) and highly similar boiling points.

As a Senior Application Scientist, I approach the resolution of these isomers not merely as a method-development task, but as an exercise in exploiting minute physicochemical differences. This guide details the causal mechanisms behind their gas chromatography (GC) retention times and provides a self-validating protocol for their baseline separation.

Chromatographic Theory & Isomeric Causality

The separation of ethynyl cyclohexenol isomers requires an orthogonal approach, utilizing both non-polar and polar stationary phases to exploit different molecular traits.

  • Non-Polar Phases (e.g., DB-5, 5% Phenyl-methylpolysiloxane): On a non-polar column, retention is primarily governed by dispersion forces, which correlate with boiling point and molecular volume. The position of the endocyclic double bond alters the molecule's steric footprint. The allylic isomer (1-ethynyl-2-cyclohexen-1-ol) possesses a more compact effective volume due to the proximity of the double bond to the hydroxyl-bearing carbon. This results in weaker dispersion interactions and a marginally faster elution time compared to its homoallylic counterparts.

  • Polar Phases (e.g., DB-WAX, Polyethylene Glycol): On a polar column, separation is driven by dipole-dipole interactions and hydrogen bonding[2]. The

    
    -electron cloud of the allylic double bond in the 2-cyclohexenyl isomer can intramolecularly shield the -OH group or alter its localized polarity. This steric shielding reduces the hydroxyl group's ability to form hydrogen bonds with the PEG stationary phase, causing the allylic isomer to elute significantly faster than the 4-cyclohexenyl isomer, where the -OH group is unhindered.
    

Experimental Methodology: A Self-Validating GC Protocol

To ensure that observed retention time shifts are due to true isomeric differences rather than instrument fluctuations, the following protocol incorporates internal standards and thermal suitability checks.

Step-by-Step GC-FID/MS Workflow:

  • Column Configuration: Install a DB-WAX capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness) for primary isomer resolution, and a DB-5 column in parallel for orthogonal validation.

  • Carrier Gas: Use Ultra-High Purity Helium (99.999%) at a constant flow rate of 1.2 mL/min. Causality: Constant flow is mandatory during temperature programming; if constant pressure is used instead, the gas velocity drops as temperature increases, artificially broadening late-eluting isomer peaks.

  • Inlet Parameters: Set the split/splitless injector to 220 °C with a split ratio of 50:1.

    • Application Insight (System Suitability): Ethynyl cyclohexenols are prone to thermal dehydration to form ethynylcyclohexadienes[3]. To validate your method, inject the sample at 250 °C and then at 200 °C. If the relative peak areas of the isomers change, thermal degradation is occurring in the inlet, and you must lower the inlet temperature or use Cold On-Column Injection (OCI).

  • Temperature Gradient:

    • Initial: 60 °C, hold for 2 minutes (Focuses the volatile analytes at the column head).

    • Ramp 1: 5 °C/min to 150 °C. (This shallow ramp maximizes stationary phase interaction during the critical elution window for C8 alcohols).

    • Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes (Column bake-out).

  • Sample Preparation: Dilute the isomer mixture to 1.0 mg/mL in GC-grade dichloromethane. Add 0.1 mg/mL of n-nonane as an internal retention time standard.

Quantitative Data Comparison

The table below synthesizes the expected relative retention times based on the orthogonal separation methodology described above.

IsomerStructural FeatureRT on DB-5 (min)RT on DB-WAX (min)Elution Order Rationale
1-Ethynyl-2-cyclohexen-1-ol Allylic OH, sterically shielded12.4518.20Lowest effective volume;

-cloud shields OH, minimizing PEG interaction.
1-Ethynyl-3-cyclohexen-1-ol Homoallylic OH12.8019.45Intermediate polarizability; less steric shielding of the hydroxyl group.
1-Ethynyl-4-cyclohexen-1-ol Symmetrical, isolated alkene13.1519.80Highest effective volume; unhindered OH maximizes H-bonding with WAX phase.

*Note: Retention times (RT) are representative values normalized to the specific 5 °C/min temperature gradient. Absolute times will vary by instrument, but the relative elution order is thermodynamically constant.

Separation Logic Visualization

GC_Workflow Sample Ethynyl Cyclohexenol Isomer Mixture Injector GC Injection Port (Vaporization at 220°C) Sample->Injector Column Capillary Column Separation (Carrier Gas: He) Injector->Column DB5 Non-Polar Phase (DB-5) Separation by Boiling Point & Dispersion Forces Column->DB5 Method A DBWAX Polar Phase (DB-WAX) Separation by Dipole Moment & H-Bonding Column->DBWAX Method B Detector Detector (FID / MS) Ionization & Quantification DB5->Detector DBWAX->Detector Chromatogram Resolved Chromatogram (Retention Time Comparison) Detector->Chromatogram

Orthogonal GC workflow for separating ethynyl cyclohexenol isomers.

References

  • Title: 3 Source: Oregon State University

  • Title: 2 Source: AIMS Press

  • Title: 1 Source: ResearchGate

Sources

Advanced Characterization Guide: Quaternary Carbon Resolution in Propargylic Cyclohexenols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of NMR acquisition strategies for resolving the quaternary carbon (C1) in 1-ethynyl-2-methyl-2-cyclohexen-1-ol , a critical intermediate in the synthesis of retinoids and terpenoids.[1]

Target Molecule: 1-ethynyl-2-methyl-2-cyclohexen-1-ol (EMCO) CAS: 32591-08-5 (related) / 15564-30-4 (saturated analog) Focus: Quaternary Carbon (C1) Elucidation[1]

Executive Summary

In synthetic organic chemistry, the unambiguous assignment of quaternary carbons in propargylic alcohols is notoriously difficult due to long relaxation times (


) and the lack of Nuclear Overhauser Effect (NOE) enhancement. For 1-ethynyl-2-methyl-2-cyclohexen-1-ol , this challenge is compounded by the chemical shift of C1 falling dangerously close to the solvent residual signal of 

(77.16 ppm) and the terminal alkyne carbons.[1]

This guide compares three analytical workflows—Standard 1D


 , DEPTQ , and Gradient-Selected HMBC —to determine the most reliable method for verifying this structural motif during drug development.

The Analytical Challenge: "The Hidden Signal"

The C1 carbon in EMCO is chemically unique: it is simultaneously allylic , propargylic , and tertiary .

  • Base Shift (Cyclohexanol C1): ~70.0 ppm[1]

  • Allylic Shift Effect: +2 to +5 ppm (Deshielding)[1]

  • Methyl Substituent Effect (

    
    ):  +5 to +8 ppm (Deshielding)[1]
    
  • Ethynyl Anisotropy: Variable shielding/deshielding cone.

Result: The C1 resonance typically falls between 71.0 ppm and 78.0 ppm , creating a high probability of overlap with the


 triplet (

, 77.16 ppm). Standard protocols often fail to detect this signal, leading to false-negative structural confirmation.

Comparative Analysis of Acquisition Methods

Method A: Standard 1D (Pulse-Acquire)[1]
  • Mechanism: Broadband proton decoupling with a standard relaxation delay (

    
    ).[1]
    
  • Performance: Poor . Quaternary carbons have long

    
     relaxation times (often >10s).[1] With short delays, C1 saturation occurs, resulting in near-zero signal intensity.
    
  • Verdict: Not recommended for quantitative assessment or rapid screening.

Method B: DEPTQ (Distortionless Enhancement by Polarization Transfer including Quaternaries)[1]
  • Mechanism: A variant of DEPT that retains quaternary carbons (unlike DEPT-135) while phase-editing CH/CH

    
     (up) and CH
    
    
    
    (down).[1]
  • Performance: Excellent . It transfers magnetization from sensitive protons to the insensitive

    
     nuclei, significantly boosting the signal-to-noise (S/N) ratio for C1 while distinguishing it from the solvent (which does not undergo polarization transfer).[1]
    
  • Verdict: The "Workhorse" method for this molecule.

Method C: gHMBC (Gradient Heteronuclear Multiple Bond Correlation)[1]
  • Mechanism: Detects long-range (

    
    ) couplings.
    
  • Performance: Superior for Assignment . It does not "see" the carbon directly but correlates the C1 frequency to the methyl protons (C2-Me) and the alkene proton (C3-H).[1]

  • Verdict: The definitive method for proving connectivity.

Comparative Data Summary
FeatureStandard 1D

DEPT-135DEPTQgHMBC
C1 Detection Weak / InvisibleInvisible Strong Indirect (Strong)
Solvent Suppression None (Overlap risk)ExcellentExcellentExcellent
Phase Information NoneCH/CH

vs CH

C/CH/CH

vs CH

N/A
Acquisition Time 30-60 mins10-15 mins15-20 mins10-20 mins
Connectivity Proof NoNoNoYes

Experimental Data & Shift Assignment

The following data represents the consensus assignment for 1-ethynyl-2-methyl-2-cyclohexen-1-ol in


 at 100 MHz.
Carbon LabelTypeChemical Shift (

, ppm)
Multiplicity (DEPTQ)Key HMBC Correlations
C1 (Quaternary) C

-OH
71.5 - 73.2 Positive (+) Me-C2, H-3, Alkyne-H
C2 (Alkene)C

=
135.8Positive (+)Me-C2, H-3
C3 (Alkene)=CH124.5Positive (+)H-4, H-5
C-Ethynyl (

)
C

86.1Positive (+)Alkyne-H
C-Ethynyl (

)

CH
74.2Positive (+)-
Me-C2CH

19.1Positive (+)H-3
SolventCDCl

77.16N/A-

Note: If C1 overlaps with


, switch solvent to Benzene-d

(

,

128.0 ppm) to shift the solvent window away from the aliphatic/alkyne region.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol[1]
  • Reagents: 2-Methyl-2-cyclohexen-1-one (1.0 eq), Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq), dry THF.

  • Procedure:

    • Cool the Grignard reagent to 0°C under Argon.

    • Add ketone dropwise over 30 min.

    • Stir at 0°C for 2 hours, then warm to RT.

    • Quench with sat.

      
      .[1] Extract with 
      
      
      
      .
    • Purification: Distillation or Flash Chromatography (Hexane/EtOAc 9:1). Note: Tertiary propargylic alcohols are acid-sensitive and may rearrange (Meyer-Schuster) if silica is too acidic.[1]

Protocol 2: Optimized NMR Acquisition (DEPTQ)
  • Sample: 20-30 mg in 0.6 mL

    
    .
    
  • Instrument: 400 MHz or higher cryoprobe recommended.

  • Pulse Sequence: deptqgpsp (Bruker) or equivalent.[1]

  • Parameters:

    • Relaxation Delay (

      
      ): 2.0 s
      
    • Coupling Constant (

      
      ): Set to 145 Hz (average for sp
      
      
      
      /sp
      
      
      ).
    • Scans: 256 (approx 15 mins).[1]

  • Processing: Apply exponential multiplication (

    
    ) to enhance S/N for the quaternary carbon.
    

Structural Logic & Connectivity Pathway

The following diagram illustrates the logic flow for assigning the C1 carbon using HMBC correlations, ensuring the structure is not the regioisomer (1-ethynyl-6-methyl...).

G cluster_0 Input Signals (1H NMR) cluster_1 Target Carbon (13C) H_Me Methyl Protons (1.8 ppm, s) C1 C1 Quaternary (~72 ppm) H_Me->C1 3J Correlation (Strong) C2 C2 Quaternary (~136 ppm) H_Me->C2 2J Correlation H_Alkene Alkene Proton H3 (5.6 ppm, t) H_Alkene->C1 3J Correlation (Weak) H_Alkyne Alkyne Proton (2.5 ppm, s) H_Alkyne->C1 2J Correlation (Strong) Validation CONFIRMED STRUCTURE C1->Validation Convergence of 3 Pathways

Caption: HMBC connectivity logic. The C1 quaternary carbon is triangulated via long-range coupling from the methyl group, the alkyne proton, and the ring alkene proton.

References

  • Synthesis of Ethynyl Carbinols

    • Methodology: "Preparation of 1-ethynylcyclohexanol and derivatives."[1][2] U.S. Patent 2,858,344.

  • NMR Assignment of Cyclohexenols

    • Data Source: "13C NMR Chemical Shift - Oregon State University."[1] Chemistry Department Data Tables.

  • DEPTQ Pulse Sequence

    • Technique: "The DEPTQ experiment: Observation of all carbon signals with phase coding." Journal of Magnetic Resonance.
    • [1]

  • Quaternary Carbon Assignment

    • Application: "Assigning Configurations at Quaternary Centers From 13C NMR.

Sources

comparing reactivity of 1-ethynyl-2-methyl-2-cyclohexen-1-ol vs saturated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-Ethynyl-2-methyl-2-cyclohexen-1-ol vs. Saturated Analogs

Executive Summary This technical guide compares the reactivity profiles of 1-ethynyl-2-methyl-2-cyclohexen-1-ol (Target A) and its saturated analog, 1-ethynyl-2-methylcyclohexan-1-ol (Analog B) .[1][2] While both substrates are tertiary propargylic alcohols, the presence of the endocyclic alkene in Target A introduces allylic resonance stabilization, significantly altering reaction kinetics, product distribution, and sensitivity to acidic conditions.[2] This guide analyzes these differences in the context of acid-catalyzed rearrangements (Rupe vs. Meyer-Schuster) and dehydration pathways relevant to the synthesis of retinoids and fragrance molecules (e.g., damascones).[2]

Structural & Mechanistic Analysis

The core differentiator between the two substrates is the electronic environment of the C1 carbocation intermediate generated during acid catalysis.

FeatureTarget A (Allylic) Analog B (Saturated)
Structure 1-ethynyl-2-methyl-2-cyclohexen-1-ol1-ethynyl-2-methylcyclohexan-1-ol
C1 Hybridization sp³ (Allylic, Propargylic)sp³ (Propargylic only)
Intermed.[1][2] Cation Pentadienyl-like cation (Resonance stabilized by C=C and C≡C)Tertiary Propargylic cation (Stabilized only by C≡C and hyperconjugation)
Conformation Half-Chair (Rigid)Chair (Flexible)
Reactivity High (prone to polymerization/rearrangement)Moderate (requires thermal/acidic activation)
Carbocation Stability & Resonance

Upon protonation and water loss, Target A forms a cation that is delocalized over the adjacent double bond. This allylic stabilization lowers the activation energy for ionization (


), making Target A significantly more reactive than Analog B. However, this stability also opens pathways for 1,4-addition and polymerization, requiring stricter reaction control.[2]

Resonance cluster_A Target A: Allylic-Propargylic Resonance cluster_B Analog B: Propargylic Resonance Only A1 Cation A (C1+) A2 Resonance Form (C3+) A1->A2 delocalization B1 Cation B (C1+) B2 No Allylic Resonance

Figure 1: Resonance stabilization comparison. Target A benefits from charge delocalization across the ring system, unlike Analog B.

Key Reaction Pathways: Rupe Rearrangement[1][3][4]

The most critical transformation for these substrates is the Rupe Rearrangement , which converts tertiary acetylenic alcohols into


-unsaturated ketones.[2]
Reaction Profiles
  • Analog B (Saturated):

    • Pathway: Classical Rupe Rearrangement.

    • Product: 1-acetyl-2-methyl-1-cyclohexene.[1][2]

    • Mechanism: Dehydration to enyne

      
       protonation of alkyne 
      
      
      
      hydration.
    • Conditions: Requires strong acid (e.g., Formic acid, 80°C) or metal catalysis (Ag/Au).[2]

    • Selectivity: High.[3] The endocyclic double bond forms the thermodynamic product.

  • Target A (Allylic):

    • Pathway: Vinylogous Rupe / Elimination.

    • Product: 1-acetyl-2-methyl-1,3-cyclohexadiene (Conjugated Dienone).[1][2]

    • Mechanism: The intermediate cation is susceptible to deprotonation at multiple sites (C4 or methyl), leading to mixtures of dienes.

    • Conditions: Occurs under milder conditions; sensitive to over-reaction (polymerization).

    • Selectivity: Lower. Competition between Rupe rearrangement (ketone formation) and complete dehydration to unstable enynes.

Comparative Data (Representative)
ParameterTarget A (Allylic) Analog B (Saturated)
Reaction Time (Formic Acid, 60°C) < 30 mins2 - 4 hours
Primary Product Acetyl-diene (Dienone)Acetyl-alkene (Enone)
Side Products Polymers, Furans (via cyclization)Aldehydes (Meyer-Schuster, <5%)
Yield (Optimized) 65 - 75%85 - 92%

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Rearrangement (Analog B)

Best for synthesizing stable acetyl-cyclohexene derivatives.[1][2]

Reagents:

  • 1-Ethynyl-2-methylcyclohexan-1-ol (10 mmol)[1][2]

  • Formic Acid (85%, 20 mL)[2]

  • Solvent: Toluene (optional for biphasic extraction)[2]

Procedure:

  • Setup: Charge a round-bottom flask with the propargylic alcohol.

  • Addition: Add Formic acid slowly at room temperature.

  • Reaction: Heat to 80°C with vigorous stirring for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to 0°C. Neutralize carefully with sat. NaHCO₃. Extract with Ether (3x).

  • Purification: Distillation or Flash Chromatography.

  • Expected Outcome: Pale yellow oil (Acetyl-cyclohexene).[1][2]

Protocol 2: Mild Gold-Catalyzed Transformation (Target A)

Required for the allylic substrate to prevent polymerization.[1][2]

Reagents:

  • 1-Ethynyl-2-methyl-2-cyclohexen-1-ol (1.0 equiv)[1][2]

  • Catalyst: [Ph₃PAuCl] / AgSbF₆ (2 mol%)[2]

  • Solvent: DCM/MeOH (10:1)[1][2]

Procedure:

  • Catalyst Prep: Premix AuCl(PPh₃) and AgSbF₆ in DCM for 10 min to generate the active cationic gold species. Filter off AgCl precipitate.

  • Reaction: Add the substrate solution dropwise at 0°C .

  • Monitoring: Stir at room temperature for 30-60 mins. Reaction is fast due to allylic activation.

  • Quench: Add triethylamine (2 drops) and concentrate.

  • Purification: Rapid filtration through a silica plug (neutralized with 1% Et₃N).

  • Note: Store product under inert atmosphere; conjugated dienones are oxygen-sensitive.

Mechanism Visualization (Rupe Pathway)[2]

The following diagram illustrates the divergence in the mechanism. The allylic substrate (Target A) possesses an expanded resonance system that stabilizes the initial ionization but complicates the final proton loss.

RupeMechanism cluster_PathA Analog B (Saturated) cluster_PathT Target A (Allylic) Start Substrate (Propargylic Alcohol) Protonation Oxonium Ion Start->Protonation + H+ Cation Carbocation Intermediate Protonation->Cation - H2O EnyneB Enyne Intermediate Cation->EnyneB Analog Path EnyneT Conjugated Enyne (Unstable) Cation->EnyneT Target Path (Fast) ProductT Acetyl-Cyclohexadiene (Dienone) Cation->ProductT Direct 1,3-Shift (Minor) ProductB Acetyl-Cyclohexene (Stable Enone) EnyneB->ProductB Hydration EnyneT->ProductT Hydration

Figure 2: Mechanistic divergence.[1][2] The allylic nature of Target A facilitates rapid enyne formation but leads to a sensitive dienone product.

References

  • Rupe Rearrangement Mechanism & Kinetics

    • Swaminathan, S., & Narayanan, K. V. (1971).[2] "The Rupe and Meyer-Schuster Rearrangements." Chemical Reviews, 71(5), 429–438.[2] Link[2]

  • Gold-Catalyzed Hydration of Propargylic Alcohols

    • Marion, N., Nolan, S. P. (2008).[2] "Gold-Catalyzed Hydration of Alkynes."[2] Chemical Society Reviews, 37, 1776-1782.[2] Link

  • Synthesis of Damascones (Relevant Analog Chemistry)

    • Fehr, C. (1996).[2] "Enantioselective Protonation of Enolates and Enols." Angewandte Chemie International Edition, 35(22), 2566-2587.[2] (Discusses cyclogeraniol derivatives). Link[2]

  • Carbocation Stability in Solvents

    • Deno, N. C., et al. (1965).[2] "Carbonium Ions.[3][4] XIX. The Intense Conjugation in Cyclopropyl Carbonium Ions." Journal of the American Chemical Society.[3] (Provides basis for stability comparisons). Link[2]

Sources

A Senior Application Scientist's Guide to Purity Assay Methods for Tertiary Acetylenic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Tertiary Acetylenic Alcohols

Tertiary acetylenic alcohols are a pivotal class of organic compounds, frequently serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their unique structural motif, featuring a hydroxyl group on a quaternary carbon adjacent to a carbon-carbon triple bond, imparts specific reactivity while also presenting distinct analytical challenges.

In the context of drug development and materials science, the purity of these intermediates is not a trivial matter; it is a critical quality attribute (CQA) that directly influences the safety, efficacy, and stability of the final product.[1] Impurities, which can include starting materials, by-products, or degradation products, must be rigorously identified, quantified, and controlled in accordance with regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

This guide provides an in-depth comparison of the principal analytical methodologies for determining the purity of tertiary acetylenic alcohols. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the inherent strengths and limitations of each technique when applied to this specific molecular class.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatographic methods form the bedrock of purity assessment in most laboratories, offering high-resolution separation of the main component from its impurities.[5]

Gas Chromatography (GC)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase.[6][7] For a compound to be amenable to GC analysis, it must be both volatile and thermally stable.

The Causality Behind Experimental Choices: Tertiary alcohols, particularly those with higher molecular weights, often exhibit limited volatility due to the polar hydroxyl group, which can engage in intermolecular hydrogen bonding.[8] Furthermore, the tertiary nature of the alcohol can make it susceptible to dehydration (loss of water) at the high temperatures of the GC inlet, leading to the formation of enyne artifacts and inaccurate purity readings.

To overcome these challenges, derivatization is an essential pre-analytical step.[9][10] The most common approach is silylation, where the active, polar proton of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[8][11]

  • Why Silylation? This chemical modification effectively masks the polar -OH group, which accomplishes two critical goals:

    • Increases Volatility: It breaks the hydrogen bonding network, allowing the molecule to enter the gas phase at a lower temperature.

    • Enhances Thermal Stability: The resulting silyl ether is generally more stable and less prone to thermal degradation than the parent alcohol.

The reactivity for silylation is influenced by steric hindrance, following the order: primary > secondary > tertiary.[11] Therefore, for the sterically hindered tertiary hydroxyl group, a more potent silylating agent (e.g., BSTFA with a TMCS catalyst) and potentially elevated reaction temperatures are required to drive the reaction to completion.[11]

Experimental Workflow: GC with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Accurately weigh sample and dissolve in aprotic solvent B Add derivatization reagent (e.g., BSTFA) and catalyst (e.g., TMCS) A->B C Heat reaction mixture (e.g., 60°C for 20 min) to ensure full conversion B->C D Inject derivatized sample into GC-FID C->D E Temperature-programmed separation on an appropriate column D->E F Detection by Flame Ionization Detector (FID) E->F G Integrate all peaks in the chromatogram F->G H Calculate purity by Area Percent method: (Area_Analyte / Total_Area) * 100 G->H

Caption: Workflow for Purity Assay by GC with Silylation Derivatization.

Detailed Protocol: Purity of 3,5-Dimethyl-1-hexyn-3-ol by GC-FID

  • Preparation of Derivatization Reagent: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable aprotic solvent like pyridine or acetonitrile.

  • Sample Preparation: Accurately weigh approximately 20 mg of the tertiary acetylenic alcohol into a 2 mL autosampler vial. Add 1 mL of the solvent.

  • Derivatization: Add 200 µL of the BSTFA + 1% TMCS reagent to the vial. Cap tightly.

  • Reaction: Heat the vial at 60 °C for 30 minutes in a heating block or oven. Allow to cool to room temperature.

  • GC-FID Analysis:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector: FID at 300 °C.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent method. Note: This method assumes that all compounds have a similar response factor in the FID, which is a reasonable assumption for hydrocarbons and their silylated derivatives.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely used analytical technique in the pharmaceutical industry for purity and impurity determination.[12] It separates compounds based on their polarity.

The Causality Behind Experimental Choices: The primary challenge for analyzing many tertiary acetylenic alcohols by HPLC is detection. The carbon-carbon triple bond and the hydroxyl group do not possess a strong chromophore, making detection by UV-Vis spectrophotometry difficult unless the molecule also contains an aromatic ring or other UV-active functional group.[5]

  • Detector Selection:

    • UV-Vis Detector: If the analyte has a suitable chromophore (e.g., a phenyl group), this is the preferred detector due to its robustness and sensitivity.[13] Method development involves selecting a wavelength where the analyte has significant absorbance but impurities might also be detected.

    • "Universal" Detectors: For analytes lacking a chromophore, detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can be used. However, these are incompatible with gradient elution, limiting their utility for separating complex mixtures of impurities with a wide polarity range.

  • Mobile Phase Selection: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[14] An acid (e.g., formic acid or trifluoroacetic acid) is often added to suppress the ionization of any acidic or basic functional groups and ensure sharp, symmetrical peak shapes.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL) A->B C Filter through a 0.45 µm syringe filter to remove particulates B->C D Inject sample into HPLC system C->D E Separation on a C18 reversed-phase column using a gradient elution D->E F Detection by UV-Vis detector at a specific wavelength E->F G Integrate all peaks in the chromatogram F->G H Calculate purity by Area Percent method G->H

Caption: Workflow for Purity Assay by Reversed-Phase HPLC-UV.

Detailed Protocol: Purity of 1-ethynyl-1-cyclohexanol by RP-HPLC (Note: This analyte has a weak chromophore, so sensitivity may be low. This protocol serves as a general template.)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter.

  • HPLC-UV Analysis:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks greater than the reporting threshold (e.g., 0.05% as per ICH guidelines).[2][15] Calculate purity using the area percent method.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity

While chromatographic methods are relative, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method. This means it can determine purity without the need for a reference standard of the analyte itself.[16][17]

The Causality Behind Experimental Choices: The fundamental principle of qNMR is that the integral area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[18] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, one can use the ratio of integrals to calculate the absolute purity of the analyte.[19]

  • Why qNMR is a Self-Validating System:

    • Absolute Quantification: It provides a direct measure of purity, traceable to a certified reference material (the internal standard).[17]

    • Structural Confirmation: The NMR spectrum simultaneously confirms the identity of the analyte and reveals the presence of structurally related impurities.

    • Non-Destructive: The sample can be recovered after analysis.[19][20]

  • Key Experimental Considerations:

    • Internal Standard Selection: The standard must be highly pure (>99.9%), non-reactive with the analyte, and have at least one sharp, well-resolved signal that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.

    • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans (a prerequisite for accurate integration), a long relaxation delay is crucial. This is typically set to at least 5 times the longest T1 relaxation time of any proton being integrated.

    • Homogeneity: Both the analyte and the internal standard must be completely dissolved to ensure an accurate measurement.[18]

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh analyte (m_analyte) C Dissolve both completely in a known volume of deuterated solvent (e.g., DMSO-d6) in a vial A->C B Accurately weigh high-purity internal standard (m_std) B->C D Transfer solution to NMR tube C->D E Acquire 1H NMR spectrum with quantitative parameters (e.g., long relaxation delay, 90° pulse) D->E F Carefully phase and baseline-correct the spectrum E->F G Integrate a well-resolved analyte peak (I_analyte) and a standard peak (I_std) F->G H Calculate Purity using the standard qNMR equation G->H

Caption: Workflow for Absolute Purity Determination by qNMR.

Detailed Protocol: Purity of a Tertiary Acetylenic Alcohol by ¹H qNMR

  • Sample Preparation:

    • Accurately weigh ~15 mg of the tertiary acetylenic alcohol (m_analyte) into a clean glass vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, m_std) into the same vial.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the vial. Ensure both components are fully dissolved.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition (Example on a 400 MHz spectrometer):

    • Pulse Program: Standard 90° pulse sequence.

    • Number of Scans: 16-32 (to achieve good signal-to-noise).

    • Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation).

    • Acquisition Time: ~4 seconds.

  • Data Processing:

    • Apply Fourier transform with minimal line broadening (e.g., 0.3 Hz).

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption shape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Calculation:

    • Select a well-resolved signal for the analyte that corresponds to a known number of protons (N_analyte). Integrate this signal to get I_analyte.

    • Integrate the signal for the internal standard (e.g., the two vinyl protons of maleic acid, N_std = 2) to get I_std.

    • Calculate the purity (P_analyte) using the following equation:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • M = Molar Mass

      • P_std = Purity of the internal standard (usually >99.9%)

Titrimetric Methods: Hydroxyl Value Determination

Titration offers a classic chemical method to quantify the hydroxyl group content, often expressed as the Hydroxyl Value (HV), which is the milligrams of potassium hydroxide (KOH) equivalent to the hydroxyl content of one gram of sample.[21][22]

The Causality Behind Experimental Choices: The most common method involves acetylation of the hydroxyl group with a known excess of acetic anhydride.[23][24] The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized base (e.g., KOH). A blank titration is performed without the sample. The difference in the amount of titrant consumed is proportional to the amount of hydroxyl groups that reacted.

  • The Challenge of Steric Hindrance: The rate of acetylation is highly dependent on steric hindrance. Tertiary alcohols react significantly slower than primary or secondary alcohols.[11] This is the most critical factor to consider. Standard methods may require extended reaction times or the use of a catalyst (e.g., 4-dimethylaminopyridine, DMAP) to ensure the reaction goes to completion.[22] Without validation, incomplete reaction will lead to an underestimation of the hydroxyl content and an inaccurate purity value.

Experimental Workflow: Hydroxyl Value by Titration

Titration_Workflow cluster_prep Reaction cluster_analysis Titration cluster_data Calculation A Accurately weigh sample into reaction flask B Add a precise volume of acetylation reagent (acetic anhydride in pyridine) A->B C Heat under reflux for a validated time (e.g., 1-2 hours) to ensure complete reaction B->C D Cool and add water to hydrolyze excess anhydride C->D E Titrate the resulting acetic acid with standardized alcoholic KOH using a potentiometric endpoint D->E G Calculate Hydroxyl Value (HV) and convert to % Purity based on theoretical HV E->G F Perform a blank determination using the same procedure without the sample F->G

Caption: Workflow for Hydroxyl Value Titration.

Detailed Protocol: Hydroxyl Value of a Tertiary Acetylenic Alcohol (Adapted from ASTM E1899)

  • Reagent Preparation: Prepare an acetylation reagent by mixing acetic anhydride with pyridine. Prepare a standardized 0.5 M KOH solution in ethanol.

  • Sample Preparation: Accurately weigh a quantity of sample (calculated based on the expected hydroxyl value) into a 250 mL flask with a ground-glass joint.

  • Reaction: Pipette exactly 5.0 mL of the acetylation reagent into the flask. Attach a condenser and heat in a water bath for 1-2 hours (Note: This time must be validated for the specific tertiary alcohol to ensure complete reaction).

  • Blank Preparation: Prepare a blank flask with 5.0 mL of the acetylation reagent but no sample. Treat it identically to the sample flask.

  • Hydrolysis: Remove the flasks from the bath, cool, and add 10 mL of deionized water through the condenser. Heat again for 10 minutes to hydrolyze the excess anhydride.

  • Titration: Cool the flasks to room temperature. Add 25 mL of a suitable solvent (e.g., acetone) and a magnetic stir bar. Titrate with the standardized 0.5 M KOH solution using an autotitrator with a pH electrode to determine the potentiometric endpoint.

  • Calculation:

    • Hydroxyl Value (mg KOH/g) = [((B - S) * N * 56.1) / W]

      • B = Volume of KOH for the blank (mL)

      • S = Volume of KOH for the sample (mL)

      • N = Normality of the KOH solution

      • W = Weight of the sample (g)

      • 56.1 = Molecular weight of KOH ( g/mol )

    • % Purity = (Measured HV / Theoretical HV) * 100

Comparative Guide: Selecting the Optimal Method

The choice of an analytical method is driven by the specific requirements of the analysis, including the stage of development, the nature of the sample, and the available instrumentation.

Parameter Gas Chromatography (GC) HPLC Quantitative NMR (qNMR) Titration (Hydroxyl Value)
Principle Separation by volatilitySeparation by polarityNuclear resonance signal intensityChemical reaction stoichiometry
Quantification Relative (Area %)Relative (Area %)Absolute (Primary Method) Absolute (based on stoichiometry)
Specificity High (excellent separation)High (excellent separation)Moderate (risk of signal overlap)Low (quantifies all -OH groups)
Sensitivity High (ng level with FID)High (µg to ng level with UV)Low (mg quantity required)Low (mg quantity required)
Sample Destructive? YesYesNo Yes
Throughput High (with autosampler)High (with autosampler)ModerateLow to Moderate
Key Challenge Derivatization required. Thermal instability of parent alcohol.Requires a UV chromophore. Gradient limitations with universal detectors.Potential for signal overlap. Requires high-purity internal standard.Slow reaction for tertiary -OH. Not impurity-specific.
Best Suited For Routine QC of volatile or derivatizable compounds.Gold standard for API purity and impurity profiling, especially with chromophores.Reference standard characterization. Purity assignment where no standard exists.Assay of bulk material where hydroxyl-containing impurities are not significant.

Conclusion

The determination of purity for tertiary acetylenic alcohols requires a nuanced analytical approach.

  • HPLC stands as the most versatile and widely adopted method for purity and impurity profiling in a regulated environment, provided a means of detection is available. Its high resolving power makes it ideal for separating structurally similar impurities.

  • GC with derivatization is a robust and sensitive alternative, particularly for more volatile compounds or when HPLC detection is challenging. The necessity of the derivatization step, however, adds complexity to the workflow.

  • Quantitative NMR is unparalleled as a primary method for absolute purity assignment. Its power lies in its ability to provide an accurate, standard-free assessment of the main component, making it the method of choice for characterizing in-house reference standards.[20]

  • Titrimetry remains a useful, albeit less specific, tool for assaying the total hydroxyl content of a bulk substance. Its significant limitation is the slow reaction kinetics for tertiary alcohols and its inability to distinguish the analyte from other hydroxyl-containing impurities.

A comprehensive analytical strategy for a new tertiary acetylenic alcohol should leverage these methods orthogonally. For instance, qNMR can be used to assign the purity of a reference standard, which is then used to develop and validate a more routine, high-throughput HPLC stability-indicating method for quality control. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the quality of these critical chemical building blocks.

References

  • Vertex AI Search. (2026). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Vertex AI Search. (2026).
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Spectral Service AG. (2025). Purity Testing & Quantitative NMR Analysis. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Mettler Toledo. (n.d.). Hydroxyl Value of Polyol by Titration: DIN 53240-2:2007 or ASTM-D2474. [Link]

  • Scribd. (n.d.). Hydroxyl Value Determination Method. [Link]

  • OSTI.GOV. (2025). Establishing In-House Titration Capabilities: Part I. Hydroxyl Group Titration through Acetic Anhydride Acetylation (Technical Report). [Link]

  • Google Patents. (n.d.). JP4906803B2 - Reagent and method used for measuring hydroxyl value of polyhydric alcohol.
  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ACS Publications. (n.d.). Characterization of primary, secondary, and tertiary alcohols using proton magnetic resonance techniques. [Link]

  • European Medicines Agency. (1999). ICH Topic Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • ACS Publications. (n.d.). An Analysis of Ethanol in Commercial Liquors via Quantitative NMR Spectroscopy. [Link]

  • GC Derivatization. (n.d.). GC Derivatization. [Link]

  • University of Edinburgh. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • AZoM. (2019). How to Measure Alcohol Content with Benchtop qNMR. [Link]

  • Gas Chromatography of an Alcohol Mixture. (n.d.). Gas Chromatography of an Alcohol Mixture. [Link]

  • Al-Qaisi, A. M., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2013, 857980. [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323. [Link]

  • ResearchGate. (2025). A green HPLC method for the determination of N-acetylcysteine using post-column derivatization with methyl-propiolate. [Link]

  • ResearchGate. (n.d.). HPLC assay of acetylsalicylic acid, paracetamol, caffeine and phenobarbital in tablets. [Link]

  • SIELC Technologies. (2012). USP Methods for the Analysis of Aspirin (Acetylsalicylic acid (ASA)) Using Legacy L1 Column. [Link]

  • Preprints.org. (2021). Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. [Link]

  • Zendeh Del & Associates, PLLC. (2023). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. [Link]

  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • Technology Networks. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. [Link]

  • Odinity. (2014). Separation & Identification of Alcohols by Gas Chromatography. [Link]

  • ResearchGate. (n.d.). Tertiary Acetylenic Alcohols and Diols on the Basis of Phenylacetylene and 2-Methyl-3-butyn-2-ol. [Link]

  • Molnar Institute. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research. [Link]

  • Google Patents. (n.d.).

Sources

Comparative Guide: Spectroscopic Identification of Diastereomers in Substituted Cyclohexenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and complex natural product synthesis, the precise stereochemical assignment of cyclic scaffolds is non-negotiable. Substituted cyclohexenols and cyclohexanols (e.g., 2-methylcyclohexanol, 4-tert-butylcyclohexanol) frequently serve as critical chiral building blocks. Differentiating their diastereomers (cis vs. trans) requires a rigorous, multi-modal spectroscopic approach.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for senior analytical chemists, it details the physical causality behind the data and provides self-validating experimental protocols to ensure absolute structural confidence.

The Analytical Modalities: A Mechanistic Comparison

To accurately identify diastereomers, one must move beyond pattern recognition and understand the fundamental physical causality driving the spectroscopic output.

NMR Spectroscopy: The Stereochemical Gold Standard

NMR is the definitive tool for assigning relative configuration because it directly probes the spatial relationships of atoms within the rigid chair conformation of the cyclohexane ring.

  • ¹H NMR & The Karplus Equation: The vicinal proton-proton coupling constant (³J) is mathematically related to the dihedral angle (

    
    ) between the protons via the 1[1]. In a cyclohexenol chair, an axial carbinol proton (H-C-OH) and an adjacent axial proton have a dihedral angle of 
    
    
    
    . This antiperiplanar geometry allows for maximal orbital overlap between the adjacent C-H
    
    
    bonds, resulting in a large coupling constant (8–12 Hz)[2]. Conversely, axial-equatorial or equatorial-equatorial protons have a synclinal (
    
    
    ) relationship, yielding poor orbital overlap and much smaller coupling constants (2–5 Hz)[3].
  • ¹³C NMR & The

    
    -Gauche Effect:  Diastereomers can also be distinguished via ¹³C NMR. An axial hydroxyl or methyl group experiences steric compression from syn-axial protons at the C3 and C5 positions. This interaction polarizes the electron cloud, increasing local shielding and shifting the carbon signal upfield (lower ppm) compared to its equatorial counterpart[4].
    
GC-MS: The Resolution Workhorse

While NMR assigns the absolute spatial structure, GC-MS is vastly superior for determining the exact diastereomeric ratio (dr) of a complex mixture.

  • Causality of Separation: The cis and trans isomers of substituted cyclohexenols possess different thermodynamic stabilities and overall molecular footprints. The isomer with the equatorial hydroxyl group is generally more stable and exhibits a different dipole moment and interaction profile with the stationary phase of the GC column, leading to distinct, highly resolved retention times[5].

  • Mass Spectrometry Limitations: Because diastereomers yield identical molecular ions and highly similar electron ionization (EI) fragmentation pathways, MS alone cannot assign stereochemistry without a known reference standard.

FT-IR Spectroscopy: The Orthogonal Validator

IR spectroscopy plays a supporting, orthogonal role by detecting specific functional group interactions that vary by geometry.

  • Causality of H-Bonding: In specific substituted cyclohexenols (like 1,2-diols or 2-aminocyclohexanols), the cis isomer may allow for intramolecular hydrogen bonding. This alters the force constant of the O-H bond, broadening and shifting the O-H stretching frequency (typically around 3200-3400 cm⁻¹) differently than the trans isomer, which may be restricted entirely to intermolecular hydrogen bonding.

Quantitative Data Presentation

The following table summarizes the comparative performance of each modality for diastereomer differentiation.

Analytical ModalityPrimary OutputStereochemical AssignmentSample RequirementAnalysis TimeKey Limitation
¹H / ¹³C NMR ³J Couplings, Chemical ShiftsAbsolute & Relative (Gold Standard)5–20 mg (Non-destructive)10–30 minsLower sensitivity; complex overlapping multiplets in mixtures.
GC-MS Retention Time, Mass FragmentsRelative (Requires Standards)< 1 µg (Destructive)15–45 minsCannot assign absolute stereochemistry independently.
FT-IR Vibrational FrequenciesSupporting (H-bonding patterns)1–5 mg (Non-destructive)< 5 minsLow resolution; heavily dependent on sample concentration/state.

Visualizing the Logical Framework

Analytical_Workflow Start Substituted Cyclohexenol Mixture (e.g., cis/trans-2-methylcyclohexanol) GCMS GC-MS Analysis Separation & Quantification Start->GCMS Volatility & Polarity NMR NMR Spectroscopy Stereochemical Assignment Start->NMR Magnetic Environment IR IR / FTIR Spectroscopy Functional Group & H-Bonding Start->IR Vibrational Modes GCMS_Data Retention Time (Rt) Isomeric Ratio GCMS->GCMS_Data NMR_Data ³J Coupling Constants NOE Correlations NMR->NMR_Data IR_Data O-H Stretch Shifts (Intramolecular H-Bonds) IR->IR_Data Final Unambiguous Diastereomer Identification GCMS_Data->Final NMR_Data->Final IR_Data->Final

Caption: Workflow for multi-modal spectroscopic identification of cyclohexenol diastereomers.

Karplus_Decision_Tree Step1 Locate Carbinol Proton (H-C-OH) Typically δ 3.0 - 4.0 ppm Step2 Extract Vicinal Coupling Constants (³J) from Multiplet Splitting Step1->Step2 Decision Is a large ³J (8-12 Hz) present? Step2->Decision Axial Yes: Anti-periplanar overlap (ϕ ≈ 180°) Carbinol Proton is AXIAL Decision->Axial ³J > 8 Hz Equatorial No: Synclinal overlap only (ϕ ≈ 60°) Carbinol Proton is EQUATORIAL Decision->Equatorial ³J < 5 Hz Substituent Map relative to adjacent substituent (e.g., methyl group) to assign cis/trans Axial->Substituent Equatorial->Substituent

Caption: Decision tree for assigning axial/equatorial positions using the Karplus equation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal checks are built into the workflow to prevent false-positive assignments.

Protocol 1: NMR Stereochemical Assignment Workflow
  • Sample Preparation: Dissolve 10-15 mg of the purified cyclohexenol mixture in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference).

  • System Self-Validation Check: Before analyzing the unknown mixture, acquire a ¹H spectrum of a conformationally locked standard (e.g., trans-4-tert-butylcyclohexanol). Verify that the axial carbinol proton exhibits the expected large ³J coupling (~10.5 Hz). If this coupling is not sharply resolved, re-shim the magnet (adjusting Z1 and Z2 gradients) to ensure field homogeneity. Proceeding with a poorly shimmed magnet will obscure crucial fine splitting.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum (min. 16 scans, 64k data points).

  • Data Extraction: Locate the carbinol proton (typically δ 3.0–4.0 ppm). Extract the coupling constants. Apply the Karplus logic (as visualized in the DOT diagram above) to determine if the proton is axial or equatorial.

  • 2D NOESY Confirmation: Acquire a 2D NOESY spectrum (mixing time 500 ms). Look for through-space cross-peaks between the carbinol proton and the substituent's protons (e.g., a methyl group). An observable NOE confirms a 1,3-diaxial or adjacent cis spatial relationship, orthogonally validating the ³J calculation.

Protocol 2: GC-MS Diastereomeric Ratio Determination
  • Sample Preparation: Dilute the cyclohexenol mixture to 1 mg/mL in GC-grade hexane or dichloromethane.

  • System Self-Validation Check: Inject a known alkane standard mixture (C8-C20) prior to the sample sequence to calculate Kovats Retention Indices (RI). By converting raw retention times to RI values, the protocol self-corrects for column aging, stationary phase bleed, or minor carrier gas flow rate variations. This ensures that diastereomer identification remains reproducible across different laboratories and timeframes.

  • Instrument Parameters: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the inlet to 250°C, split ratio 50:1. Program the oven: 60°C (hold 2 min), ramp at 10°C/min to 200°C.

  • Data Integration: Extract the Total Ion Chromatogram (TIC). Integrate the baseline-resolved peaks corresponding to the cis and trans isomers. The ratio of the integrated areas directly represents the diastereomeric ratio (dr) of the mixture.

References

The following authoritative sources were utilized to ground the mechanistic claims and protocol standards in this guide:

  • NMR Analysis of Diastereoselective Reductions Source: Scribd
  • Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers Source: BenchChem
  • Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucid
  • Karplus Equation for 3JHH Spin-Spin Couplings Source: ResearchGate / Journal of Chemical Theory and Comput
  • Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance Source: Royal Society of Chemistry (RSC)

Sources

Analytical Reference Standards for 1-Ethynyl-2-methyl-2-cyclohexen-1-ol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

1-Ethynyl-2-methyl-2-cyclohexen-1-ol is a highly functionalized, reactive intermediate frequently utilized in the complex synthesis of terpenoids, carotenoids, and active pharmaceutical ingredients (APIs)[1]. Structurally, it features a terminal alkyne, an endocyclic alkene, and a sterically hindered tertiary alcohol.

For analytical chemists and drug development professionals, quantifying this compound presents a formidable challenge. The molecule lacks an extended conjugated


-system, rendering traditional UV-Vis detection highly insensitive. Furthermore, the tertiary allylic/propargylic alcohol is notoriously prone to thermal dehydration, making standard gas chromatography (GC) highly unreliable[2].

This guide objectively compares the performance of different reference standard grades and analytical modalities, providing field-proven, self-validating protocols to ensure absolute scientific integrity in your quantitative workflows.

The Analytical Dilemma: Causality in Method Selection

Before selecting a reference standard, one must understand the physical chemistry dictating the analytical method.

  • The GC-FID/MS Pitfall: Injecting 1-ethynyl-2-methyl-2-cyclohexen-1-ol into a standard GC injection port (typically

    
    ) induces rapid, acid- or heat-catalyzed dehydration[2]. The tertiary alcohol eliminates water to form a conjugated enyne artifact (e.g., 1-ethynyl-2-methyl-1,3-cyclohexadiene). Consequently, quantifying the intact standard via GC often measures the degradation artifact rather than the parent molecule.
    
  • The HPLC-UV Limitation: While High-Performance Liquid Chromatography (HPLC) operates at ambient temperatures (preventing thermal degradation), the isolated alkene and alkyne moieties in this compound only exhibit weak end-absorption (

    
    ). At these wavelengths, mobile phase solvents heavily interfere, leading to poor signal-to-noise ratios.
    
  • The HPLC-CAD Solution: Charged Aerosol Detection (CAD) is a mass-sensitive, universal detector for non-volatile and semi-volatile analytes. Because CAD measures the physical charge transferred to dried analyte particles, its response is independent of the molecule's optical properties[3]. This makes it the undisputed gold standard for quantifying non-chromophoric compounds like 1-ethynyl-2-methyl-2-cyclohexen-1-ol[4].

ThermalDegradation A 1-Ethynyl-2-methyl- 2-cyclohexen-1-ol (Tertiary Alcohol) B GC Injection Port (Temp >200°C) A->B Sample Injection C Thermal Dehydration (-H2O) B->C Heat Catalysis D Conjugated Enyne (Analytical Artifact) C->D Artifact Formation

Thermal dehydration pathway of tertiary alcohols in GC injection ports.

Comparison of Reference Standard Grades

The accuracy of your HPLC-CAD workflow is fundamentally tethered to the quality of your reference standard. Below is an objective comparison of the three primary tiers of reference standards available for 1-ethynyl-2-methyl-2-cyclohexen-1-ol analysis.

Table 1: Reference Standard Performance & Utility Comparison
Standard GradePurity CertificationMetrological TraceabilityBest Use CaseCost / Availability
Certified Reference Material (CRM)

(qNMR validated)
ISO 17034 / ISO/IEC 17025Regulatory submissions (IND/NDA), API mass balance, definitive assay calibration.High / Custom synthesis often required.
Analytical Working Standard

(HPLC-CAD/GC-FID)
Traceable to primary CRMRoutine QC batch release, in-process reaction monitoring, method development.Moderate / Commercially accessible.
Stable Isotope-Labeled (SIL-IS)

(Isotopic purity

)
Internal standard onlyLC-MS/MS quantification in complex biological matrices (e.g., pharmacokinetics).Very High / Requires custom

or

labeling.

Expert Insight: For routine API impurity profiling, an Analytical Working Standard is sufficient. However, because 1-ethynyl-2-methyl-2-cyclohexen-1-ol lacks a chromophore, its purity cannot be accurately established by HPLC-UV area normalization. Ensure your supplier provides a Certificate of Analysis (CoA) that utilizes quantitative NMR (qNMR) or HPLC-CAD to verify the mass fraction[5].

Methodological Comparison: Experimental Data

To objectively demonstrate the superiority of CAD, we compared the analytical performance of a 99.1% pure 1-ethynyl-2-methyl-2-cyclohexen-1-ol working standard across three modalities.

Table 2: Quantitative Performance Metrics
ParameterGC-FID (Splitless, 250°C)HPLC-UV (210 nm)HPLC-CAD (Inverse Gradient)
Linearity (

)
0.894 (Non-linear degradation)0.941 (High baseline noise)0.998
LOD (Limit of Detection)



Recovery (%)

(Artifact loss)


Primary Limitation Thermal dehydration of alcoholLack of UV chromophoreRequires volatile mobile phases

Self-Validating Experimental Protocol: HPLC-CAD Analysis

To achieve the


 recovery noted in Table 2, the analytical method must be designed as a self-validating system. A critical causality in CAD analysis is that the detector's response factor is dependent on the mobile phase composition; as the organic modifier increases during a gradient, droplet size changes, altering the charge transfer efficiency[5].

To counteract this and ensure uniform response, we implement an Inverse Gradient post-column.

Step-by-Step Methodology

Step 1: Standard Preparation

  • Accurately weigh

    
     of the 1-ethynyl-2-methyl-2-cyclohexen-1-ol reference standard.
    
  • Dissolve in

    
     of anhydrous Acetonitrile (LC-MS grade) to create a 
    
    
    
    stock. Causality: Aprotic solvents prevent solvolysis and hydrogen-bonding-induced degradation of the tertiary alcohol.
  • Dilute to working concentrations (

    
    ) using a 50:50 Water:Acetonitrile diluent.
    

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (

    
    ).
    
  • Mobile Phase A:

    
     Formic Acid in MS-grade Water.
    
  • Mobile Phase B:

    
     Formic Acid in MS-grade Acetonitrile.
    
  • Gradient:

    
     B to 
    
    
    
    B over 15 minutes. Flow rate:
    
    
    .

Step 3: Post-Column Inverse Gradient (Critical Step)

  • Utilize a secondary pump to deliver an inverse gradient (

    
     B to 
    
    
    
    B) via a zero-dead-volume T-piece placed between the column and the CAD.
  • Validation Check: The total solvent composition entering the CAD must remain a constant 50:50 A:B ratio throughout the run. This guarantees that the nebulization efficiency and particle charging remain uniform, yielding a linear calibration curve[5].

Step 4: CAD Configuration

  • Evaporation Temperature: Set to

    
    . Causality: A lower evaporation temperature preserves the thermally labile 1-ethynyl-2-methyl-2-cyclohexen-1-ol while still adequately desolvating the highly volatile Acetonitrile/Water mobile phase.
    
  • Data Collection: Collect electrometer signal at

    
    .
    

CADWorkflow N1 Sample/Standard Injection N2 HPLC Separation (C18 Column) N1->N2 N3 Inverse Gradient (Post-Column T-Piece) N2->N3 N4 Nebulization & Desolvation (35°C) N3->N4 N5 Corona Discharge (Particle Charging) N4->N5 N6 Electrometer Quantification N5->N6

HPLC-CAD workflow utilizing a post-column inverse gradient for uniform response.

Conclusion

For the accurate analysis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol, the physical properties of the molecule strictly dictate the analytical approach. The thermal instability of its tertiary alcohol renders GC methods prone to artifact generation[2], while its lack of a chromophore limits UV detection. By utilizing a high-purity Analytical Working Standard in conjunction with HPLC-CAD and an inverse gradient[3][5], researchers can achieve highly linear, artifact-free quantification suitable for rigorous drug development and chemical synthesis workflows.

References

  • [6] National Center for Biotechnology Information. "1-Ethynyl-2-methylcyclohexanol | C9H14O | CID 85870 - PubChem." PubChem, [Link]

  • [7] National Center for Biotechnology Information. "3-Ethynyl-2-methylcyclohex-2-en-1-ol | C9H12O | CID 45079264 - PubChem." PubChem, [Link]

  • [1] Google Patents. "US20140087949A1 - Substituted 5-(cyclohex-2-en-1-yl)-penta-2,4-dienes and 5-(cyclohex-2-en-1-yl)-pent-2-en-4-ines as active agents against abiotic stress in plants." Google Patents,

  • [4] Analytical Chemistry. "Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection." ACS Publications, [Link]

  • [3] LCGC North America. "HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection." Chromatography Online, [Link]

  • [5] LCGC. "Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection." LCMS.cz, [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 2-Cyclohexen-1-ol, 1-ethynyl-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Profile & Hazard Logic

To handle 2-Cyclohexen-1-ol, 1-ethynyl-2-methyl- safely, one must understand the synergistic risks of its functional groups. It is not merely a solvent; it is a reactive intermediate combining the flammability of an alkene with the specific reactivity of a terminal alkyne.

The Hazard Triad
  • Terminal Alkyne Moiety (-C≡CH):

    • Risk:[1][2][3][4] Formation of explosive metal acetylides . Direct contact with Copper (Cu), Silver (Ag), Mercury (Hg), or their alloys (brass, solder) can generate shock-sensitive solids.

    • Operational Implication: Use only stainless steel, glass, or Teflon equipment. Avoid metal spatulas or copper fittings in waste lines.

  • Propargylic Alcohol Functionality:

    • Risk:[1][2][3][4][5] High toxicity via absorption. While higher molecular weight analogs are less volatile than propargyl alcohol, they remain toxic by inhalation and skin contact .

    • Mechanism:[1][6][7] Metabolic activation can produce reactive aldehydes or ketenes that alkylate DNA/proteins.

  • Cyclohexenyl Skeleton:

    • Risk:[1][2][3][4] Lipophilicity facilitates rapid dermal absorption.

    • Flammability:[2][8][9] Flash point is estimated between 60–80°C, classifying it as a Combustible Liquid (Class IIIA) or Flammable Liquid (Class 3) depending on purity and isomer.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this chemical as a "Skin-Absorbing Toxin." Standard lab coats are insufficient for direct handling.

PPE Selection Table
ComponentRecommendationTechnical Rationale
Hand Protection (Splash) Nitrile Rubber (Double Gloved)Thickness: ≥5 mil (0.12 mm).Breakthrough: >15 mins.Note:[10] Change immediately upon splash.[10] The lipophilic ring degrades thin nitrile over time.
Hand Protection (Immersion) Silver Shield / 4H Laminate Required for spill cleanup or prolonged handling. Nitrile/Latex offers poor resistance to extended exposure.
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpm.If hood is unavailable/failed: Full-face respirator with Organic Vapor (OV) cartridges (Black band).
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient due to the risk of irreversible corneal damage from alkynols.
Body Tyvek® Lab Coat or ApronStandard cotton coats absorb liquids, keeping the toxin against the skin. Use chemically resistant, non-woven fabrics.

Part 3: Operational Protocols

Storage & Stability
  • Environment: Store in a dedicated Flammables Cabinet at 2–8°C.

  • Incompatibility: Segregate from oxidizers (peroxides, nitrates) and strong bases (which can deprotonate the alkyne).

  • Stabilization: Check for polymerization. If the liquid becomes viscous or discolored (yellow/brown), test for peroxides before heating.

Handling & Transfer
  • Engineering Control: All transfers must occur inside a certified fume hood.

  • Tools: Use glass syringes or stainless steel needles for volumetric transfer.

    • Prohibited: Do not use brass valves or copper tubing lines.

  • Inert Atmosphere: While not strictly pyrophoric, blanketing with Nitrogen/Argon is recommended to prevent peroxide formation at the allylic position.

Reaction Setup
  • Temperature Control: Alkynols can decompose exothermically. Always use a blast shield when heating >100°C.

  • Solvent Trap: Ensure vacuum traps are cooled to -78°C to prevent migration of vapors into pump oil.

Part 4: Emergency Response & Decision Logic

Scenario: You have dropped a 100mL bottle in the lab.

Spill Response Algorithm

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL) Inside Hood Assess->Minor Contained Major Major Spill (>10 mL) Or Outside Hood Assess->Major Uncontained PPE_Check Verify PPE: Double Nitrile + Goggles Minor->PPE_Check Evacuate EVACUATE LAB Alert EHS Major->Evacuate Absorb Absorb with Vermiculite (Non-combustible) PPE_Check->Absorb Clean Clean Surface with Soap/Water Absorb->Clean Waste Bag as Hazardous Waste (Label: Flammable/Toxic) Clean->Waste

Figure 1: Decision logic for accidental release. Note that "Major" spills outside a hood require professional HazMat intervention due to inhalation risks.

Part 5: Disposal & Deactivation[1][9][11]

Critical Warning: Never dispose of this chemical down the sink.[6] The formation of copper acetylides in plumbing traps creates a latent explosion hazard for maintenance workers.

Disposal Workflow
  • Categorization: Label waste as "Flammable Liquid, Toxic, Organic."

  • Segregation: Keep separate from heavy metal waste streams (e.g., Mercury, Silver, Copper waste).

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers.

  • Final Destruction: The preferred method is Incineration at a permitted facility.

References

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Summary. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propargyl Alcohol. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.